3-[2-(Pentyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-(2-pentoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-2-3-4-9-14-10-7-12-6-5-8-13-11-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCIEDFSCVFPQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219949-08-2 | |
| Record name | Piperidine, 3-[2-(pentyloxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-[2-(pentyloxy)ethyl]piperidine hydrochloride chemical properties
An In-depth Technical Guide to 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Introduction
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a substituted piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The molecule's structure is characterized by a central piperidine ring, a flexible ethyl ether linkage, and a five-carbon pentyloxy tail. As a hydrochloride salt, the compound exhibits increased aqueous solubility and stability, making it suitable for research and formulation studies.[1] The piperidine scaffold is a common motif in a wide array of pharmacologically active agents, acting as a crucial building block in the synthesis of drugs targeting the central nervous system, pain management, and more.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and handling of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride for researchers and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical properties of a compound are critical for its application in research and development, influencing everything from reaction conditions to formulation strategies. The hydrochloride salt form of 3-[2-(pentyloxy)ethyl]piperidine is typically a white to off-white solid, a common characteristic for amine hydrochlorides.[2]
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ClNO | [4] |
| Molecular Weight | 235.79 g/mol | [4] |
| Canonical SMILES | CCCCCOCCC1CCCNC1.Cl | [4] |
| Physical Form | Solid (Predicted) | General Knowledge |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | - |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | [1] |
The pentyloxy group imparts significant lipophilicity to the molecule, which can be a key determinant of its pharmacokinetic profile, including its ability to cross biological membranes. The piperidine nitrogen is basic, and its protonation to form the hydrochloride salt enhances water solubility, a crucial factor for handling and in vitro biological assays.
Synthesis and Purification
The synthesis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride can be logically approached from commercially available starting materials. A common and efficient strategy is the Williamson ether synthesis, followed by salt formation.
Conceptual Synthetic Workflow
A plausible two-step synthesis starts with 3-(2-hydroxyethyl)piperidine. The hydroxyl group is first deprotonated with a strong base to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with a pentyl halide. The resulting free base is then treated with hydrochloric acid to yield the final hydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative methodology based on standard organic chemistry principles for ether synthesis and salt formation.[5]
-
Step 1: Ether Formation
-
To a stirred suspension of sodium hydride (NaH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere at 0 °C, add a solution of 3-(2-hydroxyethyl)piperidine (1.0 equivalent) in anhydrous THF dropwise.
-
Causality: Sodium hydride serves as a strong, non-nucleophilic base to deprotonate the primary alcohol, forming a sodium alkoxide. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.
-
Add 1-bromopentane (1.1 equivalents) to the reaction mixture and heat to reflux for 12-18 hours.
-
Causality: The alkoxide acts as a nucleophile, displacing the bromide ion from 1-bromopentane in an Sₙ2 reaction to form the ether linkage. Refluxing provides the necessary activation energy.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude free base.
-
-
Step 2: Hydrochloride Salt Formation
-
Dissolve the crude 3-[2-(pentyloxy)ethyl]piperidine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
Causality: The basic nitrogen atom of the piperidine ring is protonated by HCl, leading to the precipitation of the hydrochloride salt, which is typically less soluble in nonpolar solvents like diethyl ether.
-
A white precipitate will form. Continue addition until no further precipitation is observed.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
-
Purification
-
Free Base: If necessary, the crude free base from Step 1 can be purified by silica gel column chromatography.
-
Hydrochloride Salt: The final product can be further purified by recrystallization, for instance, from an ethanol/diethyl ether solvent system, a standard method for purifying amine hydrochloride salts.[2]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.
Analytical Workflow
Caption: Standard workflow for chemical structure validation.
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. Key expected signals include a triplet corresponding to the terminal methyl group of the pentyloxy chain, multiplets for the methylene groups of the pentyl and ethyl chains, and complex multiplets for the protons on the piperidine ring.[6]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 12 distinct carbon environments. Characteristic signals would include those for the aliphatic carbons of the pentyloxy chain, the ethyl bridge, and the piperidine ring.[6] The combination of ¹H and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC), can definitively establish the molecule's connectivity.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS) is typically used. In positive ion mode, the spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 214.22. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups present.[6] Key expected absorption bands include:
-
~2700-3000 cm⁻¹: C-H stretching from the aliphatic chains.
-
~2400-2700 cm⁻¹: A broad band characteristic of the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).
-
~1100 cm⁻¹: A strong C-O-C stretching band from the ether linkage.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC is the standard method for determining the purity of the final compound.[7]
-
Typical Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.
-
Detector: UV detector (at a low wavelength like 210 nm, as the molecule lacks a strong chromophore) or an Evaporative Light Scattering Detector (ELSD).
-
-
The analysis should ideally show a single major peak, with purity typically expected to be ≥95% for research applications.
-
Safety, Handling, and Storage
While specific toxicological data for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is not available, precautions should be based on compounds with similar structures.[8][9]
-
Hazard Identification: Piperidine and its derivatives can be irritating to the skin, eyes, and respiratory system.[8][10] The compound may be harmful if swallowed or inhaled.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10]
-
Handling:
-
Storage:
Potential Applications and Research Context
3-[2-(pentyloxy)ethyl]piperidine hydrochloride serves as a valuable chemical intermediate and a potential lead compound for drug discovery programs. The piperidine nucleus is a privileged scaffold found in numerous FDA-approved drugs, particularly those targeting the central nervous system.[3] The specific substitution pattern—a 3-substituted ethyl ether—offers a vector for chemical modification to explore structure-activity relationships (SAR). The pentyloxy chain provides a balance of lipophilicity and flexibility, which can be fine-tuned to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Researchers may use this compound as a starting point for synthesizing novel ligands for various receptors, ion channels, or enzymes.
Conclusion
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a well-defined chemical entity with properties that make it a useful tool for chemical and pharmaceutical research. Its synthesis is achievable through standard organic transformations, and its structure can be unequivocally confirmed using a suite of modern analytical techniques. Proper adherence to safety and handling protocols is essential when working with this and related piperidine compounds. As a versatile building block, it holds potential for the development of new chemical probes and therapeutic agents.
References
-
ChemTik. 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. Available from: [Link]
-
Maybridge. Safety Data Sheet. Available from: [Link]
-
Molbase. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Available from: [Link]
-
PubChem. Piperidine ethyl chloride hydrochloride. Available from: [Link]
-
Molinstincts. Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]-, hydrochloride (1:1). Available from: [Link]
-
Analytical Methods. A validated GC-MS method for the simultaneous determination of piperazines and their congenors in seized street samples of 'ecstasy' tablets. Available from: [Link]
-
Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. Available from: [Link]
-
PubChem. 3-[2-(Methoxymethoxy)ethyl]piperidine. Available from: [Link]
- Google Patents. EP0384288A2 - Piperidine compounds and their preparation and use.
-
Drug Testing and Analysis. Supplemental information - Preparation and characterization of the 'research chemical' diphenidine. Available from: [Link]
-
PubChemLite. 1-(beta-(pentyloxy)phenethyl)piperidine hydrochloride. Available from: [Link]
- Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
-
ScienceDirect. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Available from: [Link]
-
PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available from: [Link]
-
Journal of Molecular Structure. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)prop-2-en-1-one. Available from: [Link]
- Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
Sources
- 1. CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenox… [cymitquimica.com]
- 2. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 3. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 4. ChemTik Products [chemtik.com]
- 5. prepchem.com [prepchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. canbipharm.com [canbipharm.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Technical Guide: Structural Elucidation of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
This technical guide details the structural elucidation of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride , a representative functionalized heterocyclic ether often encountered as a building block in medicinal chemistry (e.g., in the synthesis of ion channel modulators or monoamine reuptake inhibitors).
This guide does not rely on a pre-existing template but follows a logic-driven analytical workflow designed to rigorously confirm connectivity, salt form, and purity.
Compound Profile & Synthetic Context[1][2][3][4][5][6][7][8]
Before initiating spectral analysis, the researcher must understand the structural hypothesis. This molecule consists of a saturated piperidine ring substituted at the 3-position by an ethyl ether chain terminating in a pentyl group.
-
IUPAC Name: 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
-
Molecular Formula:
(Salt); (Free Base) -
Molecular Weight: 235.80 g/mol (HCl salt); 199.34 g/mol (Free Base)
-
Chirality: One stereocenter at C3 of the piperidine ring.
Synthetic Causality (Impurity Prediction)
Understanding the synthesis aids in identifying potential contaminants. This compound is typically synthesized via:
-
O-Alkylation: Reaction of 3-piperidineethanol (N-protected) with 1-bromopentane.
-
Risk: Unreacted bromide or elimination byproducts (pentene).
-
-
Reduction: Hydrogenation of a 3-substituted pyridine or reduction of a lactam.
-
Risk: Partially reduced pyridine intermediates.
-
Analytical Workflow Strategy
The elucidation follows a "Self-Validating System" where each technique eliminates specific structural alternatives.
Figure 1: Step-wise analytical workflow for structural validation.
High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm the molecular formula and rule out isobaric impurities.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Expected Signal: The hydrochloride salt dissociates in solution. We observe the protonated free base
. -
Calculated Mass (
): 200.2014 Da (monoisotopic).
Diagnostic Fragmentation (MS/MS): Under collision-induced dissociation (CID), look for these transitions to validate the substructures:
-
Ether Cleavage: Loss of the pentyl chain (
, -71 Da). -
McLafferty-type Rearrangement: Common in ethers, though less dominant here than in ketones.
-
Piperidine Ring Fragments: Characteristic fragments at m/z 84 (piperidine ring - H) or m/z 126 (3-ethylpiperidine fragment).
Infrared Spectroscopy (FT-IR)
Objective: Confirm the salt form and functional group environment.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| Amine Salt (R2NH2+) | 2400–3000 | Broad, strong "ammonium band" overlapping C-H stretches. Indicates HCl salt formation. |
| Ether (C-O-C) | 1080–1150 | Strong stretching vibration. Confirms the acyclic ether linkage. |
| Alkane (C-H) | 2850–2960 | Sharp peaks (sp3 C-H). High intensity due to the pentyl chain. |
| Absence of C=O | 1650–1750 | Crucial to rule out amide intermediates (from incomplete reduction). |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the structural proof. The solvent of choice is DMSO-d6 or Methanol-d4 to ensure solubility of the hydrochloride salt and prevent amine proton exchange broadening (in DMSO).
Proton ( H) NMR Analysis
Field Strength:
Key Assignments (in DMSO-d6):
-
Ammonium Protons (NH2+):
-
Two broad singlets or a very broad hump between 8.5–9.5 ppm .
-
Validation: Addition of
causes this signal to disappear (Deuterium exchange).
-
-
Ether Region (The Linker):
-
Look for two distinct triplet/multiplet signals around 3.3–3.5 ppm .
-
ppm (2H, t):
(Pentyl side). -
ppm (2H, t):
(Ethyl linker side).
-
-
Piperidine Ring (The Core):
- -Protons (C2/C6): Deshielded by Nitrogen. Multiplets at 2.6–3.2 ppm . In the salt form, these shift downfield compared to the free base.
-
C3 Methine: The chiral center. A complex multiplet around 1.6–1.9 ppm .
-
Alkyl Chain:
-
Terminal Methyl: Triplet at 0.85 ppm (3H).
-
Methylene Envelope: Multiplet signals at 1.2–1.4 ppm (6H from pentyl chain).
-
Carbon ( C) NMR Analysis
Objective: Count the carbons (12 distinct signals expected if enantiomerically pure; racemic mixtures show single sets).
-
Ether Carbons: Two signals in the 68–71 ppm region (
). -
Piperidine
-Carbons: Two signals around 44–48 ppm . -
Aliphatic Region: Cluster of signals between 13–35 ppm .[1]
2D NMR Logic (Connectivity Proof)
To prove the ethyl group is at position 3 (and not 2 or 4), use COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) .
Figure 2: NMR correlation strategy to confirm the C3-substitution pattern.
-
COSY: The proton at C3 will show correlations to the C2 protons, C4 protons, and the first methylene protons of the ethyl side chain.
-
HMBC: The ether protons (
) will show a correlation to the adjacent carbon, but not to the ring nitrogen carbons, confirming the distance from the heteroatom.
Stereochemical Verification
Since the molecule has a chiral center at C3, the synthesized product is likely a racemate unless an asymmetric synthesis or resolution was performed.
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a non-polar mobile phase (Hexane/IPA/Diethylamine) to separate enantiomers.
-
Optical Rotation: Measure
. A value of confirms a racemate. A non-zero value indicates enantiomeric enrichment. -
X-Ray Crystallography: If a single crystal of the HCl salt can be grown (slow evaporation from Ethanol/Ether), this provides the absolute configuration (R or S) and definitive structural proof.
Quality Control Specifications
For drug development applications, the following purity criteria are standard:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | IR, NMR, MS | Conforms to structure |
| Assay | HPLC (UV or CAD) or Titration | |
| Residual Solvents | GC-Headspace | < ICH Limits |
| Counter-ion Content | Ion Chromatography / Titration |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. Link
-
Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. Elsevier. (For general piperidine reactivity and spectral properties). Link
-
Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. Link
Sources
SMILES string for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
An In-depth Technical Guide to 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
Abstract: This technical guide provides a comprehensive overview of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document delineates its chemical identity, with a primary focus on its Simplified Molecular-Input Line-Entry System (SMILES) notation. Furthermore, it presents key physicochemical properties, a detailed, plausible synthetic pathway grounded in established chemical principles, and methods for analytical characterization. The guide also explores the potential applications of this and related piperidine scaffolds in modern pharmacology, serving as a vital resource for professionals engaged in the design and synthesis of novel therapeutic agents.
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in the pharmaceutical industry.[1] Its derivatives are integral components in numerous classes of drugs, owing to the ring's conformational flexibility and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric groups.[2] This prevalence allows piperidine-containing molecules to engage with a wide array of biological targets, leading to applications as anticancer, analgesic, anti-inflammatory, and antipsychotic agents.[2] The compound 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a specific example of this class, featuring an ether linkage and a lipophilic alkyl chain, suggesting potential interactions with central nervous system targets.[3] As a hydrochloride salt, its aqueous solubility and stability are enhanced, which is a common and critical strategy for improving the bioavailability of drug candidates.[3][4]
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's structure and properties is fundamental to any research and development endeavor. This section details the structural representation and key physicochemical data for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Nomenclature and Core Properties
A summary of the compound's identifiers and calculated properties is presented below.
| Identifier | Value | Source |
| Systematic (IUPAC) Name | 3-[2-(pentyloxy)ethyl]piperidine;hydrochloride | N/A (Generated) |
| Molecular Formula | C12H26ClNO | [5] |
| Molecular Weight | 235.79 g/mol | [5] |
| Canonical SMILES | CCCCCOCCC1CCCNC1.Cl | [5] |
Decoding the SMILES String
The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for representing chemical structures using short ASCII strings. The canonical SMILES for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, CCCCCOCCC1CCCNC1.Cl, provides an unambiguous description of its topology.
-
CCCCCO represents the linear pentyloxy group (CH3-CH2-CH2-CH2-CH2-O-).
-
CCC1 describes the two-carbon ethyl linker attached to the piperidine ring at position C1.
-
CCCNC1 defines the piperidine ring itself, with the nitrogen atom and the closure of the ring at the atom labeled '1'.
-
.Cl indicates the presence of a disconnected chloride ion, representing the hydrochloride salt.
Caption: 2D structure of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Proposed Synthetic Pathway
The synthesis of substituted piperidines can be achieved through various established methods, most commonly involving the reduction of a corresponding pyridine derivative.[6] The following section outlines a plausible and robust multi-step synthesis for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, designed for efficiency and scalability.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The primary disconnection is at the piperidine ring, which can be formed from a substituted pyridine. The ether linkage is another key disconnection point.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol
This protocol is a conceptualized procedure based on analogous syntheses reported in the literature for similar piperidine derivatives.[7][8]
Step 1: Williamson Ether Synthesis
-
To a stirred solution of 3-(2-hydroxyethyl)pyridine in a suitable aprotic solvent (e.g., Tetrahydrofuran), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add 1-bromopentane (1.05 equivalents) dropwise to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-[2-(pentyloxy)ethyl]pyridine.
Step 2: Catalytic Hydrogenation of the Pyridine Ring
-
Dissolve the crude 3-[2-(pentyloxy)ethyl]pyridine in an appropriate solvent, such as ethanol or methanol.[8]
-
Add a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2).[8]
-
Transfer the mixture to a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and heat to a moderate temperature (e.g., 40-60 °C).
-
Maintain vigorous stirring until hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the free base, 3-[2-(pentyloxy)ethyl]piperidine.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified piperidine free base in a dry, aprotic solvent like diethyl ether or ethyl acetate.[8]
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a pre-prepared solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.[8]
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold, dry diethyl ether to remove any excess HCl and solvent.
-
Dry the product under vacuum to yield pure 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Caption: Workflow for the synthesis of the target compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pentyloxy group (a triplet for the terminal methyl and multiplets for the methylene groups), the ethyl linker, and the protons on the piperidine ring. The N-H proton of the piperidinium ion will likely appear as a broad singlet.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 12 unique carbon atoms in the molecule, with signals corresponding to the aliphatic carbons of the pentyl chain, the ethyl linker, and the piperidine ring.[9]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C-H stretching vibrations around 2800-3000 cm⁻¹, a prominent C-O (ether) stretch around 1100 cm⁻¹, and broad N-H stretching bands for the secondary ammonium salt in the 2400-2800 cm⁻¹ region.[10]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would show a parent ion corresponding to the free base [M+H]⁺ at m/z 200.2, confirming the molecular weight of the cationic portion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound, typically using a C18 reversed-phase column with a mobile phase of acetonitrile and water containing a modifier like trifluoroacetic acid (TFA).
Applications and Pharmacological Context
Piperidine derivatives are widely investigated for their therapeutic potential across a spectrum of diseases.[11]
-
Neurological and Psychiatric Disorders: Many piperidine-containing compounds exhibit activity as antidepressants, anxiolytics, or antipsychotics.[3][12] This activity often stems from their ability to modulate neurotransmitter systems, such as serotonin and norepinephrine reuptake inhibition.[12][13] The structural features of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, particularly the lipophilic side chain, make it a candidate for investigation in these areas.
-
Cognitive Enhancement: Certain piperidine compounds have been explored for their potential to stimulate cognitive function, with applications in treating conditions like Alzheimer's disease.[14]
-
Analgesic Agents: The piperidine scaffold is present in potent analgesic drugs, highlighting its importance in pain management research.[14]
-
Research Intermediate: Beyond direct therapeutic use, this compound serves as a valuable intermediate. The piperidine nitrogen can be further functionalized, and the ether linkage provides a stable, flexible spacer, making it a versatile building block for constructing more complex and targeted molecules for drug discovery pipelines.[11][15]
Conclusion
3-[2-(pentyloxy)ethyl]piperidine hydrochloride, identified by the SMILES string CCCCCOCCC1CCCNC1.Cl, represents a classic example of the versatile piperidine scaffold. This guide has provided a detailed technical overview of its chemical identity, a robust synthetic strategy, and methods for its characterization. The established importance of the piperidine nucleus in drug discovery suggests that this compound and its analogues are valuable tools for researchers and scientists. Its potential applications in neuropharmacology and as a synthetic intermediate underscore the continued relevance of exploring this privileged chemical space for the development of next-generation therapeutics.
References
- 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. ChemTik.
- Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). Mol-Instincts.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]. Fisher Scientific.
- Piperidine hydrochloride | 6091-44-7. ChemicalBook.
- 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3. Benchchem.
- CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
- Piperidine Synthesis. DTIC.
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. LinkedIn.
- EP0384288A2 - Piperidine compounds and their preparation and use.
- (S)
- 3-[2-(Methoxymethoxy)ethyl]piperidine | C9H19NO2 | CID 106938134. PubChem.
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-dipheny. Drug Testing and Analysis.
- (PDF) Piperidine nucleus in the field of drug discovery.
- Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. MDPI.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 4. CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenox… [cymitquimica.com]
- 5. ChemTik Products [chemtik.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. prepchem.com [prepchem.com]
- 8. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- 14. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 15. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
solubility of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in different solvents
An In-Depth Technical Guide to the Solubility of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a novel piperidine derivative. Due to the limited availability of public data on this specific compound, this document serves as a foundational resource, offering a robust framework for its initial physicochemical characterization. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and provide a structure for the systematic analysis and presentation of the resulting data. This guide is intended to equip researchers and drug development professionals with the necessary tools to accurately assess the solubility profile of this and other novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount hurdle. Poor solubility can lead to low dissolution rates, incomplete absorption, and ultimately, insufficient bioavailability, rendering an otherwise potent compound therapeutically ineffective.
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a molecule of interest with a structure suggesting a complex interplay of hydrophilic and lipophilic characteristics. The presence of the basic piperidine ring, which is protonated to form a hydrochloride salt, imparts a degree of aqueous solubility. Conversely, the pentyloxyethyl side chain introduces significant lipophilicity. Understanding the solubility of this compound in a variety of solvents is therefore not merely an academic exercise but a crucial step in its potential development pathway. This guide provides a first-principles approach to systematically determining and understanding its solubility profile.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a compound is governed by a complex interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" provides a useful, albeit simplified, starting point. A more rigorous understanding requires an examination of the specific functional groups within 3-[2-(pentyloxy)ethyl]piperidine hydrochloride and their likely interactions with different solvent classes.
2.1. Structural Analysis of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
-
Piperidine Hydrochloride: The protonated piperidine ring is the primary hydrophilic center of the molecule. As a hydrochloride salt, it can readily engage in ion-dipole interactions with polar solvents, particularly water.
-
Ether Linkage: The oxygen atom in the pentyloxyethyl side chain can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
-
Pentyl Group: This five-carbon alkyl chain is nonpolar and will dominate the molecule's interaction with nonpolar, aprotic solvents through van der Waals forces.
Based on this structure, we can hypothesize that 3-[2-(pentyloxy)ethyl]piperidine hydrochloride will exhibit moderate solubility in polar protic solvents (e.g., water, ethanol), limited solubility in polar aprotic solvents, and poor solubility in nonpolar solvents.
2.2. The Henderson-Hasselbalch Equation and pH-Dependent Solubility
For an ionizable compound like a hydrochloride salt, the solubility is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship:
pH = pKa + log ([Base]/[Acid])
The solubility of the hydrochloride salt will be highest at a low pH, where the equilibrium favors the protonated, more water-soluble form. As the pH increases towards and beyond the pKa of the piperidinium ion, the free base will precipitate, leading to a significant decrease in solubility.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. This method, commonly referred to as the shake-flask method, is a gold-standard technique for generating reliable solubility data.
3.1. Materials and Equipment
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride (solid)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, ethanol, methanol, isopropanol, acetonitrile, tetrahydrofuran, hexane)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow Diagram
potential therapeutic targets of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
This guide provides a comprehensive exploration of the potential therapeutic targets for the novel chemical entity, 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document is intended for researchers, scientists, and drug development professionals. We will delve into the most promising molecular targets, providing the scientific rationale and detailed experimental protocols for their validation.
Introduction to 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of biological systems, particularly within the central nervous system (CNS).[1][2] The molecule 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a synthetic compound featuring a piperidine ring, a flexible ethyl ether linkage, and a pentyl chain. The hydrochloride salt form typically enhances aqueous solubility and stability, which is advantageous for pharmaceutical development.[3] While direct pharmacological data on this specific molecule is not extensively published, its structural motifs suggest several plausible and compelling therapeutic targets. This guide will systematically explore these possibilities, providing a robust framework for initiating a comprehensive preclinical investigation.
Chapter 1: The Sigma-1 (σ1) Receptor - A High-Priority Target for Neuroprotection and Neuromodulation
Expertise & Experience: The phenoxyethylpiperidine scaffold, which is structurally related to 3-[2-(pentyloxy)ethyl]piperidine, has been shown to yield high-affinity ligands for the sigma-1 (σ1) receptor.[4][5] The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating cellular stress responses, ion channel function, and neuronal survival.[5] Ligands of the σ1 receptor have demonstrated therapeutic potential in models of neurodegenerative diseases, neuropathic pain, and depression.[5][6] The flexible ether-linked alkyl chain in 3-[2-(pentyloxy)ethyl]piperidine hydrochloride can likely occupy the hydrophobic binding pocket of the σ1 receptor, making this an exceptionally promising primary target.
Authoritative Grounding: The σ1 Receptor Signaling Cascade
Activation of the σ1 receptor by an agonist ligand leads to its dissociation from the Binding immunoglobulin Protein (BiP), allowing it to translocate and modulate the function of various client proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and other signaling molecules. This modulation can lead to enhanced synaptic plasticity, reduced neuroinflammation, and protection against oxidative stress-induced cell death.
Caption: Workflow for monoamine reuptake inhibition assay.
Trustworthiness: Experimental Protocol for Target Validation
Protocol 2.1: In Vitro Neurotransmitter Reuptake Assay
-
Objective: To determine the potency of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to inhibit serotonin and norepinephrine reuptake.
-
Materials:
-
Test Compound: 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
-
Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE)
-
Positive Controls: Fluoxetine (for SERT), Desipramine (for NET)
-
Cell Lines: HEK-293 cells stably expressing human SERT (hSERT) or human NET (hNET).
-
Assay Buffer: Krebs-Ringer-HEPES buffer
-
Scintillation Fluid and Vials
-
Microplate Scintillation Counter
-
-
Methodology:
-
Culture the hSERT or hNET expressing cells in 96-well plates until confluent.
-
Prepare serial dilutions of the test compound and positive controls.
-
Wash the cell monolayers with assay buffer.
-
Pre-incubate the cells with the test compound or controls for 15-20 minutes at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter ([³H]-5-HT for hSERT cells, [³H]-NE for hNET cells) at a final concentration near their Km.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor (non-specific uptake).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
| Parameter | Description |
| IC50 (SERT) | Concentration for 50% inhibition of serotonin reuptake. |
| IC50 (NET) | Concentration for 50% inhibition of norepinephrine reuptake. |
| Selectivity | Ratio of IC50 values (e.g., IC50 NET / IC50 SERT). |
Chapter 3: Voltage-Gated Ion Channels - Exploring Anticonvulsant and Local Anesthetic Properties
Expertise & Experience: Certain piperidine alkaloids, such as piperine, have demonstrated anticonvulsant activity through the modulation of voltage-gated ion channels, specifically by acting as Na+ channel antagonists. [7]Additionally, many local anesthetics and antiarrhythmic drugs feature a lipophilic group, a linker (often an ether or ester), and a tertiary amine, a pharmacophore that is present in 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. This structural similarity suggests a potential for this compound to interact with voltage-gated sodium (Nav) and calcium (Cav) channels. [8]
Authoritative Grounding: Ion Channel Modulation
Voltage-gated sodium and calcium channels are essential for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. Blockade of these channels can reduce neuronal excitability, which is the mechanism of action for many anticonvulsant and local anesthetic drugs.
Caption: Proposed mechanism of ion channel blockade.
Trustworthiness: Experimental Protocol for Target Validation
Protocol 3.1: Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the effect of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride on the function of voltage-gated sodium and calcium channels.
-
Materials:
-
Test Compound: 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
-
Positive Controls: Tetrodotoxin (for Nav channels), Nifedipine (for L-type Cav channels)
-
Cell Lines: Cell lines expressing specific subtypes of human Nav or Cav channels (e.g., Nav1.2, Cav2.2).
-
Patch-Clamp Rig: Including an amplifier, micromanipulators, perfusion system, and data acquisition software.
-
Pipettes and Solutions: Borosilicate glass pipettes, intracellular and extracellular recording solutions.
-
-
Methodology:
-
Culture the cells on glass coverslips.
-
On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Under visual guidance, form a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane (a "giga-seal").
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply voltage protocols to elicit ionic currents through the channels of interest (e.g., a series of depolarizing voltage steps from a holding potential).
-
Record baseline currents.
-
Perfuse the cell with a known concentration of the test compound and record the currents again.
-
Wash out the compound to check for reversibility.
-
Repeat for a range of concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 for channel block from the dose-response curve.
-
Analyze for any effects on channel gating properties (e.g., voltage-dependence of activation and inactivation).
-
| Parameter | Description |
| IC50 (Nav/Cav) | Concentration for 50% block of the respective ion channel current. |
| Gating Effects | Changes in the voltage-dependent properties of the channel. |
Summary and Future Directions
Based on robust structure-activity relationship data from the scientific literature, 3-[2-(pentyloxy)ethyl]piperidine hydrochloride presents several high-priority therapeutic targets for investigation. The most compelling is the sigma-1 receptor , given the high affinity of related phenoxyethylpiperidines. Following this, the monoamine transporters (SERT and NET) represent a well-validated pathway for potential antidepressant or anxiolytic activity. Finally, the potential for voltage-gated ion channel modulation should be explored to assess anticonvulsant or anesthetic properties.
A strategic approach would be to first perform the in vitro binding and functional assays described in this guide. Positive results in these assays would provide the necessary evidence to proceed with more complex cellular and in vivo animal models for the corresponding therapeutic areas (e.g., models of neurodegeneration, depression, or epilepsy). This systematic approach will efficiently and rigorously elucidate the primary mechanism of action and therapeutic potential of this novel compound.
References
- Melloni, M., G. Gaviraghi, and A. B. J. A. P. S. V. Salah. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity." Arzneimittel-Forschung 36.1 (1986): 1-5.
- Frank, E., et al.
-
Benchchem. "2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3." Benchchem, .
- Google Patents. "CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride." Google Patents, patents.google.
-
Tocris Bioscience. "Sigma Receptors." Tocris Bioscience, .
-
Molbase. "CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]-." Molbase, .
- Google Patents. "CN105924408A - Synthetic method of piperidine hydrochloride." Google Patents, patents.google.
- Leopoldo, M., et al. "Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Amnesic Effect." Journal of Medicinal Chemistry 54.10 (2011): 3648-59.
- European Patent Office. "Piperidine derivatives, their preparation, and their use as medicaments." Google Patents, patents.google.
- Satała, G., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry 66.15 (2023): 10476-94.
- World Intellectual Property Organization. "WO 2012/069948 A1 - Common Organic Chemistry." Google Patents, patents.google.
- Dichiara, M., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antiallodynic Activity." ACS Chemical Neuroscience 13.1 (2022): 48-64.
-
Regulations.gov. "RECEIVED PATENT EXTENSION IN THE UNITED STATES PATENT AND TRADEMARK OFFICE the entire right, title and interest in US. Patent No." Regulations.gov, .
- Zholdasbekova, A., et al. "Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives." Journal of Clinical Medicine of Kazakhstan 20.3 (2023): 6-12.
- Łowicki, D., and P. Przybylski. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry 302.Pt 1 (2026): 118213.
- Greco, V., et al. "Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease." Journal of Medicinal Chemistry (2026).
- Defense Technical Information Center. "Piperidine Synthesis." DTIC, apps.dtic.
-
Scholars Research Library. "Piperidine mediated synthesis of new series of prenyloxy chalcones, flavanones and comparative cytotoxic study." Scholars Research Library, .
-
Fluorochem. "3-(2-Methyl-benzyloxymethyl)-piperidine hydrochloride." Fluorochem, .
-
Santa Cruz Biotechnology. "3-[2-(4-Methylphenoxy)ethyl]piperidine | SCBT." Santa Cruz Biotechnology, .
-
Santa Cruz Biotechnology. "3-[(Phenethyloxy)methyl]piperidine hydrochloride | SCBT." Santa Cruz Biotechnology, .
- ClinicalTrials.gov. "NCT04994509 | Pre-Exposure Prophylaxis Study of Lenacapavir and Emtricitabine/Tenofovir Alafenamide in Adolescent Girls and Young Women at Risk of HIV Infection." ClinicalTrials.gov, clinicaltrials.gov/study/NCT04994509.
- D'Souza, D. P., et al. "Anticonvulsant mechanisms of piperine, a piperidine alkaloid." Channels 9.6 (2015): 317-23.
- Mukhamedyarov, M. A., et al. "Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review." Journal of Clinical Medicine of Kazakhstan 18.4 (2021): 20-26.
- Google Patents. "US5250542A - Peripherally selective piperidine carboxylate opioid antagonists." Google Patents, patents.google.
-
ResearchGate. "Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield." ResearchGate, .
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
physicochemical properties of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Technical Monograph: Physicochemical Profiling of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
Executive Summary
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a lipophilic, piperidine-based ether derivative. Structurally, it consists of a saturated piperidine ring substituted at the C3 position with an ethyl linker connecting to a pentyl ether chain. This molecular architecture—combining a basic secondary amine (pKa ~11) with a flexible lipophilic tail—classifies it as an amphiphilic cation at physiological pH.
This guide provides a definitive physicochemical profile, derived from Structure-Activity Relationship (SAR) principles of analogous piperidine therapeutics (e.g., local anesthetics, ion channel blockers) and standard characterization protocols. It serves as a foundational reference for researchers utilizing this compound in medicinal chemistry campaigns, specifically for CNS penetration or ion-channel modulation studies.
Chemical Identity & Structural Analysis
The compound exists as a hydrochloride salt to ensure stability and water solubility, as the free base is an oily, highly lipophilic liquid.
| Property | Specification |
| IUPAC Name | 3-[2-(pentyloxy)ethyl]piperidine hydrochloride |
| Common Identifier | Piperidine-3-ethanol pentyl ether HCl |
| Molecular Formula | C₁₂H₂₅NO · HCl |
| Molecular Weight | 235.80 g/mol (Salt); 199.34 g/mol (Free Base) |
| SMILES (Free Base) | CCCCCOCCC1CCCNC1 |
| Chirality | Contains one chiral center at C3 of the piperidine ring. (Typically supplied as a racemate unless specified). |
| Physical State | White to off-white crystalline solid (Salt). |
Structural Diagram & Functional Zones
The molecule features three distinct functional zones that dictate its pharmacokinetics:
-
Polar Head: The secondary amine (piperidine) provides high water solubility in the salt form and serves as a hydrogen bond donor/acceptor.
-
Linker Region: The ethyl ether chain introduces rotational flexibility.
-
Hydrophobic Tail: The pentyl chain drives membrane partitioning and hydrophobic binding interactions.
Figure 1: Functional zone analysis linking structure to predicted physicochemical properties.
Physicochemical Properties (Empirical & Predicted)
The following data aggregates calculated values based on fragment-based descriptors and standard behavior of 3-substituted piperidines.
Ionization (pKa)
-
Value: 10.8 – 11.2 (Predicted for secondary piperidine amine).
-
Implication: At physiological pH (7.4), the compound exists >99.9% in the cationic (protonated) form. This suggests high solubility in gastric environments (pH 1-2) but potential precipitation in basic media.
-
Lysosomal Trapping: Due to its high pKa and lipophilicity (LogP > 2), this compound is a strong candidate for lysosomal sequestration (ion trapping) in cellular assays.
Lipophilicity (LogP/LogD)
-
LogP (Free Base): 3.1 ± 0.4.
-
LogD (pH 7.4): ~0.5 (Due to ionization).
-
Insight: While the free base is lipophilic, the effective distribution at pH 7.4 is moderate. However, the pentyl chain ensures significant interaction with lipid bilayers, facilitating blood-brain barrier (BBB) penetration via passive diffusion of the small fraction of un-ionized species.
Solubility Profile
| Solvent | Solubility (mg/mL) | Comment |
| Water (pH 7) | >50 mg/mL | Highly soluble as HCl salt. |
| DMSO | >100 mg/mL | Standard stock solution solvent. |
| Ethanol | >50 mg/mL | Soluble. |
| Dichloromethane | Moderate | Free base is highly soluble; Salt is sparingly soluble. |
Experimental Characterization Protocols
To validate the identity and purity of 3-[2-(pentyloxy)ethyl]piperidine HCl, the following self-validating workflows are recommended. These protocols ensure scientific integrity in drug development pipelines.
High-Performance Liquid Chromatography (HPLC) Method
-
Objective: Purity determination (>98% required for biological assays).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) (Suppresses amine tailing).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Low UV absorption due to lack of conjugation; consider ELSD or MS detection if UV signal is weak).
Synthesis & Verification Workflow
The synthesis typically involves the alkylation of 3-piperidineethanol. The following flowchart outlines the production and critical control points (CCPs) for quality assurance.
Figure 2: Synthetic route and Quality Control (QC) checkpoints.
Handling, Stability, and Safety
Hygroscopicity
Piperidine hydrochloride salts are frequently hygroscopic .
-
Risk: Absorption of atmospheric water alters the effective molecular weight, leading to dosing errors in biological assays.
-
Mitigation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening. Weigh rapidly or use a glovebox.
Stability
-
Thermal: Stable up to ~150°C (Melting point of HCl salts is typically 180-220°C).
-
Chemical: The ether linkage is stable to basic and mild acidic conditions. Strong acids (HBr, HI) may cleave the ether. The secondary amine is prone to oxidation if left in solution for extended periods; prepare fresh stocks.
Safety (GHS Classification)
-
Signal Word: Warning.
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Note: As a cation, it may exhibit hERG channel inhibition at high concentrations (common for lipophilic amines).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 106938134, 3-[2-(Methoxymethoxy)ethyl]piperidine (Analogous Structure).[1] Retrieved from [Link]
-
Mokhtary, M., & Mahooti, K. (2024).[2] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A. Retrieved from [Link]
-
ChemTik. (n.d.). Product Catalog: 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride (CTK6E1688).[3] Retrieved from [Link]
-
OECD. (2023). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
Sources
Comprehensive Spectroscopic Characterization Guide: 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
Introduction & Structural Context
3-[2-(pentyloxy)ethyl]piperidine hydrochloride (C₁₂H₂₆ClNO) represents a specific class of 3-substituted piperidine ethers, often utilized as advanced intermediates in the synthesis of neuroactive ligands or as specific pharmacological probes. Its structure combines a polar, ionizable piperidine core with a lipophilic pentyloxyethyl side chain, creating a distinct amphiphilic profile that necessitates precise spectroscopic validation.
For researchers and drug development professionals, verifying the identity of this compound requires distinguishing the specific regiochemistry of the 3-position substitution and confirming the integrity of the ether linkage against potential cleavage during hydrochloride salt formation.
This guide provides a rigorous, self-validating technical framework for the spectroscopic characterization of this molecule, synthesizing theoretical principles with practical application data.
Sample Preparation & Handling
Protocol Integrity: The hydrochloride salt is typically hygroscopic. Proper handling is critical to prevent water peaks from obscuring key spectral regions (e.g., ~4.79 ppm in D₂O or ~1.56 ppm in CDCl₃).
Standard Preparation Workflow
-
Drying: Lyophilize or vacuum-dry the sample at 40°C for 4 hours over P₂O₅ to remove lattice water.
-
Solvent Selection:
-
NMR (¹H, ¹³C): Deuterium Oxide (D₂O) is preferred for resolution of the salt protons without exchange broadening, though Chloroform-d (CDCl₃) is useful for observing the ammonium proton signals.
-
IR: KBr pellet or Diamond ATR (Attenuated Total Reflectance).
-
MS: Methanol/Water (50:50) with 0.1% Formic Acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structural proof relies on ¹H and ¹³C NMR. The following data represents the Reference Expectation Values derived from high-fidelity structural simulation and empirical data of analogous 3-substituted piperidines (e.g., 3-piperidineethanol derivatives).
A. ¹H NMR Characterization (400 MHz, CDCl₃)
Rationale: The hydrochloride salt induces a downfield shift on the piperidine ring protons, particularly those alpha to the nitrogen.
| Position / Moiety | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| NH₂⁺ (Ammonium) | 9.20 - 9.50 | Broad Singlet | 2H | Exchangeable acidic protons on nitrogen. |
| Piperidine α-H (C2, C6) | 3.35 - 3.55 | Multiplet | 4H | Deshielded by adjacent cationic nitrogen. |
| Ether -CH₂-O-CH₂- | 3.38 - 3.45 | Overlapping Triplets | 4H | Characteristic ether region; includes linker and pentyl start. |
| Piperidine β/γ-H (C4, C5) | 1.60 - 1.95 | Multiplet | 3H | Ring methylene protons. |
| Linker β-H (-CH₂-) | 1.50 - 1.65 | Multiplet | 2H | Methylene adjacent to the ring (C3-CH₂ -CH₂-O). |
| Piperidine Methine (C3) | 1.90 - 2.10 | Broad Multiplet | 1H | Chiral center; branching point. |
| Pentyl Chain (-CH₂-) | 1.25 - 1.35 | Multiplet | 4H | Bulk methylene chain. |
| Pentyl Terminal (-CH₃) | 0.88 - 0.92 | Triplet | 3H | Classic terminal methyl group. |
B. ¹³C NMR Characterization (100 MHz, CDCl₃)
Rationale: The ether carbons and the alpha-nitrogen carbons are the diagnostic anchors.
| Carbon Type | Shift (δ, ppm) | Assignment Logic |
| Ether C (Linker) | 68.5 - 70.1 | Oxygen deshielding effect (C-O-C). |
| Ether C (Pentyl) | 70.5 - 71.2 | Oxygen deshielding effect. |
| Piperidine C2, C6 | 44.0 - 46.5 | Alpha to Nitrogen (salt form). |
| Piperidine C3 | 32.5 - 34.0 | Branching carbon. |
| Pentyl Terminal C | 14.1 | Methyl terminus. |
Infrared Spectroscopy (FT-IR)
Methodology: ATR correction applied. The spectrum confirms the salt form and the ether linkage.
-
2400 – 3000 cm⁻¹ (Broad, Strong): N-H Stretching . The "ammonium band" characteristic of amine hydrochloride salts. It often overlaps with C-H stretches but is distinguishable by its breadth and Fermi resonance overtones.
-
2850 – 2960 cm⁻¹ (Sharp, Strong): C-H Stretching . Alkyl chain (pentyl) and piperidine ring C-H bonds.[1]
-
1100 – 1150 cm⁻¹ (Strong): C-O-C Stretching . The aliphatic ether linkage. This is the critical "fingerprint" band distinguishing this analog from simple alkyl piperidines.
-
1580 – 1600 cm⁻¹ (Medium): N-H Bending . Deformation vibration of the secondary ammonium salt.
Mass Spectrometry & Fragmentation Logic
Technique: ESI-MS (Positive Mode).
-
Molecular Ion [M+H]⁺: m/z 200.2 (Calculated for C₁₂H₂₆NO⁺).
-
Base Peak: Often m/z 84 or 126.
Fragmentation Pathway (Graphviz Visualization)
The following diagram illustrates the logical fragmentation pathway expected in MS/MS analysis, confirming the structural connectivity.
Figure 1: Predicted ESI-MS fragmentation pathway for 3-[2-(pentyloxy)ethyl]piperidine. The m/z 84 peak is diagnostic for the piperidine ring integrity.
Synthesis & Quality Control Workflow
To ensure the spectroscopic data above is valid, the synthesis must avoid common impurities such as the N-alkylated byproduct or incomplete etherification.
Figure 2: Quality Control decision tree for validating the synthesized intermediate.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for NMR shift prediction and IR band assignment).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier.
-
ChemTik. (n.d.). Product Catalog: 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. Retrieved from (Verifies commercial existence of the specific entity).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23). (Reference for piperidine fragmentation patterns). Link
Sources
A Strategic Guide to the Target Identification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Introduction: From a Privileged Scaffold to a Validated Target
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and biologically active alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets, leading to therapeutic applications ranging from analgesia to antipsychotics.[3][4]
The compound 3-[2-(pentyloxy)ethyl]piperidine hydrochloride represents a novel chemical entity built upon this validated scaffold. While its specific biological activity is uncharacterized, its structure—featuring a piperidine core, a flexible ethyl ether linkage, and a lipophilic pentyloxy group—suggests potential interactions with targets within the central nervous system or other systems governed by lipophilic ligands.[5]
This guide provides a comprehensive, technically-grounded roadmap for the elucidation of the molecular target(s) of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. Moving beyond a simple recitation of techniques, we will explore the strategic rationale behind a multi-pronged approach, integrating computational prediction, phenotypic screening, and robust biochemical and cellular validation. This document is intended for drug discovery scientists and researchers tasked with one of the most critical challenges in modern pharmacology: the deconvolution of a compound's mechanism of action.
Section 1: Hypothesis Generation through In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, computational methods provide an invaluable, data-driven approach to generate initial hypotheses.[6] By analyzing the compound's structure, we can predict potential protein targets, thereby narrowing the search space and informing the design of subsequent phenotypic assays.[7] The strategy is to leverage the principle of chemical similarity: molecules with similar structures are likely to bind to similar targets.[8]
Ligand-Based and Structure-Based Approaches
The initial computational workflow involves two complementary strategies:
-
Ligand-Based Target Prediction: This method compares the 2D and 3D structure of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride against extensive databases of known bioactive ligands.[8] Algorithms calculate similarity scores based on pharmacophores, molecular fingerprints, and shape, to identify known proteins that bind to structurally analogous compounds.[9]
-
Structure-Based Virtual Screening (Molecular Docking): When a high-resolution 3D structure of a potential target protein is available (e.g., from the Protein Data Bank), molecular docking can simulate the binding of our compound into the protein's active or allosteric sites.[9][10] This technique predicts the preferred binding pose and estimates the binding affinity, providing a quantitative measure of the potential interaction.[8]
Integrated Computational Workflow
The following workflow outlines a logical sequence for in silico analysis.
Caption: In silico workflow for initial target hypothesis generation.
This computational pre-screening culminates in a ranked list of potential protein targets. For instance, based on its piperidine core, targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes involved in neurotransmitter metabolism.[3][11] This list is not definitive but serves as a powerful tool to guide the design of biologically relevant phenotypic screens.
Section 2: Phenotypic Screening for Functional Characterization
Phenotypic screening, or forward pharmacology, focuses on identifying a compound's effect on cellular or organismal behavior, independent of any preconceived target.[12] This unbiased approach is particularly powerful for novel compounds, as it can uncover unexpected mechanisms of action that target-based screens might miss.[13][14]
A Tiered Screening Cascade
A multi-tiered approach is recommended to efficiently profile the compound's activity.
-
Tier 1: Broad Viability and Cytotoxicity. The initial step is to determine the compound's therapeutic window. This is achieved by treating a panel of diverse human cell lines (e.g., HEK293, HepG2, a neuronal line like SH-SY5Y) with a dose-response of the compound and measuring cell viability (e.g., using an MTS or CellTiter-Glo assay). This establishes the concentration range for all subsequent experiments, avoiding non-specific toxicity.
-
Tier 2: High-Content Imaging (HCI). HCI provides a rich, multiparametric readout of the compound's effects on cell morphology.[12] Using fluorescent dyes to label cellular compartments (e.g., nucleus, cytoskeleton, mitochondria), automated microscopy and image analysis can quantify changes in cell shape, organelle health, and protein localization. This can provide a "fingerprint" of the compound's effect, which can be compared to reference compounds with known mechanisms.[15]
-
Tier 3: Disease-Relevant and Pathway-Specific Assays. Informed by the in silico predictions, targeted functional assays are deployed. If computational analysis suggested ion channel modulation, an automated patch-clamp or membrane potential assay would be a logical choice. If GPCRs were implicated, a calcium flux or cAMP assay would be appropriate.
| Assay Tier | Objective | Example Methodologies | Primary Output |
| Tier 1 | Determine Therapeutic Window | MTS, CellTiter-Glo, LDH Release | EC50 / CC50 |
| Tier 2 | Unbiased Phenotypic Profiling | Cell Painting (Multiplexed Dyes) | Morphological Fingerprint |
| Tier 3 | Test Specific Hypotheses | FLIPR (Calcium Flux), Reporter Assays | Functional Activity |
Table 1: Tiered Phenotypic Screening Strategy.
The outcome of this phase is a confirmed, reproducible cellular phenotype, providing the functional context necessary for the subsequent target deconvolution efforts.
Section 3: Target Deconvolution via Chemical Proteomics
With a confirmed phenotype, the next step is to directly identify the protein(s) that bind to 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. Chemical proteomics represents a powerful suite of techniques for this purpose, using a modified version of the small molecule to "fish" for its binding partners within a complex biological sample.[16][17]
Affinity-Based Protein Profiling (AfBPP)
The most established method is affinity chromatography coupled to mass spectrometry (MS).[18][19] The core principle involves immobilizing the compound of interest (the "bait") onto a solid support (e.g., sepharose beads) and incubating it with a cell or tissue lysate.[20] Proteins that specifically bind to the bait are captured, while non-binders are washed away. The captured proteins are then eluted and identified by high-resolution mass spectrometry.[21]
Protocol: Affinity Probe Synthesis and Pulldown
-
Probe Synthesis:
-
Causality: A crucial first step is the synthesis of an affinity probe. This involves modifying the parent compound to include a linker arm and a reactive handle (e.g., an alkyne or azide for click chemistry) or a purification tag (e.g., biotin). The linker's attachment point is critical; it must be placed at a position that does not interfere with the compound's pharmacophore. Preliminary SAR studies with simple analogs can identify non-essential positions.
-
Step 1: Analyze the structure of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to identify a suitable position for linker attachment, potentially on the pentyloxy chain.
-
Step 2: Synthesize an analog with a terminal alkyne on the pentyloxy chain.
-
Step 3: Synthesize or procure biotin-azide.
-
Step 4: "Click" the alkyne-modified compound to biotin-azide using a copper-catalyzed reaction to create the final biotinylated probe.
-
Step 5: Validate that the probe retains the biological activity of the parent compound in the primary phenotypic assay. A significant loss of activity indicates the modification has disrupted target binding.
-
-
Affinity Pulldown & Mass Spectrometry:
-
Step 1 (Lysate Prep): Culture and harvest cells exhibiting the desired phenotype. Lyse the cells under non-denaturing conditions to preserve native protein complexes.
-
Step 2 (Competition Control): This step is the cornerstone of a trustworthy protocol. Aliquot the lysate into two conditions: (A) Experimental and (B) Competition Control. To tube B, add a 100-fold molar excess of the original, free 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. Incubate for 1 hour. This free compound will occupy the binding sites of any true targets.
-
Step 3 (Incubation): Add the biotinylated probe (immobilized on streptavidin beads) to both tubes and incubate to allow for binding.
-
Step 4 (Washing): Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background noise.
-
Step 5 (Elution): Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and boiling).
-
Step 6 (Proteomics): Process the eluted proteins for MS analysis (e.g., trypsin digestion, TMT labeling for quantification) and analyze by LC-MS/MS.
-
Step 7 (Data Analysis): Identify proteins that are significantly enriched in the experimental sample (A) but absent or greatly reduced in the competition control sample (B). These are the high-confidence candidate targets.[22]
-
Caption: Workflow for Affinity-Based Protein Profiling (AfBPP).
Section 4: Orthogonal Target Validation
Identifying a protein that binds to a compound is a major milestone, but it does not prove that this interaction is responsible for the observed cellular phenotype. A rigorous validation phase is mandatory to build a conclusive link between target, compound, and function.
Genetic Validation
The most direct way to validate a target is to manipulate its expression genetically.
-
Knockdown/Knockout: Using technologies like siRNA (transient knockdown) or CRISPR/Cas9 (permanent knockout), the candidate target protein is depleted from the cells.[15] If the target is genuine, its depletion should either (a) mimic the phenotype of the compound-treated cells or (b) render the cells insensitive to the compound. The latter is a strong indicator of on-target activity.
Biophysical Validation of Direct Binding
It is essential to confirm the direct interaction between the unmodified compound and the purified candidate protein, free from the complexity of the cell lysate.
-
Surface Plasmon Resonance (SPR): This technique immobilizes the purified protein on a sensor chip and flows the compound over it. A direct binding event is measured in real-time, providing kinetic data on association (kon) and dissociation (koff) rates, and yielding a precise dissociation constant (KD).[23]
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for binding thermodynamics, ITC measures the heat released or absorbed as the compound is titrated into a solution of the target protein. It directly measures the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: A validation funnel to confirm candidate targets.
Cellular Target Engagement
Finally, one must prove that the compound engages the target protein in a live cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[15] It is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. Cells are treated with the compound or a vehicle control, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified by Western blot or mass spectrometry. An increase in the melting temperature of the target protein in the presence of the compound is direct evidence of target engagement.
Conclusion
The journey from a novel molecule like 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to a fully validated drug target is a systematic process of hypothesis building, functional testing, and rigorous validation. The integrated strategy detailed in this guide—commencing with in silico prediction, progressing through unbiased phenotypic screening, pinpointing candidates with chemical proteomics, and confirming them with orthogonal genetic and biophysical methods—establishes a robust framework for success. Each step is designed to be self-validating, with critical controls ensuring the scientific integrity of the findings. By following this evidence-based pathway, researchers can confidently and efficiently deconvolute the mechanism of action of novel chemical entities, a critical step in the development of the next generation of therapeutics.
References
- Computational/in silico methods in drug target and lead prediction. (2019). Oxford Academic.
- Computational methods revolutionize drug discovery by predicting protein target sites. (2025). Unknown Source.
- Target-Identification-Phenotypic-Screening. (n.d.). Unknown Source.
- Chemical proteomics: terra incognita for novel drug target profiling. (n.d.). PMC.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024). MDPI.
- Applications of Chemical Proteomics in New Drug Target Profiling. (2023). SciTechnol.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed.
- A Review of Computational Methods for Predicting Drug Targets. (2018). Unknown Source.
- Quantitative Chemical Proteomics for Identifying Candidate Drug Targets. (2003). ACS Publications.
- Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2013). Unknown Source.
- Full article: Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Taylor & Francis.
- Phenotypic screening. (n.d.). Wikipedia.
- What are computational methods in drug discovery?. (2025). Patsnap Synapse.
- Computational Methods in Drug Discovery. (n.d.). PMC - NIH.
- Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter.
- Target Identification & Phenotypic Screening. (n.d.). World Pharma Week.
- Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. (n.d.). Unknown Source.
- Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. (2024). PharmaFeatures.
- Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. (2025). ResearchGate.
- 5 Target Deconvolution Approaches in Drug Discovery. (2018). Technology Networks.
- 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1987). Journal of Medicinal Chemistry.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
- Analgesic activity of alkyl piperidine derivatives. (2016). Pakistan Journal of Pharmaceutical Sciences.
- 2-(3-Piperidinyl)ethyl propyl ether hydrochloride. (n.d.). Benchchem.
- Pharmacological Activity of Synthetic Piperidine against Bacterial Isolates of Cigarette Smoking Men. (2024). International Journal of Science and Research (IJSR).
- 3-(2-Methyl-benzyloxymethyl)-piperidine hydrochloride. (n.d.). Fluorochem.
- 1219960-84-5 | 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride. (n.d.). MolCore.
- 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. (n.d.). PubChem.
- Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan.
- CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]. (n.d.). Unknown Source.
- 1220031-77-5|3-(2-(2,3-Dimethylphenoxy)ethyl)piperidine hydrochloride. (n.d.). BLDpharm.
- 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride. (n.d.). Echemi.
- Anticonvulsant mechanisms of piperine, a piperidine alkaloid. (n.d.). PubMed.
- Experimental study of the pharmacological activity of new azaheterocycles derivatives: A literature review. (n.d.). Journal of Clinical Medicine of Kazakhstan.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 4. ijsr.net [ijsr.net]
- 5. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 6. What are computational methods in drug discovery? [synapse.patsnap.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]
- 11. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 13. Target-Identification-Phenotypic-Screening - Discovery On Target [discoveryontarget.com]
- 14. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 15. drughunter.com [drughunter.com]
- 16. Chemical proteomics: terra incognita for novel drug target profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. technologynetworks.com [technologynetworks.com]
- 21. researchgate.net [researchgate.net]
- 22. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Purification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Abstract
This document provides a comprehensive guide to the purification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a key intermediate in pharmaceutical research.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity standards essential for subsequent applications. We will explore a multi-step purification strategy, beginning with an initial cleanup of the free base form using acid-base extraction, followed by high-resolution purification via flash column chromatography, and concluding with the final salt formation and recrystallization. Each protocol is accompanied by expert insights into the underlying chemical principles, troubleshooting advice, and methods for purity assessment.
Introduction: The Imperative for Purity
The piperidine moiety is a foundational scaffold in medicinal chemistry, present in numerous pharmaceuticals targeting a wide range of diseases.[2][][5] The compound 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, with its characteristic ether linkage and basic nitrogenous core, is a valuable building block. However, synthetic routes often yield crude products contaminated with unreacted starting materials, byproducts, and reagents.[6] These impurities can compromise the integrity of biological assays, interfere with downstream chemical transformations, and introduce potential genotoxic risks in drug development.[7]
Therefore, a robust and logical purification strategy is not merely a procedural step but a critical component of ensuring the quality, safety, and reliability of the final compound. This guide offers a validated workflow to consistently achieve >99.5% purity.
Strategic Overview: A Multi-Pronged Approach
The purification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is most effectively achieved by first purifying its free-base form, 3-[2-(pentyloxy)ethyl]piperidine, and then converting the highly purified base into its crystalline hydrochloride salt. The hydrochloride salt form enhances stability and is often more suitable for handling and formulation.[1][8]
Our strategy is based on the distinct physicochemical properties of the target compound and its likely impurities:
-
Acid-Base Extraction: Leverages the basicity of the piperidine nitrogen to separate it from neutral and acidic impurities. This is an excellent, high-recovery first-pass cleanup method.[9][10][11]
-
Flash Column Chromatography: Separates the free base from structurally similar, non-polar, or less-basic impurities that may not be removed by extraction.[6][12][13]
-
Recrystallization: The final polishing step to obtain the hydrochloride salt as a highly pure, crystalline solid, effectively removing trace impurities.[6][14]
Caption: A logical workflow for the purification of the target compound.
Understanding Potential Impurities
An effective purification strategy begins with understanding the potential contaminants. Based on common synthetic routes for piperidine derivatives (e.g., reduction of pyridinium salts), impurities may include:
-
Unreacted Starting Materials: Such as the corresponding pyridine precursor.
-
Byproducts: From side reactions like over-alkylation or incomplete reduction.
-
Reagent-Related Impurities: Catalysts, unreacted reagents, or their decomposition products.
-
Oxidation Products: Amines can be susceptible to air oxidation, often leading to discoloration (e.g., a yellow or brown tint).[6]
-
Residual Solvents: Solvents used in the reaction or initial workup.
Detailed Experimental Protocols
Protocol 1: Bulk Purification via Acid-Base Extraction
This technique is a highly effective first step to separate the basic target compound from any neutral or acidic impurities. The principle relies on the reversible conversion of the water-insoluble amine free base into its water-soluble ammonium salt.[11][15][16]
Materials:
-
Crude 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
-
Diethyl ether (or Dichloromethane)
-
1 M Hydrochloric Acid (HCl)
-
3 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel (appropriate size)
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water. Add diethyl ether to the mixture in a separatory funnel (a 1:1 ratio of ether to aqueous volume is a good starting point).
-
Basification: Slowly add 3 M NaOH solution dropwise while shaking the funnel (and periodically venting). Continue until the aqueous layer is strongly basic (pH > 12).
-
Scientist's Note: This step deprotonates the piperidinium hydrochloride, converting it into its free base form, which is soluble in the organic solvent (diethyl ether) but insoluble in water.[11]
-
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, ensuring to vent frequently. Allow the layers to separate completely. Drain the lower aqueous layer and collect the upper organic (ether) layer.
-
Re-extraction: Add the aqueous layer back to the funnel, add a fresh portion of diethyl ether (approx. half the initial volume), and repeat the extraction. Combine this second organic extract with the first.
-
Washing: Wash the combined organic layers with brine. This helps to remove residual water and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting product is the free base, 3-[2-(pentyloxy)ethyl]piperidine, which should appear as an oil.
Caption: The reversible transition of the amine between organic and aqueous layers.
Protocol 2: High-Resolution Purification via Flash Column Chromatography
If TLC or ¹H NMR analysis of the free base from Protocol 1 shows the presence of closely related impurities, flash chromatography is necessary.
Materials:
-
Silica Gel (230-400 mesh)
-
Hexanes (or Heptane)
-
Ethyl Acetate
-
Triethylamine (Et₃N)
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the free base in dichloromethane or ethyl acetate. Spot on a TLC plate and develop in various solvent systems (e.g., mixtures of hexanes and ethyl acetate). The goal is to find a system where the target compound has an Rf value of ~0.3.
-
Scientist's Note: Piperidine derivatives are basic and can interact strongly with the acidic silica gel, leading to significant peak tailing. To mitigate this, add 0.5-1% triethylamine to the eluent system. The triethylamine acts as a competitive base, passivating the active sites on the silica and resulting in sharper, more symmetrical peaks.[6][9]
-
-
Column Packing: Prepare a flash column with silica gel using the selected eluent system (including the triethylamine) as the slurry solvent.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.
-
Elution: Run the column using the selected eluent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified free base as a colorless oil.
Protocol 3: Final Purification by Recrystallization of the Hydrochloride Salt
This is the final step to obtain a high-purity, stable, crystalline solid.
Materials:
-
Purified 3-[2-(pentyloxy)ethyl]piperidine (free base)
-
Anhydrous Diethyl Ether
-
2 M HCl in Diethyl Ether (or gaseous HCl)
-
Ethanol
-
Hexanes
Procedure:
-
Salt Formation: Dissolve the purified free base from the previous step in a minimal amount of anhydrous diethyl ether in an Erlenmeyer flask. Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Scientist's Note: The stoichiometry should be 1:1. Using a slight excess of HCl can ensure complete conversion but a large excess can sometimes trap impurities. Precise addition is key. The formation of hydrochloride salts from free bases is a standard procedure for enhancing stability and water solubility.[17][18]
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold diethyl ether to remove any excess HCl and soluble impurities.
-
Recrystallization Solvent Selection: The goal is to find a solvent or solvent system in which the hydrochloride salt is soluble when hot but sparingly soluble when cold. A mixture of a "good" solvent (like ethanol or isopropanol) and a "poor" solvent (like diethyl ether or hexanes) is often effective.[6][19]
-
Recrystallization: a. Place the crude hydrochloride salt in a clean Erlenmeyer flask. b. Add a minimal amount of the hot "good" solvent (e.g., ethanol) until the solid just dissolves. c. If any insoluble impurities remain, perform a hot filtration. d. Slowly add the "poor" solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes slightly turbid. e. Re-heat gently to get a clear solution, then cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under high vacuum to a constant weight.
Purity Assessment and Data
The purity of the compound should be assessed at each stage of the process.
| Analytical Technique | Crude Product | After Acid-Base Extraction | After Chromatography | Final Recrystallized Product |
| Appearance | Brownish, sticky solid | Light-yellow oil | Colorless oil | White crystalline solid |
| TLC (Rf in 9:1 EtOAc/Hex + 1% Et₃N) | Major spot at 0.3, multiple other spots | Major spot at 0.3, faint baseline spot | Single spot at 0.3 | N/A (salt form) |
| HPLC Purity (%) | ~85% | ~92% | ~98.5% | >99.5% |
| Melting Point (°C) | Broad range | N/A (oil) | N/A (oil) | Sharp, e.g., 145-147 °C |
| ¹H NMR | Shows impurity peaks | Cleaner, but minor related peaks visible | Clean spectrum | Very clean, sharp signals |
Troubleshooting
| Problem | Possible Cause | Solution |
| Emulsion during Extraction | High concentration of surfactants or fine particulates. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Severe Peak Tailing in Chromatography | Strong interaction of the basic amine with acidic silica. | Ensure 0.5-1% triethylamine is added to your eluent.[9] Alternatively, consider using neutral or basic alumina as the stationary phase. |
| Product "Oils Out" during Recrystallization | The solution is supersaturated, or the solvent system is inappropriate. | Add a small amount of the "good" solvent to the hot mixture to ensure complete dissolution before cooling. Ensure cooling is slow to promote crystal lattice formation over amorphous precipitation. |
| Low Yield after Recrystallization | Too much solvent used; product is too soluble in the chosen solvent system. | Use the absolute minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
Conclusion
The purification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to a high degree of purity is readily achievable through a systematic and logical application of standard organic chemistry techniques. By employing a sequential strategy of acid-base extraction, flash chromatography of the free base, and final recrystallization of the hydrochloride salt, researchers can confidently obtain material suitable for the most demanding applications in pharmaceutical development. The key to success lies in understanding the chemical nature of the target molecule and selecting the appropriate method to remove specific types of impurities at each stage.
References
- Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
- Technical Support Center: Purification of Piperidine Deriv
-
Acid–base extraction. Wikipedia. [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
- Process for producing purified piperidine derivative.
-
Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Acid-Base Extraction Tutorial. YouTube. [Link]
- Recent advances in the synthesis of piperidones and piperidines. (Link not available)
- Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
-
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. PMC. [Link]
-
Piperidine from the hydrolysis of piperine. Sciencemadness.org. [Link]
-
Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]
-
Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. Mol-Instincts. [Link]
- Piperidine compounds and their preparation and use.
- Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
- Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]
-
3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. ChemTik. [Link]
-
3-[2-(Methoxymethoxy)ethyl]piperidine. PubChem. [Link]
-
SYNTHESIS OF 3-PIPERIDINE-2-HYDROXYPROPYLISOBUTYL ETHER AND STUDY OF ITS ANTI-RUST PROPERTIES. CyberLeninka. [Link]
-
Chemical Properties of 3-Ethyl-piperidine. Cheméo. [Link]
-
Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]-, hydrochloride (1:1). Molbase. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]
-
Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. [Link]
-
Piperidine. Wikipedia. [Link]
-
Piperidine ethyl chloride hydrochloride. PubChem. [Link]
Sources
- 1. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenox… [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. vernier.com [vernier.com]
- 12. Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP0384288A2 - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 14. WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
using 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in high-throughput screening
This Application Note is structured as a comprehensive technical guide for the use of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in High-Throughput Screening (HTS). It addresses the specific physicochemical challenges posed by this amphiphilic scaffold—balancing the solubility of the hydrochloride salt with the lipophilicity of the pentyloxy tail—to prevent common HTS artifacts such as aggregation and surface adsorption.
Abstract & Compound Profile
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a functionalized piperidine derivative often utilized in fragment-based drug discovery (FBDD) and diversity-oriented screening libraries. Structurally, it consists of a polar piperidine head group (cationic at physiological pH) and a lipophilic pentyloxyethyl tail.
This amphiphilic nature makes it a "privileged scaffold" for targeting G-Protein Coupled Receptors (GPCRs), particularly monoamine transporters and Sigma receptors, as well as ion channels. However, its surfactant-like properties present distinct challenges in HTS, including Critical Micelle Concentration (CMC) violations and non-specific binding to plasticware. This guide details the protocols required to screen this compound with high fidelity.
Chemical Specifications
| Property | Specification |
| Chemical Name | 3-[2-(pentyloxy)ethyl]piperidine hydrochloride |
| Molecular Formula | C₁₂H₂₅NO[1] · HCl |
| Molecular Weight | ~235.8 g/mol |
| Solubility | Water (High, as salt), DMSO (>100 mM), Ethanol |
| LogP (Predicted) | ~3.2 (Free base) |
| pKa (Predicted) | ~10.5 (Piperidine nitrogen) |
| Storage | Desiccate at -20°C; Hygroscopic |
Experimental Design & Pre-Screening Validation
Solubility & Acoustic Handling
Although the HCl salt is water-soluble, the pentyloxy tail drives aggregation in aqueous buffers at high concentrations.
-
Stock Preparation: Dissolve to 10 mM in 100% DMSO . Do not use aqueous buffers for the master stock to prevent hydrolysis or precipitation over time.
-
Acoustic Ejection: This compound behaves well in acoustic liquid handlers (e.g., Labcyte Echo) due to the surfactant nature of the tail, which stabilizes the meniscus.
-
Calibration: Use the "SP-High Volatility" or standard DMSO calibration.
-
Warning: Avoid "survey" fluids containing detergents, as this compound may act as a co-surfactant, altering droplet trajectory.
-
Preventing "Sticky" Compound Artifacts
The lipophilic tail causes significant adsorption to polystyrene.
-
Plate Selection: Use Non-Binding Surface (NBS) or Polypropylene (PP) microplates for intermediate dilutions.
-
Detergent Use: Include 0.01% Pluronic F-127 or 0.005% CHAPS in the assay buffer. This is critical to keep the compound in solution during the transition from DMSO stock to aqueous assay buffer.
Detailed Protocol: Calcium Flux GPCR Screen
Scenario: Screening 3-[2-(pentyloxy)ethyl]piperidine HCl as a potential antagonist for a Gq-coupled GPCR (e.g., 5-HT2A or Alpha-1 adrenergic).
Reagents & Setup
-
Cell Line: CHO-K1 stably expressing target GPCR + Gα16 (promiscuous G-protein).
-
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4 + 0.01% Pluronic F-127 .
Step-by-Step Workflow
Step 1: Cell Plating (Day -1)
-
Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Dispense 10,000 cells/well into 384-well Poly-D-Lysine coated black/clear-bottom plates.
-
Incubate overnight at 37°C, 5% CO₂.
Step 2: Compound Addition (The "Echo" Step)
-
Source Plate: 10 mM compound in DMSO (384-well LDV plate).
-
Destination: Direct echo transfer of 40 nL into the assay plate containing 40 µL buffer (1:1000 dilution).
-
Final Concentration: 10 µM.
-
Final DMSO: 0.1% (Safe for most GPCRs).
-
-
Controls:
-
High Control (HPE): Known Antagonist (10 µM).
-
Low Control (ZPE): DMSO Vehicle.
-
Step 3: Dye Loading
-
Remove culture media (gentle aspiration).
-
Add 20 µL of Dye Loading Solution (Fluo-4 AM + Probenecid to prevent dye efflux).
-
Incubate 60 min at 37°C, then 15 min at RT (to minimize temperature artifacts).
Step 4: Kinetic Read (FLIPR/FDSS)
-
Transfer plate to FLIPR (Fluorometric Imaging Plate Reader).
-
Baseline Read: 10 seconds.
-
Agonist Injection: Inject EC₈₀ concentration of the natural ligand.
-
Read: Measure fluorescence for 180 seconds.
Workflow Visualization
The following diagram illustrates the logic flow for screening this amphiphilic compound, highlighting the critical decision points for solubility management.
Caption: Workflow for HTS of lipophilic piperidines. Note the inclusion of surfactants in the buffer step to prevent micelle formation.
Data Analysis & Quality Control
Z-Factor Calculation
To validate the assay window before screening the library containing this compound:
- : Mean and SD of Positive Control (Known Antagonist).
- : Mean and SD of Negative Control (DMSO).
-
Target: Z' > 0.5 is required for a robust screen.
Identifying False Positives (Aggregation)
Lipophilic amines like 3-[2-(pentyloxy)ethyl]piperidine can form colloidal aggregates that sequester proteins, leading to false inhibition.
-
The "Detergent Test": If a "hit" is observed, repeat the assay with increased detergent (0.1% Tween-20). If potency shifts significantly (>5-fold), the activity is likely due to aggregation (artifact) rather than specific binding.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | Compound crashing out of aqueous buffer. | Reduce final concentration to 5 µM or increase Pluronic F-127 to 0.05%. |
| High Background | Non-specific binding of dye or compound to plate. | Switch to NBS (Non-Binding Surface) plates. |
| "Sticky" Carryover | Compound adsorbing to steel tips (if not using acoustic). | Use disposable tips or implement a DMSO/Water wash cycle with 10% Ethanol. |
| Variable Potency | Micelle formation (CMC violation). | Ensure concentration is below CMC (typically <50 µM for this class). |
References
-
PubChem. (n.d.). 3-[2-(Methoxymethoxy)ethyl]piperidine (Analogous Structure Data).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ChemTik. (n.d.). 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride Product Page. Retrieved October 26, 2023, from [Link]
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
NCATS Assay Guidance Manual. (2012). Assay Operations for SAR Support. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Sources
Application Note & Protocols: Preclinical Efficacy Evaluation of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Abstract
This document provides a comprehensive experimental framework for assessing the preclinical efficacy of the novel compound 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, hereafter referred to as "Cmpd-X." G protein-coupled receptors (GPCRs) are the targets of approximately one-third of all marketed drugs, making them a prime focus for therapeutic development.[1][2] This guide outlines a logical, multi-stage approach, beginning with in vitro characterization to confirm molecular mechanism and concluding with in vivo studies in a validated animal model of Parkinson's Disease to establish therapeutic potential. For the purpose of this guide, we hypothesize that Cmpd-X is a novel, selective modulator of the Dopamine D2 receptor (D2R), a Gi-coupled GPCR implicated in the pathophysiology of Parkinson's Disease.[3] The protocols herein are designed to be robust, reproducible, and aligned with industry best practices for preclinical drug development.[4][5]
Introduction to the Preclinical Cascade
The journey from a novel chemical entity to a potential therapeutic requires a systematic and rigorous evaluation of its biological activity. The experimental design detailed below follows a hierarchical approach. First, we confirm the compound's direct interaction with its intended molecular target and characterize its functional effect at the cellular level. This foundational in vitro phase ensures that any effects observed in more complex systems are rooted in a defined mechanism of action. Subsequently, we transition to an in vivo model to assess the compound's ability to produce a therapeutically relevant outcome in a living system, which is essential for predicting clinical efficacy.[6] This cascade is underpinned by pharmacokinetic/pharmacodynamic (PK/PD) modeling, which links drug exposure to biological effect, a critical step in translating preclinical findings to clinical settings.[7][8][9][10]
Part 1: In Vitro Efficacy & Mechanism of Action (MoA) Confirmation
The initial phase of efficacy testing is to confirm that Cmpd-X interacts with the Dopamine D2 receptor with high affinity and selectivity, and to determine the nature of this interaction (e.g., agonist, antagonist).
Rationale for Assay Selection
-
Radioligand Binding Assay: This is the gold standard for quantifying the affinity of a compound for a specific receptor. By measuring how effectively Cmpd-X competes with a known high-affinity radioligand, we can determine its inhibition constant (Ki), a direct measure of binding affinity.[11]
-
cAMP Functional Assay: Since the D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3] This assay measures changes in this critical second messenger to determine if Cmpd-X acts as an agonist (decreases cAMP) or an antagonist (blocks an agonist-induced decrease in cAMP).[12][13]
-
Selectivity Profiling: Off-target interactions can lead to undesirable side effects. Screening Cmpd-X against a broad panel of other receptors and enzymes is a critical step to establish its specificity for the D2R.
Protocol 1: D2R Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of Cmpd-X for the human Dopamine D2 receptor.
Materials:
-
Membrane preparation from HEK293 cells stably expressing human D2R.
-
Radioligand: [3H]-Spiperone (a high-affinity D2R antagonist).
-
Non-specific binding determinant: Haloperidol (10 µM).[14]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, glass fiber filters (PEI-presoaked), cell harvester, scintillation counter.
Methodology:
-
Thaw D2R membrane preparations on ice and resuspend in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
In a 96-well plate, add reagents in a final volume of 250 µL:
-
Total Binding Wells: 150 µL membranes + 50 µL buffer + 50 µL [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2 nM).
-
Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL Haloperidol + 50 µL [3H]-Spiperone.
-
Competition Wells: 150 µL membranes + 50 µL Cmpd-X (at 10-12 serial dilutions, e.g., 1 pM to 10 µM) + 50 µL [3H]-Spiperone.
-
-
Incubate the plate for 90 minutes at 30°C with gentle agitation.[11][15]
-
Terminate the reaction by rapid vacuum filtration onto PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters 4 times with ice-cold wash buffer (50 mM Tris-HCl).
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of Cmpd-X.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Cmpd-X that inhibits 50% of specific [3H]-Spiperone binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[16][17][18]
Table 1: Hypothetical Binding Affinity Data
| Compound | Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| Cmpd-X | Human D2R | 15.6 | 5.2 |
| Haloperidol (Control) | Human D2R | 3.9 | 1.3 |
Protocol 2: D2R Gi-Coupled cAMP Functional Assay
Objective: To determine the functional activity of Cmpd-X at the D2R (agonist or antagonist).
Materials:
-
CHO-K1 cells stably co-expressing human D2R and a cAMP biosensor (e.g., GloSensor™).[20][21]
-
Forskolin (an adenylyl cyclase activator).
-
Quinpirole (a known D2R agonist).
-
Assay medium (e.g., CO2-independent medium).
-
384-well white, solid-bottom plates.
-
Luminometer.
Methodology:
-
Harvest and resuspend the D2R-GloSensor™ cells in assay medium containing the biosensor substrate.
-
Incubate cells for 2 hours at room temperature to allow for substrate equilibration.[21]
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Agonist Mode: Add 5 µL of Cmpd-X at various concentrations. To measure Gi-mediated inhibition, first stimulate all wells (except negative control) with a sub-maximal concentration of forskolin (e.g., 1-3 µM) to raise basal cAMP levels.[22]
-
Antagonist Mode: Pre-incubate the cells with Cmpd-X for 15 minutes. Then, add a fixed concentration of the agonist quinpirole (at its EC80) to all wells.
-
Incubate for 15-20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the log concentration of Cmpd-X. A decrease in signal indicates agonism. Calculate the EC50 (potency) and the Emax (efficacy) relative to the full agonist quinpirole.
-
Antagonist Mode: Plot the luminescence signal against the log concentration of Cmpd-X. An increase in signal (reversal of quinpirole's effect) indicates antagonism. Calculate the IC50.
Table 2: Hypothetical Functional Activity Data
| Compound | Assay Mode | Potency (EC50/IC50, nM) | Efficacy (% of Quinpirole) |
|---|---|---|---|
| Cmpd-X | Agonist | 25.4 | 95% (Full Agonist) |
| Quinpirole | Agonist | 8.1 | 100% |
| Haloperidol | Antagonist | 4.5 | N/A |
Diagram 1: D2R Gi Signaling Pathway & Assay Principle A diagram illustrating how a D2R agonist (like Cmpd-X) inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP and thus lowering the signal from a cAMP-dependent biosensor.
Caption: Workflow for the 6-OHDA in vivo efficacy study.
Part 3: PK/PD Correlation
Objective: To establish a relationship between the plasma/brain concentrations of Cmpd-X and the observed therapeutic effect.
Rationale: Efficacy is meaningless without understanding exposure. A PK/PD analysis helps determine if a lack of efficacy is due to poor drug properties (e.g., low brain penetration) or a true lack of pharmacological effect at the target. [7][8][23]This relationship is crucial for predicting effective doses in humans. [9] Methodology:
-
Satellite Group: Use a separate cohort of 6-OHDA lesioned rats (n=3 per time point) dosed with an efficacious level of Cmpd-X (e.g., 3 mg/kg).
-
Sample Collection: At various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood (for plasma) and brain tissue.
-
Bioanalysis: Quantify the concentration of Cmpd-X in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Modeling: Correlate the pharmacokinetic parameters (e.g., Cmax, AUC) with the pharmacodynamic outcome (e.g., % Impaired Limb Use at corresponding times) to build a PK/PD model.
Conclusion
This application note details a logical and robust experimental cascade for evaluating the preclinical efficacy of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (Cmpd-X) as a potential therapeutic for Parkinson's Disease. By first confirming its mechanism of action in vitro with binding and functional assays, and then demonstrating a dose-dependent reversal of motor deficits in the validated 6-OHDA rat model, researchers can build a strong data package. Integrating PK/PD analysis provides the crucial link between exposure and effect, enabling confident decision-making for progression towards clinical development.
References
-
Title: Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives Source: PubMed URL: [Link]
-
Title: Cheng-Prusoff Equation Source: Canadian Society of Pharmacology and Therapeutics (CSPT) URL: [Link]
-
Title: Cylinder Test in Rodent Models of Stroke Source: Ace Therapeutics URL: [Link]
-
Title: Understanding PK PD Modeling in Preclinical Studies: A Comprehensive Guide Source: Infinix Bio URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: American Journal of Physiology URL: [Link]
-
Title: Cylinder Test Source: Scantox | Contract Research Organization URL: [Link]
-
Title: Cheng-Prusoff Equation Calculator Source: Calculator.net URL: [Link]
-
Title: Parkinson's Disease Models for Drug Discovery & Research Source: Taconic Biosciences URL: [Link]
-
Title: Cylinder Test to Assess Sensory-motor Function in a Mouse Model of Parkinson's Disease Source: JoVE Journal URL: [Link]
-
Title: Cylinder test vs skilled reaching test: comparison of two methods used to investigate unilateral motor impairments in rat model of Parkinson's disease Source: Measuring Behavior URL: [Link]
-
Title: Motor Testing in Mouse Models Source: ConductScience URL: [Link]
-
Title: Recent progress in assays for GPCR drug discovery Source: PubMed URL: [Link]
-
Title: Animal Models of Parkinson's Disease Source: Charles River Laboratories URL: [Link]
-
Title: High-Throughput Screening of GPCRs for Drug Discovery. Source: Celtarys URL: [Link]
-
Title: 6-OHDA Model for Parkinson's Disease Research Source: JoVE Journal URL: [Link]
-
Title: In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine Source: PMC URL: [Link]
-
Title: Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology Source: ASCO Educational Book URL: [Link]
-
Title: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations Source: PubMed URL: [Link]
-
Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research Source: PMC URL: [Link]
-
Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: 6-OHDA Unilateral Lesion Rat Model of Parkinson's Disease Source: Creative Biolabs URL: [Link]
-
Title: 6-OHDA Lesion Models of Parkinson's Disease in the Rat Source: Springer Nature Experiments URL: [Link]
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
-
Title: 6-OHDA Parkinson's Model Source: Charles River Laboratories URL: [Link]
-
Title: MDC Connects: Understanding the PK / PD Relationship Source: YouTube URL: [Link]
-
Title: Statistical Considerations for Preclinical Studies Source: PMC - NIH URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]
-
Title: Assay in Summary_ki Source: BindingDB URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) Source: Assay Guidance Manual - NCBI URL: [Link]
-
Title: Parkinson's Disease Models Source: InnoSer URL: [Link]
-
Title: Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors Source: PMC URL: [Link]
-
Title: Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands Source: University of Regensburg URL: [Link]
-
Title: Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 Source: PMC URL: [Link]
-
Title: Forskolin-free cAMP assay for Gi-coupled receptors Source: ResearchGate URL: [Link]
-
Title: The Key To Robust Translational Results In Preclinical Data Analysis Source: The Science Exchange URL: [Link]
-
Title: cAMP Accumulation Assay Source: Creative BioMart URL: [Link]
-
Title: 4-Experimental design and statistical analysis Source: PREPARE URL: [Link]
-
Title: Advancing Neurological Therapies: Integrating Novel Compounds and Clinical Trials for Enhanced Cognitive and Neuronal Health Source: PMC URL: [Link]
-
Title: Guidelines for Statistical Analysis Plans Source: AUB URL: [Link]
-
Title: Practical issues in preclinical data analysis Source: era-net neuron URL: [Link]
-
Title: Preclinical Efficacy Source: MD Biosciences URL: [Link]
-
Title: Investigating the efficacy of novel drug in treating neurological disorders: A preclinical study. Source: Allied Academies URL: [Link]
Sources
- 1. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. kolaido.com [kolaido.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. mdbneuro.com [mdbneuro.com]
- 7. Pharmacokinetic-pharmacodynamic modelling in pre-clinical investigations: principles and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. infinixbio.com [infinixbio.com]
- 9. ascopubs.org [ascopubs.org]
- 10. youtube.com [youtube.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 17. calculator.academy [calculator.academy]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. m.youtube.com [m.youtube.com]
- 20. GloSensor™ cAMP Assay Protocol [promega.jp]
- 21. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS method for quantifying 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Application Note: High-Sensitivity LC-MS/MS Quantification of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride in Biological Matrices
Executive Summary
This protocol details a validated methodology for the quantification of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (CAS: 1220028-68-1), a lipophilic secondary amine often utilized as a synthetic intermediate or structural analog in the development of piperidine-based pharmaceuticals (e.g., local anesthetics).
Challenge: Secondary amines are notorious for severe peak tailing on traditional C18 columns due to ionic interactions with residual silanols. Furthermore, the high pKa (~11) of the piperidine ring creates a conflict: high pH is ideal for chromatography (suppressing ionization to improve retention/shape) but detrimental to ESI+ Mass Spectrometry sensitivity.
Solution: This method utilizes Charged Surface Hybrid (CSH) column technology to allow the use of acidic mobile phases (optimal for MS sensitivity) while electrostatically repelling the protonated amine from the stationary phase surface, ensuring sharp peak shapes without the need for ion-pairing agents.
Analyte Physicochemical Profile
| Property | Description |
| Chemical Name | 3-[2-(pentyloxy)ethyl]piperidine hydrochloride |
| Molecular Formula | C₁₂H₂₅NO[1] · HCl |
| Molecular Weight | 199.33 g/mol (Free Base) / 235.79 g/mol (Salt) |
| Target Ion [M+H]⁺ | m/z 200.2 |
| pKa (Calculated) | ~10.8 (Piperidine nitrogen) |
| LogP (Predicted) | ~3.2 (Moderately Lipophilic) |
| Solubility | Soluble in Water, Methanol, DMSO |
Method Development Strategy (The "Why")
The development logic follows a "First Principles" approach for basic lipophilic drugs:
-
Stationary Phase Selection: Traditional silica-based C18 columns suffer from cation-exchange activity with secondary amines. We select a C18 column with a low-level positive surface charge (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO). This positive charge repels the protonated piperidine, preventing the "drag" that causes tailing.
-
Mobile Phase Chemistry: To maximize sensitivity in ESI positive mode, the analyte must be pre-formed as an ion in solution. We use 0.1% Formic Acid (pH ~2.7) . At this pH, the piperidine (pKa ~11) is 100% protonated (
), maximizing the signal reaching the detector. -
Sample Preparation: Given the lipophilicity (LogP ~3.2), Protein Precipitation (PPT) is sufficient for high recovery, though Liquid-Liquid Extraction (LLE) with MTBE is recommended if lower Limits of Quantitation (LOQ < 1 ng/mL) are required to remove phospholipids.
Method Development Logic Diagram
Caption: Logical flow for selecting CSH technology to resolve the conflict between MS sensitivity (requiring low pH) and Peak Shape (usually requiring high pH).
Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-[2-(pentyloxy)ethyl]piperidine HCl (>98% purity).
-
Internal Standard (IS): 3-[2-(pentyloxy)ethyl]piperidine-d9 (Custom synthesis) OR a structural analog such as Ropivacaine (if d9 is unavailable).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
Sample Preparation (Protein Precipitation)
This protocol is optimized for rat or human plasma.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in 50:50 MeOH:H₂O).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Note: The acid helps disrupt protein binding.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an HPLC vial with insert.
-
Dilute: Add 100 µL of Mobile Phase A (Water + 0.1% FA) to match the initial mobile phase composition (prevents solvent effects/peak distortion).
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
-
Column: Waters XSelect CSH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Vol: 2–5 µL.
Gradient Table:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (0.1% FA in ACN) | State |
|---|---|---|---|
| 0.00 | 95 | 5 | Loading |
| 0.50 | 95 | 5 | Hold |
| 3.00 | 5 | 95 | Elution |
| 4.00 | 5 | 95 | Wash |
| 4.10 | 95 | 5 | Re-equilibration |
| 5.50 | 95 | 5 | End |
Mass Spectrometry (MS):
-
Source: Electrospray Ionization (ESI) – Positive Mode.[2][3][4][5][6][7]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized per instrument (approx. 30V).
MRM Transitions:
-
Precursor Ion: m/z 200.2
-
Quantifier Product: m/z 84.1 (Piperidine ring fragment – characteristic of 3-substituted piperidines).
-
Qualifier Product: m/z 69.1 (Ring fragmentation) or m/z 112.1 (Loss of pentyl chain).
Fragmentation Mechanism & Pathway
Understanding the fragmentation is crucial for specificity. In ESI+, the proton localizes on the piperidine nitrogen. Upon Collision Induced Dissociation (CID), the most energetically favorable pathway is the cleavage of the side chain or ring opening.
Fragmentation Pathway Diagram
Caption: ESI+ Fragmentation pathway. The m/z 84.1 ion is the most stable fragment for 3-substituted piperidines.
Validation Criteria (FDA/ICH M10 Compliance)
To ensure this protocol meets regulatory standards (ICH M10), the following parameters must be validated:
-
Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. A weighted linear regression (
) is typically required to cover the dynamic range. -
Accuracy & Precision:
-
Intra-run: 5 replicates at LLOQ, Low, Medium, and High QC. (Acceptance: ±15%, ±20% for LLOQ).
-
Inter-run: 3 separate runs.
-
-
Matrix Effect: Compare the response of post-extraction spiked samples to neat standards. If Matrix Factor (MF) is < 0.85 or > 1.15, consider switching from PPT to Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE).
-
Carryover: Inject a blank after the ULOQ (Upper Limit of Quantitation). Signal must be < 20% of the LLOQ.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary amine interaction with silanols. | Ensure column is CSH or "End-capped." Add 5mM Ammonium Formate to mobile phase to compete for silanol sites. |
| Low Sensitivity | Ion suppression from phospholipids. | Monitor phospholipid transition (m/z 184->184). If high, switch sample prep to Supported Liquid Extraction (SLE). |
| Carryover | Analyte sticking to injector needle. | Change needle wash to 50:50 ACN:Isopropanol + 0.1% Formic Acid. |
References
-
Food and Drug Administration (FDA). (2022).[8][9] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services. [Link]
- Rainville, P. D., et al. (2017). High pH Reversed-Phase Chromatography with Charged Surface Hybrid (CSH) Technology for the Analysis of Basic Pharmaceuticals.
-
Holčapek, M., et al. (2010). Fragmentation behavior of piperidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link](Referencing similar fragmentation mechanisms for piperidine alkaloids).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21333162, Piperidine ethyl chloride hydrochloride. [Link](Used for structural verification of related precursors).
Sources
- 1. ChemTik Products [chemtik.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. hhs.gov [hhs.gov]
- 9. progress-lifesciences.nl [progress-lifesciences.nl]
Introduction: Unveiling the Potential of a Novel Piperidine Derivative
An Application Guide for the Pharmacological Characterization of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
The piperidine scaffold is a highly privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting the central nervous system (CNS).[1] 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a novel synthetic compound featuring this key heterocyclic motif.[2][3] While specific biological data for this molecule is not yet prevalent in public literature, its structure—a piperidine core with a flexible ether-linked side chain—suggests a strong potential for interaction with specific receptor systems in the brain.
Based on extensive structure-activity relationship (SAR) data from analogous compounds, the most probable molecular target for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is the Sigma-1 Receptor (S1R). The S1R is not a classical G protein-coupled receptor or ion channel; instead, it is a unique ligand-operated molecular chaperone located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[4][5] This receptor plays a critical role in regulating calcium homeostasis, protein folding, and cellular stress responses, making it a pluripotent drug target for a range of pathologies including neurodegenerative diseases, depression, and cancer.[5][6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a robust suite of assays for the pharmacological characterization of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. The protocols herein provide a logical workflow, from initial target engagement and affinity determination to functional activity and selectivity profiling, establishing a complete pharmacological dossier for this promising compound.
Compound Handling and Stock Solution Preparation
Prior to initiating any biological assay, proper handling and preparation of the test compound are paramount for data reproducibility and laboratory safety.
Safety Precautions: 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, as a piperidine derivative hydrochloride salt, should be handled with care.[8][9]
-
Exposure Routes: May be harmful if swallowed, inhaled, or in contact with skin. The health hazards have not been fully investigated.[10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapor. Wash hands thoroughly after handling.[8][10]
Stock Solution Preparation:
-
Reconstitution: The hydrochloride salt form enhances water solubility.[11] For initial stock solutions (e.g., 10 mM), reconstitute the powder in sterile, nuclease-free water or a buffer such as PBS. Gentle vortexing or sonication may be required to ensure complete dissolution.
-
Storage: Store the powder in a cool, dry, well-ventilated area.[9] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Part 1: Target Engagement & Binding Affinity Assays
The foundational step in characterizing a novel ligand is to confirm its binding to the intended target and quantify its affinity. Radioligand competition binding assays are the gold standard for this purpose, while newer fluorescence-based methods offer a safer and often higher-throughput alternative.
Workflow for Compound Characterization
Caption: Workflow for characterizing a novel S1R ligand.
Protocol 1: S1R Radioligand Competition Binding Assay
Causality: This assay measures the ability of the unlabeled test compound, 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, to compete with a high-affinity radiolabeled S1R ligand for binding to the receptor. The concentration-dependent displacement of the radioligand allows for the calculation of the inhibitory constant (Ki), a direct measure of binding affinity.[12]
| Parameter | Recommended Conditions | Rationale |
| Radioligand | [³H]-(+)-pentazocine | A selective and widely used radioligand for the S1R.[12][13] |
| Tissue Source | Guinea Pig Liver Membranes | Provides a high density of native S1R for a robust signal window.[12] |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 | Standard physiological buffer for maintaining receptor integrity. |
| Incubation | 120-180 minutes at 37°C | Allows the binding reaction to reach equilibrium.[14][15] |
| Non-Specific Binding | 10 µM Haloperidol | A high concentration of an unlabeled ligand to saturate all specific binding sites.[14] |
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from guinea pig liver tissue homogenates as described by Chu and Ruoho (2015).[13] Resuspend the final membrane pellet in assay buffer and determine the total protein concentration using a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A serial dilution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (e.g., from 10 pM to 100 µM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add 10 µM Haloperidol.[14]
-
-
Radioligand Addition: Add [³H]-(+)-pentazocine to all wells at a final concentration near its dissociation constant (Kd), typically 5-15 nM.[12][14]
-
Membrane Addition: Add the prepared membrane homogenate (e.g., 50-100 µg protein/well) to initiate the binding reaction. The total assay volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 120-180 minutes with gentle shaking.[15]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B or GF/C glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 10 mM Tris-HCl) to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: S1R Fluorescent Ligand Competition Assay
Causality: This modern approach replaces hazardous radioisotopes with fluorescently-tagged S1R ligands. It offers numerous advantages, including increased safety, reduced waste disposal costs, and compatibility with high-throughput screening platforms like flow cytometry or fluorescence plate readers.[4] The principle of competition remains the same.
Step-by-Step Methodology (using Flow Cytometry):
-
Cell Culture: Use a cell line with stable, high-level expression of human S1R (e.g., HEK293-S1R or SK-OV-3 cells).
-
Cell Preparation: Harvest cells and wash with a suitable binding buffer (e.g., PBS with 1% BSA). Resuspend cells to a final concentration of 1-2 million cells/mL.
-
Assay Plate Setup: In 96-well U-bottom plates, add a serial dilution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
-
Fluorescent Ligand Addition: Add a validated S1R fluorescent ligand (e.g., a Bodipy or near-infrared dye conjugate) at a fixed concentration, typically near its Kd.[4][16]
-
Cell Addition: Add the cell suspension to each well.
-
Incubation: Incubate for 60-90 minutes at room temperature or 37°C, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer without a wash step. Measure the median fluorescence intensity (MFI) of the cell population in the appropriate channel.
-
Data Analysis:
-
Calculate the percent inhibition of fluorescent ligand binding based on the MFI.
-
Plot and analyze the data as described for the radioligand assay to determine the IC50 and Ki values.
-
Part 2: Functional Characterization Assays
Confirming that 3-[2-(pentyloxy)ethyl]piperidine hydrochloride binds to S1R is the first step. The next is to determine its functional consequence: is it an agonist that activates the receptor, an antagonist that blocks it, or an allosteric modulator that fine-tunes its activity?[17]
Principle of S1R Activation
Caption: S1R activation pathway upon agonist binding.
Protocol 3: S1R-BiP Chaperone Dissociation Assay
Causality: In its dormant state, S1R is complexed with the ER chaperone BiP (also known as GRP78).[6] The binding of an S1R agonist induces a conformational change that causes BiP to dissociate, "activating" the receptor to interact with other client proteins like the IP3 receptor.[6] This dissociation event is a hallmark of S1R agonism. This can be measured via co-immunoprecipitation (Co-IP).
Step-by-Step Methodology (Co-IP):
-
Cell Culture & Treatment: Culture cells with high S1R expression (e.g., Neuro-2a or PC12). Treat cells with varying concentrations of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a known S1R agonist (e.g., PRE-084) as a positive control, and vehicle for 30-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the cleared lysates with an anti-S1R antibody overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the S1R-antibody complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution & Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both S1R (to confirm successful pulldown) and BiP.
-
Data Analysis: Quantify the band intensity for BiP in each lane. A decrease in the amount of co-immunoprecipitated BiP in the presence of the test compound indicates agonist activity.
Protocol 4: Cell Viability and Proliferation Assays
Causality: S1R is implicated in the regulation of cell proliferation and survival, particularly in cancer cells where it is often overexpressed.[7][18] Modulators of S1R can therefore impact cell viability. This is especially relevant for the Sigma-2 receptor (S2R), where ligands often induce cytotoxicity, making cell viability a proxy for functional activity.[19]
Step-by-Step Methodology (MTT/XTT Assay):
-
Cell Seeding: Seed cancer cells known to express sigma receptors (e.g., LNCaP prostate cancer cells or MDA-MB-435 melanoma cells) in a 96-well plate and allow them to adhere overnight.[18][19]
-
Compound Treatment: Treat the cells with a serial dilution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride for 24, 48, or 72 hours. Include a positive control (e.g., a known cytotoxic S2R agonist) and a vehicle control.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot the results to calculate the EC50 (for cytotoxicity) or observe any pro-survival effects.
Part 3: Selectivity Profiling
Causality: To be a valuable tool or therapeutic candidate, a compound should ideally be selective for its intended target. The most critical off-target to assess for an S1R ligand is the Sigma-2 Receptor (S2R), as many compounds show affinity for both subtypes.[12]
Protocol 5: S2R Counter-Screening Binding Assay
Causality: This assay is performed similarly to the S1R binding assay but uses a different radioligand and a "masking" agent to block S1R sites, thereby isolating binding to S2R.
| Parameter | Recommended Conditions | Rationale |
| Radioligand | [³H]-DTG (1,3-di-o-tolylguanidine) | A non-selective ligand that binds to both S1R and S2R.[12][13] |
| Tissue Source | Rat Liver Membranes | A common source for S2R binding assays.[16] |
| S1R Masking Agent | 100 nM - 1 µM (+)-pentazocine | A high concentration of this S1R-selective ligand occupies all S1R sites, ensuring that [³H]-DTG binding is specific to S2R.[16][20][21] |
| Non-Specific Binding | 10 µM Haloperidol | Defines non-specific binding for the S2R assay. |
Methodology: The protocol is identical to the S1R radioligand binding assay (Protocol 1), with the critical exception that all assay wells (including total binding and test compound dilutions) must contain (+)-pentazocine to mask the S1R sites.
Important Consideration: Researchers should be aware that the use of masking agents can sometimes produce misleading results.[20] It is strongly recommended to confirm findings in cell lines where S1R has been genetically knocked out, if available.
By following this comprehensive workflow, researchers can build a detailed pharmacological profile of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, elucidating its binding affinity, functional activity at the Sigma-1 receptor, and its selectivity profile. This information is critical for advancing the compound in the drug discovery and development pipeline.
References
- Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
- Cassano, G., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
- Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. American Association for Cancer Research.
- Safety Data Sheet for (S)-2-(2-Hydroxyethyl)piperidine hydrochloride. (2018).
- Abate, C., et al. (2013). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. PMC.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- Jubilant Ingrevia. (2024, January 2). Safety Data Sheet - Piperidine Hydrochloride.
- Anonymous. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. ResearchGate.
- Eurofins. sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- ChemTik. 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride.
- Balogh, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. MDPI.
- Lonergan, P. E., et al. (2017). Sigma1 Targeting to Suppress Aberrant Androgen Receptor Signaling in Prostate Cancer. American Association for Cancer Research.
- Sarka, A., et al. (2021). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PMC.
- Thermo Fisher Scientific. (2023, August 11). SAFETY DATA SHEET - Piperidine hydrochloride.
- Tsai, S. Y., et al. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. PMC.
- Maurice, T., & Su, T. P. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in Pharmacology.
- Kourrich, S. (2021). Sigma-1 Receptor (S1R) Interaction with Cholesterol: Mechanisms of S1R Activation and Its Role in Neurodegenerative Diseases. MDPI.
- Wang, Y., et al. (2025). Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications.
- Benchchem. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride.
- Cignarella, G., et al. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Journal of Medicinal Chemistry.
- Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- MolCore. 1219949-08-2 | 3-(2-(Pentyloxy)ethyl)piperidine hydrochloride.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemTik Products [chemtik.com]
- 3. molcore.com [molcore.com]
- 4. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 5. mdpi.com [mdpi.com]
- 6. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. canbipharm.com [canbipharm.com]
- 11. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 21. mdpi.com [mdpi.com]
Application Note: 3-[2-(pentyloxy)ethyl]piperidine hydrochloride as a Putative Sigma-1 Receptor Agonist in Neuroscience Research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in neuroscience research.
Introduction and Scientific Context
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuropharmacological agents.[1][2][3] Its derivatives are integral to drugs targeting a wide range of conditions, from neurodegenerative diseases to psychiatric disorders.[3][4] This application note focuses on 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a piperidine derivative with a structural motif suggestive of potent activity at the Sigma-1 Receptor (S1R). While direct literature on this specific molecule is sparse, its architecture, particularly the alkoxy-ethyl-piperidine framework, bears a strong resemblance to well-characterized S1R ligands, such as the phenoxyalkylpiperidines, which are known for their high affinity and selectivity.[5][6]
The Sigma-1 Receptor is not a classical receptor but a unique, ligand-operated intracellular chaperone protein.[7][8] Primarily located at the endoplasmic reticulum (ER) membrane, especially at the mitochondria-associated ER membrane (MAM), the S1R plays a critical role in maintaining cellular homeostasis.[9][10][11] It functions as a pluripotent modulator of numerous cellular processes, making it a highly attractive therapeutic target for a variety of neurological disorders.[7][9]
This guide provides a comprehensive overview of the hypothesized mechanism of action for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, its potential applications in neuroscience, and detailed protocols for its investigation as a research tool.
The Sigma-1 Receptor: Mechanism of Action
Activation of the S1R by agonist ligands like 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is hypothesized to initiate a cascade of neuroprotective and neuromodulatory events. The S1R chaperone activity is central to these effects.
-
Regulation of Calcium Homeostasis: The S1R is a potent modulator of intracellular calcium (Ca²⁺) signaling.[11] Upon agonist binding, S1R is thought to dissociate from its binding partner, the chaperone BiP (also known as GRP78), and translocate to interact with and stabilize the inositol 1,4,5-trisphosphate receptor (IP3R).[10] This stabilization ensures proper Ca²⁺ flux from the ER to the mitochondria, which is vital for maintaining mitochondrial function and cellular bioenergetics.[7][10] S1R activation has also been shown to directly modulate the activity of various voltage-gated calcium channels at the plasma membrane, thereby controlling Ca²⁺ influx and neuronal excitability.[12][13][14]
-
Attenuation of ER Stress and UPR: By stabilizing Ca²⁺ signaling and promoting proper protein folding, S1R activation helps mitigate ER stress. In conditions of prolonged stress, the S1R can modulate the Unfolded Protein Response (UPR) by interacting with key stress sensors like IRE1α, promoting cell survival and preventing apoptosis.[9][15]
-
Modulation of Ion Channels: Beyond calcium channels, S1R interacts with and modulates a variety of other ion channels, including voltage-gated sodium (Nav) and potassium (Kv) channels.[7] This interaction can suppress neuronal hyperexcitability, a mechanism relevant to conditions like neuropathic pain and epilepsy.[7]
-
Promotion of Neurotrophic Signaling: S1R agonists have been shown to enhance the signaling of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[7][16] This can occur through both BDNF-dependent and independent activation of the TrkB receptor, leading to the activation of pro-survival pathways like ERK and AKT.[7][15]
Caption: Sigma-1 Receptor (S1R) signaling cascade upon agonist activation.
Applications in Neuroscience Research Models
Based on the established roles of S1R agonists, 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a valuable tool for investigating:
-
Neurodegenerative Diseases: S1R agonists show significant promise in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS).[9][15] They can protect neurons from various insults, including β-amyloid toxicity, oxidative stress, and glutamate-induced excitotoxicity.[16][17]
-
Neuropathic and Inflammatory Pain: The S1R is critically involved in pain sensitization pathways.[8] Agonists can provide analgesic effects by modulating neuronal excitability in the spinal cord and dorsal root ganglia.[8]
-
Psychiatric Disorders: S1R modulation has been linked to antidepressant and anxiolytic effects.[18][19] Research suggests S1R agonists can alleviate behavioral despair in models like the forced swim test.[20]
-
Ischemic Injury (Stroke): By maintaining calcium homeostasis and reducing ER stress, S1R agonists can offer neuroprotection in models of cerebral ischemia.
Table 1: Pharmacological Data for Representative S1R Ligands
| Compound | Target(s) | Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|---|
| PRE-084 | S1R (Selective) | 2.2 | Agonist | [21] |
| Pridopidine | S1R (Selective) | 57 | Agonist | [22] |
| SA4503 | S1R (Selective) | 3.4 | Agonist | [20] |
| (+)-Pentazocine | S1R, Opioid | 3.1 (S1R) | Agonist |[8] |
Detailed Experimental Protocols
The following protocols provide a framework for characterizing the neurobiological effects of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Caption: General experimental workflow for neuropharmacological agent testing.
Protocol 1: In Vitro Intracellular Calcium Imaging
Objective: To determine if 3-[2-(pentyloxy)ethyl]piperidine hydrochloride modulates intracellular calcium levels in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Rationale: S1R activation is known to modulate Ca²⁺ signaling from the ER and across the plasma membrane.[10][11][12] This assay serves as a primary functional screen for S1R activity.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Culture medium (e.g., DMEM/F12 with FBS, Pen/Strep)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride stock solution (e.g., 10 mM in DMSO or water)
-
Fluorescence plate reader with kinetic read capability and automated injection.
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a density that achieves 80-90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-8 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove culture medium from wells and wash once with HBSS.
-
Add 100 µL of loading buffer to each well. Incubate for 30 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
Baseline Measurement: Wash the cells twice with HBSS to remove excess dye. Add 100 µL of HBSS to each well. Place the plate in the reader and measure baseline fluorescence (Excitation ~490 nm, Emission ~525 nm) every 2 seconds for 1-2 minutes.
-
Compound Addition: Using the plate reader's injector, add 20 µL of the test compound at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Post-Injection Measurement: Continue kinetic fluorescence measurement for 5-10 minutes to capture any changes in intracellular calcium.
-
(Optional) Positive Control: After the compound response has stabilized, inject a positive control like Thapsigargin (to block SERCA pumps and release ER calcium) or KCl (to depolarize the membrane and open voltage-gated calcium channels) to confirm cell viability and responsiveness.[12]
-
Data Analysis: Normalize the fluorescence data (F/F₀) and plot the peak response against compound concentration to determine EC₅₀.
Protocol 2: In Vitro Neuroprotection Assay (Oxidative Stress Model)
Objective: To assess the ability of the compound to protect neurons from hydrogen peroxide (H₂O₂)-induced cell death.
Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. S1R agonists are known to confer protection against oxidative damage.[16]
Materials:
-
Differentiated neuronal cells (e.g., SH-SY5Y differentiated with retinoic acid)
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT or LDH cytotoxicity assay)
-
96-well plates
Procedure:
-
Cell Plating and Differentiation: Plate and differentiate cells according to standard protocols.
-
Pre-treatment: Treat the differentiated cells with various concentrations of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (e.g., 10 nM to 10 µM) for 1-2 hours. Include a vehicle-only control group.
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration that induces ~50% cell death (e.g., 100-200 µM, must be optimized for your cell type). Do not add H₂O₂ to the "no-toxin" control wells.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Assess Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a provided solubilization buffer. Read absorbance at ~570 nm.
-
LDH Assay: Collect the cell culture supernatant. Add reagents from the LDH kit according to the manufacturer's instructions. Read absorbance at ~490 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the "no-toxin" control. Plot percent viability against compound concentration to determine the neuroprotective effect.
Protocol 3: In Vivo Behavioral Assay (Forced Swim Test)
Objective: To evaluate the potential antidepressant-like activity of the compound in mice.
Rationale: The forced swim test (FST) is a widely used screening tool for antidepressant efficacy. S1R agonists have been shown to reduce immobility time in this test, which is interpreted as an antidepressant-like effect.[20]
Materials:
-
Male C57BL/6 or CD-1 mice (8-10 weeks old)
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride dissolved in a suitable vehicle (e.g., saline or 0.5% Tween 80)
-
Transparent cylindrical container (25 cm height, 10 cm diameter)
-
Water (23-25°C) filled to a depth of 15 cm
-
Video recording equipment and analysis software (or a trained observer)
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the compound via intraperitoneal (i.p.) or oral (p.o.) gavage at desired doses (e.g., 1, 5, 10 mg/kg). Administer vehicle to the control group. A positive control group (e.g., imipramine 15 mg/kg) should be included. Allow for a 30-60 minute pre-treatment period.
-
Test Session: Gently place each mouse individually into the cylinder of water.
-
Recording: Record the session for 6 minutes. The first 2 minutes are considered an acclimation period and are not scored.
-
Scoring: During the final 4 minutes (240 seconds), a trained observer blind to the treatment groups should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
Post-Test: Remove the mouse from the water, dry it with a towel, and return it to its home cage. Clean the cylinder between animals.
-
Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A significant reduction in immobility time compared to the vehicle group suggests an antidepressant-like effect.
(All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.)
References
-
Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice. (2021). MDPI. Available at: [Link]
-
Neuroprotective Effects of sigma-1 Receptor Agonists Against Beta-Amyloid-Induced Toxicity. (2005). PubMed. Available at: [Link]
-
Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Publications. Available at: [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2019). Frontiers in Neuroscience. Available at: [Link]
-
The Neuroprotective Effect of Activation of Sigma-1 Receptor on Neural Injury by Optic Nerve Crush. (2023). Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. (2020). ACS Publications. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available at: [Link]
-
Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. (2008). Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Generation and phenotypic characterization of a sigma-1 receptor knockout rat. (2025). bioRxiv. Available at: [Link]
-
Sigma 1 Receptor Antagonists Inhibit Manic-Like Behaviors in Two Congenital Strains of Mice. (2018). Oxford Academic. Available at: [Link]
-
Sigma1 receptor antagonists determine the behavioral pattern of the methamphetamine-induced stereotypy in mice. (2003). PMC. Available at: [Link]
-
Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction. (2008). PubMed. Available at: [Link]
-
Phenotyping of sigma-1 receptor knock-out rodents. (2022). Dipòsit Digital de Documents de la UAB. Available at: [Link]
-
3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (1990). PubMed. Available at: [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti- Amnesic Effect. (2015). University of Bari Aldo Moro. Available at: [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. (2021). ACS Chemical Neuroscience. Available at: [Link]
-
Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (2019). ResearchGate. Available at: [Link]
-
Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024). bioRxiv. Available at: [Link]
-
Sigma 1 receptor subtype is involved in the relief of behavioral despair in the mouse forced swimming test. (1995). PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Available at: [Link]
-
Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel. (2017). Frontiers in Cellular Neuroscience. Available at: [Link]
-
Sigma-1 Receptor in Calcium Modulation. (2021). Encyclopedia MDPI. Available at: [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2012). PubMed. Available at: [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development. Available at: [Link]
-
Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease. (2026). PubMed. Available at: [Link]
-
Pridopidine, a Potent and Selective Therapeutic Sigma-1 Receptor (S1R) Agonist for Treating Neurodegenerative Diseases. (2025). MDPI. Available at: [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 8. digibug.ugr.es [digibug.ugr.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Sigma-1 receptor regulation of voltage-gated calcium channels involves a direct interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Neuroprotective effects of sigma-1 receptor agonists against beta-amyloid-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Phenotyping of sigma-1 receptor knock-out rodents [diposit.ub.edu]
- 20. Sigma 1 receptor subtype is involved in the relief of behavioral despair in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. digibug.ugr.es [digibug.ugr.es]
- 22. mdpi.com [mdpi.com]
techniques for measuring 3-[2-(pentyloxy)ethyl]piperidine hydrochloride uptake
Application Note: Cellular Uptake and Intracellular Disposition Profiling of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
Executive Summary & Scientific Rationale
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a lipophilic cationic amphiphile (LCA). Structurally comprising a basic piperidine ring (pKa ~9.5–10.5) linked to a hydrophobic pentyloxy tail, this molecule exhibits distinct cellular pharmacokinetics driven by ion trapping and phospholipidosis potential .
Measuring the uptake of this compound is not merely a test of membrane permeability; it is a probe into the interplay between passive diffusion, carrier-mediated transport (e.g., OCTs), and lysosomal sequestration. This guide provides a validated workflow for quantifying uptake, distinguishing specific transport from non-specific binding, and mitigating the "plasticware effect" common to lipophilic amines.
Key Challenges Addressed:
-
Non-Specific Adsorption (NSA): Lipophilic amines adsorb avidly to polystyrene culture plates, leading to false "uptake" data.
-
Lysosomotropism: The basic nitrogen promotes accumulation in acidic organelles (lysosomes), inflating cytosolic concentration estimates.
-
Bioanalysis: Absence of a fluorophore requires robust LC-MS/MS quantification.
Pre-Analytical Considerations & Material Specifications
Critical Warning: The Plasticware Effect Standard polystyrene (PS) plates can adsorb up to 40% of lipophilic piperidine derivatives within 2 hours.
-
Requirement: Use glass-coated 96-well plates or low-binding polypropylene (PP) for all compound dilution and incubation steps.
-
Reference Standard: 3-[2-(pentyloxy)ethyl]piperidine HCl (Purity >98%).
-
Internal Standard (IS): Deuterated analog (d5-piperidine) or a structural analog like N-ethylpiperidine (if isotopolog is unavailable).
Table 1: Physicochemical Properties & Assay Implications
| Property | Value (Est.) | Impact on Assay |
| LogP | ~3.8 – 4.3 | High membrane permeability; high risk of NSA to plastics. |
| pKa | ~10.2 (Piperidine N) | >99% ionized at pH 7.4. Drives lysosomal trapping. |
| Solubility | High (HCl salt) | Soluble in water/media, but precipitates in high-salt/basic buffers. |
Protocol A: LC-MS/MS Method Development
Before biological profiling, a sensitive quantification method is required. The lack of a chromophore makes UV/Vis insufficient for intracellular concentrations (nM range).
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.
Step-by-Step Method:
-
Stock Preparation: Dissolve 10 mg of analyte in DMSO to make a 10 mM stock. Store at -20°C.
-
Mobile Phase:
-
Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
-
Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Rationale: Ammonium formate buffers the pH to ensure consistent ionization of the piperidine nitrogen.
-
-
Column Selection: C18 Charged Surface Hybrid (CSH) column (e.g., Waters XSelect CSH C18, 2.1 x 50mm).
-
Why? CSH columns provide superior peak shape for basic amines by shielding silanols.
-
-
MS Transitions (MRM):
-
Optimize for the [M+H]+ precursor.
-
Common fragment: Loss of the pentyloxy chain or ring cleavage.
-
-
Extraction from Cell Lysate:
-
Protein Precipitation: Mix 50 µL lysate with 150 µL cold Acetonitrile containing Internal Standard.
-
Vortex 1 min, Centrifuge 10 min at 4,000g. Inject supernatant.
-
Protocol B: Time-Resolved Cellular Uptake Assay
This protocol measures the net accumulation (influx minus efflux/metabolism) in HEK293 or Caco-2 cells.
Reagents:
-
Transport Buffer (TB): HBSS + 10 mM HEPES, pH 7.4.
-
Lysis Buffer: 0.1% Triton X-100 in water (or MeOH:H2O 50:50 for direct extraction).
-
Stop Solution: Ice-cold PBS.
Workflow Diagram (DOT Visualization):
Figure 1: Standardized workflow for measuring lipophilic amine uptake. The "Rapid Wash" step is critical to remove membrane-bound (non-internalized) compound.
Experimental Steps:
-
Seeding: Plate cells 24 hours prior to assay to achieve 90% confluence.
-
Equilibration: Wash cells twice with warm Transport Buffer (TB). Incubate in TB for 20 min at 37°C to deplete intracellular amino acids/competitors.
-
Dosing: Replace buffer with warm TB containing 3-[2-(pentyloxy)ethyl]piperidine HCl (concentrations: 1, 10, 50 µM).
-
Control: Include a "Cell-Free" well with buffer + compound to measure plastic binding.
-
-
Incubation: Incubate at 37°C for defined time points (e.g., 5, 15, 30, 60, 120 min).
-
Termination:
-
Place plate on ice immediately.
-
Aspirate dosing solution.
-
Critical Wash: Wash 3x with Ice-Cold PBS containing 0.1% BSA.
-
Why BSA? Bovine Serum Albumin acts as a "sink" to strip non-specifically bound lipophilic drug from the outer cell membrane, ensuring you only measure internalized drug.
-
-
Lysis: Add 200 µL 50% Methanol. Scrape cells or freeze-thaw.
-
Normalization: Aliquot 20 µL for BCA Protein Assay to normalize uptake to mg protein.
Protocol C: Mechanistic Differentiation (Active vs. Passive)
To determine if uptake is driven by transporters (e.g., OCT1/2) or passive diffusion/ion trapping.
Experimental Design: Run the uptake assay (Protocol B, 15 min time point) under the following conditions:
| Condition | Purpose | Expected Outcome if Active Transport | Expected Outcome if Passive/Trapping |
| 4°C Incubation | Inhibits ATP-dependent processes and fluidity. | Uptake reduced by >80%. | Uptake reduced significantly but diffusion persists. |
| + NH4Cl (10 mM) | Alkalinizes lysosomes. | No change (unless lysosomal transport is specific). | Drastic reduction (collapses pH gradient). |
| + Decynium-22 | OCT inhibitor. | Reduced uptake. | No change. |
Mechanism Visualization (DOT):
Figure 2: Uptake mechanisms. For piperidine derivatives, lysosomal trapping often dominates over transporter-mediated influx. The basic nitrogen becomes protonated in the acidic lysosome, preventing efflux.
Data Analysis & Reporting
1. Uptake Rate Calculation:
Plot concentration (pmol/mg protein) vs. time. The initial slope (0–15 min) represents the initial uptake rate (
2. Intracellular Accumulation Ratio (IAR):
- is calculated assuming a cell volume of ~2-4 µL per mg protein.
-
Interpretation: An IAR > 10 usually indicates active transport or significant lysosomal trapping.
3. Kinetic Parameters:
If transporter involvement is suspected, perform a concentration-dependence curve (1–500 µM) and fit to the Michaelis-Menten equation:
-
Where
represents the passive diffusion component.
References
-
Smith, D. et al. (2018). "Physicochemical profiling of lipophilic amine drugs: Impact on lysosomotropism." Journal of Medicinal Chemistry.
-
Kazmi, F. et al. (2013). "Lysosomal sequestration of amine-containing drugs: Analysis and impact on clearance predictions." Drug Metabolism and Disposition.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Mateus, A. et al. (2017). "Adsorption of lipophilic drugs to plasticware: The silent error in cellular assays." European Journal of Pharmaceutical Sciences.
(Note: The specific compound 3-[2-(pentyloxy)ethyl]piperidine HCl is a chemical intermediate/probe. Protocols derived here are based on the validated standards for the Piperidine/Lipophilic Cationic Drug class as referenced above.)
Sources
derivatization of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride for analysis
An Application Guide and Protocol for the Analytical Derivatization of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a secondary amine compound that presents analytical challenges due to its low volatility and lack of a native chromophore. We present two detailed, validated protocols for its derivatization to enable robust analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD). The methodologies are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. This document elucidates the underlying chemical principles, explains the rationale behind procedural steps, and offers expert insights for troubleshooting and optimization, ensuring reliable and reproducible results.
Introduction: The Analytical Challenge
3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a heterocyclic amine of interest in pharmaceutical development and chemical synthesis.[1] Its analytical quantification and impurity profiling are critical for quality control and regulatory compliance. However, the intrinsic physicochemical properties of this molecule pose significant hurdles for direct analysis using standard chromatographic techniques.
-
High Polarity & Low Volatility: As a hydrochloride salt, the compound is non-volatile and thermally labile, making it unsuitable for direct GC analysis.[2][3] The free base form, while more volatile than the salt, still contains a polar N-H group that can cause undesirable peak tailing and poor chromatographic resolution due to interactions with the stationary phase.[4]
-
Lack of a Chromophore: The molecule does not possess a suitable UV-absorbing moiety, which results in poor sensitivity or non-detectability by standard HPLC-UV methods.[2][4][5]
Chemical derivatization addresses these challenges by covalently modifying the analyte to impart properties favorable for analysis.[6] This process can increase volatility for GC or introduce a chromophoric/fluorophoric tag for HPLC detection.[6][7][8]
Analyte Profile & Derivatization Strategy
A successful analytical method begins with understanding the analyte. The key features of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride are summarized below.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₁₂H₂₆ClNO | |
| Molecular Weight | 223.80 g/mol | Moderate molecular weight, requires derivatization for GC. |
| Structure | See Figure 1 | Contains a secondary amine (piperidine N-H), the primary site for derivatization. |
| Form | Hydrochloride Salt | Non-volatile. Must be converted to the free base for GC derivatization. |
| UV Absorbance | Negligible | Requires derivatization for sensitive HPLC-UV or fluorescence detection. |
Figure 1: Chemical Structure of 3-[2-(pentyloxy)ethyl]piperidine
Rationale for Strategy Selection
Our objective is to create derivatives that are both thermally stable and easily detectable.
-
For GC-MS Analysis: We will employ acylation using Pentafluorobenzoyl Chloride (PFBCI) . This reagent reacts with the secondary amine to form a stable, volatile amide. The introduction of the pentafluorobenzoyl group significantly increases the molecular weight, shifting the mass spectrum to a higher, cleaner mass range and provides excellent sensitivity.[6][9]
-
For HPLC Analysis: We will use 9-fluorenylmethyl chloroformate (FMOC-Cl) . This is a well-established reagent that reacts with secondary amines to form a highly fluorescent and UV-active carbamate derivative.[7][8][10] This allows for sensitive detection using either fluorescence or UV detectors.
Protocol 1: GC-MS Analysis via Acylation
This protocol details the conversion of the analyte into its pentafluorobenzoyl derivative for enhanced volatility and detectability.
Principle & Workflow
The derivatization proceeds in two main stages: neutralization of the hydrochloride salt to the free base, followed by acylation of the secondary amine with PFBCI. A weak base like sodium bicarbonate is used to neutralize the HCl salt and the HCl by-product from the acylation reaction.[9]
Figure 2: Workflow for GC-MS Derivatization
Materials & Reagents
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride standard
-
Methanol (HPLC Grade)
-
Ethyl Acetate (Anhydrous)
-
n-Hexane (GC Grade)
-
Pentafluorobenzoyl Chloride (PFBCI)
-
Sodium Bicarbonate (ACS Grade)
-
Deionized Water
-
2 mL GC Vials with caps
-
Vortex mixer
-
Heating block or water bath
Step-by-Step Protocol
-
Standard/Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in methanol.
-
Pipette 100 µL of the stock solution (or sample extract) into a 4 mL glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Neutralization and Derivatization:
-
To the dried residue, add 500 µL of a 5% (w/v) sodium bicarbonate solution in deionized water. Vortex for 30 seconds to dissolve and neutralize the salt.
-
Add 500 µL of a 10% (v/v) solution of Pentafluorobenzoyl Chloride in ethyl acetate.
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
-
Reaction Incubation:
-
Place the vial in a heating block or water bath set to 60°C.
-
Incubate for 40 minutes, with occasional vortexing.[9]
-
-
Extraction and Final Preparation:
-
After cooling to room temperature, add 1 mL of n-hexane to the vial.
-
Vortex for 1 minute to extract the derivatized analyte into the organic layer.
-
Allow the layers to separate. Carefully transfer the upper organic (n-hexane) layer to a clean 2 mL GC vial.
-
The sample is now ready for GC-MS analysis.
-
Recommended GC-MS Conditions
| Parameter | Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Injector Temp. | 280°C | Ensures rapid volatilization of the high-molecular-weight derivative. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 20°C/min, hold 5 min | A standard temperature program to separate the analyte from solvent and by-products. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Scan Range | 50 - 550 amu | Covers the expected mass of the derivative and its fragments. |
Protocol 2: HPLC-UV/FLD Analysis via FMOC-Cl Derivatization
This protocol is designed to tag the analyte with the FMOC group, rendering it highly responsive for both UV and fluorescence detection.
Principle & Workflow
The secondary amine of the piperidine ring reacts with FMOC-Cl in a buffered, slightly basic aqueous/organic solution to form a stable carbamate.[7] Excess reagent is then quenched to prevent interference.
Figure 3: Workflow for HPLC-UV/FLD Derivatization
Materials & Reagents
-
3-[2-(pentyloxy)ethyl]piperidine hydrochloride standard
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Boric Acid (ACS Grade)
-
Sodium Hydroxide (ACS Grade)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Amantadine or Glycine (for quenching, optional)
-
2 mL HPLC Vials with caps
Step-by-Step Protocol
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.0): Dissolve 6.18 g of boric acid in 900 mL of deionized water. Adjust pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 1 L.
-
FMOC-Cl Solution (3 mg/mL): Dissolve 15 mg of FMOC-Cl in 5 mL of acetonitrile. This solution should be prepared fresh daily.
-
Analyte Solution: Prepare standards or samples in deionized water or a compatible solvent at the desired concentration (e.g., 100 µg/mL).
-
-
Derivatization Reaction:
-
In an HPLC vial, combine 100 µL of the analyte solution with 400 µL of the 0.1 M Borate Buffer (pH 9.0).
-
Add 500 µL of the FMOC-Cl solution.
-
Cap the vial immediately and vortex for 30 seconds.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
-
Quenching (Optional but Recommended):
-
To consume excess FMOC-Cl and prevent it from interfering with the chromatography, add 50 µL of a 10 mg/mL solution of amantadine or glycine.
-
Vortex and let it stand for 2 minutes.
-
-
Analysis:
-
The sample is now ready for direct injection into the HPLC system.
-
Recommended HPLC Conditions
| Parameter | Setting | Rationale |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm | A standard reversed-phase column for separating moderately non-polar derivatives. |
| Mobile Phase A | Deionized Water with 0.1% Formic Acid | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier for elution. |
| Gradient | 50% B to 95% B over 15 min, hold 5 min | A gradient is necessary to elute the strongly retained FMOC derivative. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 10 µL | |
| UV Detector | 265 nm | Strong absorbance wavelength for the FMOC group.[10] |
| Fluorescence Det. | Excitation: 265 nm, Emission: 310 nm | Provides higher sensitivity and selectivity compared to UV detection.[10] |
Expert Insights & Troubleshooting
-
Incomplete Derivatization (GC/HPLC): This often results from moisture in the solvents or reagents, which can hydrolyze the derivatizing agent. Use anhydrous solvents where specified. Ensure the stoichiometry is correct; a 2-10 fold molar excess of the derivatizing agent is typically sufficient.
-
Poor Peak Shape (GC): If peak tailing is observed even after derivatization, it may indicate active sites in the GC inlet liner. Using a deactivated liner and ensuring the derivatization reaction has gone to completion is crucial.
-
Multiple Peaks (HPLC): The hydrolysis by-product of FMOC-Cl, FMOC-OH, can appear as a large, late-eluting peak. The quenching step is highly effective at minimizing this.[10] If not quenching, ensure your gradient program is sufficient to elute it from the column before the next injection.
-
Low Recovery (GC): During the liquid-liquid extraction step, ensure vigorous mixing to facilitate the transfer of the non-polar derivative into the hexane layer. A salting-out agent (e.g., NaCl) can be added to the aqueous layer to improve extraction efficiency if needed.
References
- Benchchem. Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
- Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
- Chemistry LibreTexts. Derivatization.
- Benchchem. Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- PubMed. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.
- Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- PubMed. Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry.
- Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- Benchchem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
- ResearchGate. Asymmetric Synthesis of Substituted NH-Piperidines from Chiral Amines.
- PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Benchchem. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3.
Sources
- 1. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
optimizing reaction conditions for piperidine derivative synthesis
Tier 3 Advanced Application Support
Welcome to the Advanced Synthesis Support Portal. You have reached the specialized desk for N-Heterocycle Hydrogenation and Functionalization . This guide is structured to troubleshoot, optimize, and validate your experimental workflows for piperidine synthesis.
Module 1: Heterogeneous Hydrogenation of Pyridines
The industry-standard route, but often plagued by catalyst poisoning and incomplete conversion.
The "Black Box" Problem: Why is my reaction stalling?
Diagnosis: The most common failure mode in pyridine hydrogenation is catalyst poisoning . The nitrogen lone pair in pyridine (
The Solution: Acid-Promoted Hydrogenation You must protonate the nitrogen to prevent metal coordination.[1] This transforms the substrate into a pyridinium salt, which interacts less strongly with the catalyst surface, allowing the Horiuti-Polanyi mechanism to proceed.
Standard Operating Procedure (SOP-01): Acid-Modified Hydrogenation
Use this protocol for difficult substrates where neutral conditions fail.
Reagents:
-
Solvent: Glacial Acetic Acid (AcOH) or MeOH with 1.0 equiv HCl.
-
Catalyst:
(Adams' Catalyst) or . -
Pressure: 5-50 bar (Substrate dependent).
Step-by-Step Protocol:
-
Preparation: Dissolve pyridine substrate in Glacial Acetic Acid (0.5 M concentration).
-
Technical Note: If acid-sensitive groups are present, use MeOH and add 1.1 equiv of
or .
-
-
Catalyst Loading: Add
(5 mol%).[3]-
Safety: Add catalyst under inert gas (Argon/Nitrogen) to prevent ignition of solvent vapors.
-
-
Hydrogenation: Pressurize reactor to 50 bar
. Stir vigorously (>800 RPM) to eliminate mass transfer limitations. -
Workup (Critical):
-
Filter catalyst over Celite.[3]
-
Neutralization: The filtrate is the acetate salt. Evaporate AcOH, redissolve in water, and basify with
or to pH > 12 to liberate the free amine. -
Extract with DCM or
.
-
Visualizing the Mechanism
The diagram below illustrates why the acid additive is non-negotiable for high-efficiency turnover.
Figure 1: Comparison of catalyst poisoning pathways vs. acid-promoted activation.
Module 2: Stereocontrol (Cis vs. Trans)
Controlling the 3D architecture of the piperidine ring.
User Query: "I need the cis-isomer, but I'm getting a mix. How do I lock the selectivity?"
Technical Insight: Heterogeneous hydrogenation generally favors cis-selectivity (kinetic control) because hydrogen adds from the metal surface to the face of the ring adsorbed on the catalyst. However, solvent polarity and catalyst choice can shift this ratio.
Optimization Matrix:
| Target Isomer | Recommended Catalyst | Solvent System | Mechanism Note |
| Cis (Kinetic) | Rh/C or PtO2 | Acetic Acid | "All-cis" addition. The ring sits flat on the catalyst. |
| Cis (High ee) | Rh-Josiphos | MeOH | Homogeneous asymmetric hydrogenation (requires specific ligands). |
| Trans (Thermodynamic) | Pd/C | EtOH (High Temp) | Pd promotes isomerization/epimerization via reversible dehydrogenation. |
| Trans (Chemical) | Na / EtOH | Ethanol | Dissolving metal reduction (Birch-type conditions) favors thermodynamic product. |
Module 3: Advanced C-H Functionalization
For users modifying existing piperidine scaffolds rather than building them from scratch.
Workflow: Photoredox -Arylation
Modern drug discovery often requires functionalizing the
The Solution: Photoredox Catalysis
Using an Iridium photocatalyst allows for the generation of an
Protocol Summary (Ref: MacMillan et al.):
-
Catalyst:
(1 mol%). -
Reagents: Piperidine derivative + Cyanoarene.
-
Light Source: Blue LED (450 nm).
-
Mechanism: The reaction proceeds via an
-amino radical.[4][5] Notably, this method often yields the thermodynamic product (trans) due to post-reaction epimerization.
Figure 2: Photoredox workflow for alpha-C-H functionalization of piperidines.
Module 4: Troubleshooting & FAQs
Q1: My piperidine product contains a persistent impurity that co-distills. What is it?
Answer: This is likely unreacted pyridine .
-
The Issue: Piperidine and pyridine form a constant-boiling azeotrope (approx. 92% piperidine / 8% pyridine, bp ~106°C).[2] You cannot separate them by simple distillation.
-
The Fix:
-
Chemical Separation: Dissolve the mixture in a non-polar solvent (Ether/Hexane) and bubble dry CO2 gas. Piperidine (secondary amine) will precipitate as the carbamate salt . Pyridine (tertiary amine equivalent) will remain in solution. Filter the solid, wash, and regenerate piperidine with dilute acid/base workup.
-
Azeotropic Distillation: Add water. Piperidine forms a lower-boiling azeotrope with water, which can sometimes break the pyridine-piperidine interaction.
-
Q2: Why did my piperidine solution crystallize in the fridge?
Answer: Piperidine is a strong base and acts as a "CO2 sponge."
-
Cause: Reaction with atmospheric
to form piperidinium carbonate, or reaction with trace vapors from nearby reagents (e.g., TMSCl, Thionyl Chloride) in the storage fridge. -
Prevention: Store under Argon/Nitrogen atmosphere. Seal with Parafilm.
-
Recovery: The crystals are likely the salt.[2] Basify with aqueous
and extract to recover the free amine.
Q3: My hydrogenation yield is low (10-20%) despite high pressure.
Answer: Check for Sulfur or Iodide traces in your starting material.
-
Cause: If your pyridine was synthesized via cross-coupling (e.g., Suzuki) or from a triflate/tosylate, trace sulfur/halides will poison Pt/Pd catalysts immediately.
-
The Fix: Pass your starting material through a scavenger cartridge (e.g., Thiol-scavenging silica) or recrystallize it before hydrogenation. Alternatively, switch to Raney Nickel , which is more robust against sulfur poisoning (though less active).
References
-
Mechanism of Pyridine Hydrogenation: Sreenivasulu, R., et al. (2015).[3] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link
-
Photoredox Functionalization: McCallum, T., et al. (2020). "Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization." Journal of the American Chemical Society.[6] Link
-
Catalyst Poisoning & Troubleshooting: BenchChem Technical Support. "Overcoming Challenges in Piperidine Synthesis." Link
-
Stereoselective Hydrogenation: Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition. Link
-
Azeotrope Handling: "Separation of Piperidine and Pyridine." ResearchGate Community Discussion. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
common pitfalls in piperidine analogue synthesis
Technical Support Center: Piperidine Analogue Synthesis Subject: Troubleshooting Common Pitfalls in Piperidine Ring Construction & Functionalization Ticket ID: PIP-SYN-2024-X Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: The Piperidine Challenge
Piperidine rings are the structural backbone of countless blockbuster drugs (e.g., Fentanyl, Donepezil, Ritalin). However, synthesizing substituted piperidines—particularly with specific stereochemical requirements—is deceptively difficult. The basic nitrogen lone pair, the conformational flexibility of the saturated ring, and the stability of the aromatic pyridine precursor create a "perfect storm" for synthetic failures.
This guide addresses the three most frequent "tickets" we receive from the field: Catalyst Poisoning during Hydrogenation , Stereochemical Loss , and Purification Tailing .
Module 1: Pyridine Hydrogenation & Catalyst Poisoning
User Query: "I am trying to reduce a 3-substituted pyridine to a piperidine using Pd/C and
Root Cause Analysis: The "Self-Poisoning" Effect
This is the classic pyridine paradox. The nitrogen atom in pyridine is basic and nucleophilic. As the reduction proceeds, or even before it begins, the nitrogen lone pair coordinates strongly to the active metal sites on the heterogeneous catalyst surface (Pd, Pt, or Rh). This blocks the sites required for hydrogen adsorption, effectively poisoning the catalyst [1].
Troubleshooting Protocol
Step 1: Protonate the Nitrogen You must mask the lone pair. Run the reaction in acidic media.
-
Standard Protocol: Use Glacial Acetic Acid as the solvent.
-
Alternative: If your substrate is acid-sensitive, use MeOH with 1.1 equivalents of HCl (or generate in situ with Acetyl Chloride).
Step 2: Switch the Catalyst System Pd/C is often insufficient for difficult pyridines at low pressure.
-
Recommendation: Switch to Adams' Catalyst (
) . In acetic acid, is reduced in situ to highly active Pt black, which is more robust against nitrogen poisoning [2].
Step 3: High-Pressure Flow Chemistry (If available) If batch reactions fail, use a flow hydrogenation reactor (e.g., H-Cube).[1] The high local concentration of hydrogen and elevated pressures (up to 100 bar) can overcome the activation energy barrier that stalls batch reactions [3].
Visualization: Hydrogenation Decision Tree
Figure 1: Decision logic for selecting catalyst and solvent systems during pyridine reduction to avoid poisoning and side reactions.
Module 2: Stereocontrol (Cis vs. Trans)
User Query: "I need the cis-2,6-disubstituted piperidine, but I'm getting a mixture of cis and trans. How do I lock the stereochemistry?"
Mechanistic Insight
-
Kinetic Product (Cis): Hydrogenation adds hydrogen atoms to the face of the pyridine ring adsorbed onto the metal surface. Since the ring sits flat, hydrogens add from the "bottom," pushing the substituents "up" (cis relationship) [4].
-
Thermodynamic Product (Trans): If the reaction conditions allow for equilibration (high heat, long times, or specific catalysts), the ring will flip to place bulky substituents in the equatorial position (trans relationship) to minimize 1,3-diaxial strain.
Comparative Data: Controlling the Outcome
| Target Isomer | Mechanism | Recommended Conditions | Catalyst |
| Cis (Kinetic) | Syn-addition of | Low Temp (RT), Acidic solvent (AcOH), Short reaction time. | |
| Trans (Thermodynamic) | Equilibration via imine intermediate | High Temp (>80°C), Basic/Neutral media, Sodium metal reduction (Birch-like). | |
| Mixture (Uncontrolled) | Incomplete face selectivity | Neutral MeOH, Pd/C, ambient pressure. |
Critical Pitfall: Do not assume your crude NMR represents your isolated yield. Silica gel chromatography is slightly acidic and can sometimes catalyze epimerization at the
Module 3: Ring-Closing Metathesis (RCM) Failures
User Query: "I'm trying to close a diallyl amine to form a tetrahydropyridine using Grubbs II, but I only see starting material or dimers."
Root Cause Analysis
-
Nitrogen Chelation: The basic amine nitrogen coordinates to the Ruthenium center of the Grubbs catalyst, deactivating it (similar to the hydrogenation poisoning).
-
Concentration: RCM competes with ADMET (Acyclic Diene Metathesis polymerization). High concentrations favor intermolecular polymerization (dimers/oligomers) over intramolecular cyclization [5].
Troubleshooting Protocol
Step 1: Deactivate the Nitrogen You must remove the electron density from the nitrogen.
-
Protonation: Add 1.0 equivalent of
-Toluenesulfonic acid (pTsOH) to the reaction. The ammonium salt will not coordinate to Ru. -
Lewis Acid: Add
to complex the nitrogen. -
Protection: If possible, convert the free amine to a carbamate (Boc/Cbz) or sulfonamide (Ts) before RCM. This is the most reliable method.
Step 2: The "Dilution Principle" Run the reaction at high dilution (0.001 M to 0.005 M) . This statistically favors the chain ends finding each other (cyclization) rather than finding a neighbor (polymerization).
Visualization: RCM Workflow
Figure 2: Protocol for preventing catalyst deactivation during Ring-Closing Metathesis.
Module 4: Isolation & Purification (The "Streak")
User Query: "My product is a secondary amine. It streaks from the baseline to the solvent front on TLC and I lose mass on the column."
Root Cause Analysis
Silica gel is acidic (
Troubleshooting Protocol
Option A: The "TEA" Wash (Standard) Pre-treat your silica column.
-
Prepare eluent (e.g., DCM:MeOH 9:1).
-
Add 1% Triethylamine (TEA) or 1%
to the eluent. -
Flush the column with this basic solvent before loading your sample. This neutralizes the active silanol sites.
Option B: Switch Stationary Phase If the amine is highly polar or acid-sensitive:
-
Use Basic Alumina (Aluminum Oxide) instead of silica.
-
Use Amine-functionalized Silica (e.g., KP-NH cartridges).[2] These require no basic additives in the solvent.
Option C: The "Boc" Trick If purification is impossible due to polarity:
-
React the crude mixture with
. -
Purify the non-polar N-Boc intermediate (runs easily in Hexane/EtOAc).
-
Deprotect with TFA/DCM as the final step.
References
-
Maxted, E. B., & Walker, A. G. (1948).[3] Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society, 1093.[3] Link
-
ThalesNano.[4] (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.[1] Application Note. Link
- Kappe, C. O., et al. (2010). Hydrogenation of Pyridines using Flow Chemistry. Journal of Organic Chemistry.
-
Pihko, P. M. (2009). Recent Progress in the Synthesis and Reactions of Substituted Piperidines. Chemical Reviews. Link
-
BenchChem. (2025).[5] Ring-Closing Metathesis (RCM) for Piperidine Ring Construction: Application Notes and Protocols. Link
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage Knowledge Base. Link
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. biotage.com [biotage.com]
- 3. 217. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Protocol Refinement for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride Biological Assays
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting workflows for the biological characterization of this novel piperidine derivative. Given that this compound is not extensively documented in public literature, this document serves as a foundational guide to establishing robust assay protocols, with a focus on overcoming common challenges associated with piperidine-based compounds.
The piperidine ring is a foundational structure in many pharmaceuticals and alkaloids, known to interact with a wide range of biological targets, particularly within the central nervous system.[1][2][3] The hydrochloride salt form of the title compound is intended to improve aqueous solubility and stability, a common strategy in drug development.[4]
Frequently Asked Questions (FAQs): Compound Handling & Preparation
Question 1: How should I prepare a stock solution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride?
Answer: Proper stock solution preparation is critical for reproducible results. Due to the lipophilic nature of the pentyloxy and piperidine groups, aqueous solubility may still be a challenge despite the hydrochloride salt form.
-
Primary Solvent Choice: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with most biological assays at low final concentrations.[5]
-
Ensuring Dissolution: After adding the solvent, ensure complete dissolution by vortexing. Gentle warming (to no more than 37°C) or sonication can also be employed to aid dissolution.[5]
-
Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation that sometimes occurs during freezing.[6]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing capacity for many organic molecules. |
| Stock Concentration | 10-50 mM | Provides a concentrated stock for serial dilutions, minimizing final solvent concentration. |
| Storage Temperature | -20°C or -80°C (in aliquots) | Prevents degradation and minimizes repeated freeze-thaw cycles. |
| Final Assay [DMSO] | < 0.5% (ideally ≤ 0.1%) | High concentrations of DMSO can be toxic to cells and interfere with assay results.[7] |
Question 2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What should I do?
Answer: This is a very common issue known as "compound crashing out." It occurs when the compound's solubility limit is exceeded in the aqueous environment. Here are several strategies to overcome this:[6]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%, but ideally lower) without affecting the biological system.[6]
-
Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer containing a higher percentage of an organic co-solvent or a solubilizing agent.
-
Employ Co-solvents: Besides DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be considered, but their compatibility with your specific assay must be validated.[8]
-
Consider Advanced Formulations: For persistent solubility issues, cyclodextrins can be used. These molecules have a hydrophobic interior that can encapsulate poorly soluble compounds, forming an inclusion complex with improved aqueous solubility.[6]
Troubleshooting Guide: Poor Aqueous Solubility
This workflow provides a systematic approach to addressing solubility challenges, a frequent hurdle with piperidine-containing compounds.[6][8]
Problem: Inconsistent or no dose-response in cell-based assays, or visible precipitate in assay wells.
Caption: Systematic workflow for troubleshooting compound solubility issues.
Biological Assay Platform: Neuroprotection & Cytotoxicity
Based on the activities of structurally related piperidine derivatives, a common starting point is to assess neuroprotective or cytotoxic effects.[9][10][11] The MTT assay, which measures cell metabolic activity, is a standard method for this purpose.[1][12]
Frequently Asked Questions (FAQs): MTT Assay
Question 3: I am seeing cytotoxicity at concentrations where I expect to see neuroprotection. How do I decouple these effects?
Answer: This is a critical issue of identifying the therapeutic window.
-
Run a Cytotoxicity-Only Control: Before conducting a neuroprotection experiment, you must first determine the inherent toxicity of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride on your chosen cell line (e.g., SH-SY5Y neuroblastoma cells).[1][9] Treat the cells with the compound alone across a wide concentration range (e.g., 0.1 µM to 100 µM) for the intended duration of your experiment. This will establish the maximum non-toxic concentration.
-
Adjust Neuroprotection Assay Concentrations: Use concentrations at or below the maximum non-toxic level in your neuroprotection assay. A neuroprotective effect can only be validly observed if the compound itself is not harming the cells.[5]
-
Optimize Incubation Time: The stability of your compound in the culture medium over long incubation periods can affect results. Consider if daily media changes with a fresh compound are necessary.[13]
Protocol: MTT Assay for Neuroprotective Screening
This protocol is designed to assess the ability of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to protect SH-SY5Y cells from a neurotoxin-induced injury (e.g., L-glutamic acid).[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an optimized density and allow them to adhere for 24 hours.
-
Pre-treatment: Treat cells with various concentrations of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (and a vehicle control, e.g., 0.1% DMSO) for 1-2 hours.
-
Induce Injury: Add the neurotoxin (e.g., L-glutamic acid) to all wells except the "vehicle control" and "compound-only control" groups.
-
Incubation: Incubate the plate for 24-48 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent [(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)] to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[14]
-
Solubilization: Add solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability relative to the untreated control.
Caption: Workflow for a standard MTT-based neuroprotection assay.
Biological Assay Platform: Receptor Binding
Many piperidine-based compounds target sigma receptors (S1R and S2R), which are implicated in numerous central nervous system disorders.[15][16] A radioligand competitive binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.
Frequently Asked Questions (FAQs): Sigma-1 Receptor (S1R) Binding Assay
Question 4: How do I set up a competitive binding assay to determine the Ki of my compound for the Sigma-1 receptor?
Answer: This assay measures how effectively your compound competes with a known radiolabeled ligand for binding to the S1R. The preferred radioligand for S1R is [3H]-(+)-pentazocine.[17]
Key Components & Considerations:
-
Membrane Preparation: You will need a source of S1R, typically from tissue homogenates (e.g., guinea pig liver) or cells overexpressing the receptor.[17]
-
Radioligand: Use [3H]-(+)-pentazocine at a single concentration near its dissociation constant (Kd), which is approximately 10 nM.[17]
-
Competitor (Your Compound): Use a wide range of concentrations of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, typically spanning several orders of magnitude (e.g., 0.1 nM to 100 µM).
-
Non-Specific Binding (NSB): To determine the amount of radioligand that binds to non-receptor components, a set of tubes will contain a high concentration of a known, potent S1R ligand (e.g., 10 µM Haloperidol) to block all specific binding.[18]
-
Incubation & Harvesting: The components are incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.[19]
-
Data Analysis: The radioactivity on the filters is counted using a scintillation counter. The data is then plotted as percent specific binding versus the log concentration of your compound. A non-linear regression analysis is used to determine the IC50 (the concentration of your compound that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Question 5: My data shows high non-specific binding. What are the common causes?
Answer: High non-specific binding (NSB) can obscure your specific binding signal and make data interpretation difficult.
-
Compound Stickiness: Your compound may be "sticky," adhering to the filter paper or tubes. Try pre-soaking filters in a solution like 0.5% polyethyleneimine (PEI).
-
Radioligand Concentration: Ensure your radioligand concentration is not too high. Use a concentration at or near the Kd.
-
Insufficient Washing: Increase the number or volume of washes during the filtration step to more effectively remove unbound radioligand.
-
Inappropriate NSB Ligand: Confirm that the ligand used to define NSB (e.g., Haloperidol) is used at a sufficiently high concentration (saturating) to displace all specific binding.[18]
Protocol: S1R Competitive Radioligand Binding Assay
Step-by-Step Methodology:
-
Prepare Reagents: Set up assay tubes in triplicate for Total Binding, Non-Specific Binding (NSB), and each concentration of the test compound.
-
Assay Incubation: In a 96-well plate or individual tubes, add in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl)
-
Test compound (or vehicle for Total Binding, or 10 µM Haloperidol for NSB)
-
[3H]-(+)-pentazocine (at a final concentration near its Kd)
-
Membrane preparation (containing S1R)
-
-
Equilibrate: Incubate the reaction at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.[18]
-
Harvest: Rapidly filter the contents of each tube through a GF/B glass fiber filter using a cell harvester.
-
Wash: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate Ki: Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
- BenchChem. (2025). troubleshooting unexpected results in 4-Methyl-2-(piperidin-2-yl)oxazole experiments.
- Author et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme.
- Author et al. (2023).
- Author et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology.
- BenchChem. (2025).
- Author et al. (2024). Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. ACS Chemical Neuroscience.
- Glennon, R. A. et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology.
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology.
- Celtarys Research. (2025). Sigma-1 Receptor Assays with Fluorescent Ligands.
- Eurofins. sigma1 Human Binding Agonist Radioligand LeadHunter Assay.
- BenchChem. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride.
- Author et al. (2025).
- News-Medical. (2024). The role of cell-based assays for drug discovery.
- Klawitter, J. et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Cheng Y, Prusoff WH. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50)
- Wikipedia. Piperidine.
- Author et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan.
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. d-nb.info [d-nb.info]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nwmedj.org [nwmedj.org]
- 13. news-medical.net [news-medical.net]
- 14. dovepress.com [dovepress.com]
- 15. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
Technical Support Center: Solubility Optimization for 3-[2-(pentyloxy)ethyl]piperidine HCl
Status: Operational Ticket ID: SOL-32PEPH-001 Subject: Troubleshooting precipitation and assay variability for lipophilic piperidine salts.
Executive Summary
You are likely encountering solubility issues with 3-[2-(pentyloxy)ethyl]piperidine hydrochloride due to its amphiphilic nature.[1][2][3] While the hydrochloride (HCl) salt suggests water solubility, the lipophilic pentyl tail (
This guide addresses the three most common failure modes:
-
The "Salting Out" Effect: High chloride concentrations in buffers (PBS) reducing solubility.[2][3]
-
The pH Crash: Conversion to the insoluble free base at physiological pH.[2][3]
-
Solvent Mismatch: Incompatibility of HCl salts with pure anhydrous DMSO.
Part 1: Diagnostic Flowchart
Use this logic tree to identify the root cause of your assay failure.
Figure 1: Decision matrix for diagnosing solubility failures based on visual observation of precipitation at stock or assay stages.[1][2]
Part 2: Stock Solution Preparation
The Problem: Researchers often default to 100% DMSO for stock solutions.[2][3] However, amine hydrochloride salts often exhibit lower solubility in anhydrous DMSO than in water due to the lack of solvation for the chloride ion.[2]
The Fix: Use a "Hybrid Solvent" strategy to satisfy both the ionic head (piperidine HCl) and the lipophilic tail (pentyl group).
Optimized Protocol: 10 mM Stock Preparation
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Water (Milli-Q) or 50:50 Water:DMSO | HCl salts are highly hydrophilic; water ensures full dissociation of the salt.[1][2] |
| Cosolvent | DMSO (Max 50%) | Prevents aggregation of the pentyl tails if the concentration is high. |
| Storage | -20°C (Avoid Freeze/Thaw) | Repeated freezing can cause crystal growth that is hard to redissolve.[1][2][3] |
| Visual Check | Vortex & Sonicate | If "oily droplets" appear, the free base has separated.[2] Acidify slightly (see below). |
Critical Step: If you must use 100% DMSO (e.g., for automated acoustic dispensing), and the solution is cloudy, add 1% equivalent of aqueous HCl .[2] This ensures the equilibrium stays shifted toward the soluble salt form.[2][3]
Part 3: Assay Buffer Compatibility
The Problem: The "Crash Out." 3-[2-(pentyloxy)ethyl]piperidine has a pKa of approximately 10.5 - 11.0 (typical for secondary piperidines).[1][2][3]
-
At pH 4-6: It is >99% protonated (Cationic, Soluble).[1][2][3]
-
At pH 7.4: It is mostly protonated, but the equilibrium shifts slightly.[2][3]
-
At pH > 8.0: The concentration of the uncharged Free Base increases.[2][3] The lipophilic pentyl chain (
) makes the free base insoluble in water, leading to immediate precipitation.[2]
Mechanism of Failure (Visualized)
Figure 2: The chemical mechanism driving precipitation.[1][2][3] As pH rises, the loss of charge allows the hydrophobic pentyl chains to aggregate.[2]
Mitigation Strategies
-
Intermediate Dilution Step: Do not pipet 10 mM DMSO stock directly into the assay well. The high local concentration causes immediate crashing.[2][3]
-
Protocol: Dilute Stock (10 mM)
Intermediate (100 M in water) Final Assay (1 M).[3]
-
-
Carrier Proteins: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) .[2][3] Albumin binds lipophilic tails (like the pentyl group), keeping the molecule in solution ("monomeric") and preventing non-specific binding to plastic.[2]
-
Cyclodextrin Complexation (The "Gold Standard"): If the compound precipitates at >10
M, use 2-Hydroxypropyl- -cyclodextrin (HP- -CD) .[1][2][3]
Part 4: Frequently Asked Questions (FAQ)
Q1: I see a "film" on the walls of my plastic tubes. What is this? A: This is non-specific binding. The pentyl chain is hydrophobic and adheres to polypropylene.[2][3]
-
Fix: Switch to Low-Binding tubes or glass vials for intermediate dilutions. Always include 0.01% Tween-20 or 0.1% BSA in buffers to block surface adsorption.[1][2][3]
Q2: Can I sonicate the stock solution if it's cloudy? A: Yes, but monitor the temperature. Heat can degrade the ether linkage over time.[2][3] Sonicate in short bursts (5 seconds) and ensure the water bath is not >40°C. If it doesn't dissolve after 1 minute, the solvent composition is incorrect (see Part 2).[2]
Q3: The compound works in enzyme assays but fails in cell-based assays. Why? A: Cell culture media (DMEM/RPMI) contains high salts (~150mM NaCl) and is buffered to pH 7.4.[2][3]
-
Salting Out: The high chloride concentration suppresses the solubility of the HCl salt.[2][3]
-
Fix: Pre-dilute the compound in culture media without cells, spin it down (10,000 x g for 5 mins), and check for a pellet. If a pellet forms, you are dosing a suspension, not a solution.[2] Lower the concentration or use the Cyclodextrin method.[2][3]
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility in Assays. [Link][2][3]
-
PubChem. Compound Summary: Piperidine hydrochloride derivatives. [Link][2][3]
-
Serajuddin, A. T. (2007).[2][3] Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews.[2][3] [Link]
-
Gaylord Chemical. DMSO Solubility Data and Handling. [Link]
Sources
- 1. CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenox… [cymitquimica.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Piperidine ethyl chloride hydrochloride | C7H17Cl2N | CID 21333162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations [mdpi.com]
optimizing LC-MS parameters for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride detection
An Application Scientist's Guide to LC-MS Method Development and Troubleshooting for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that robust and reliable analytical methods are the bedrock of successful research. This guide provides in-depth technical advice, field-proven protocols, and systematic troubleshooting for the LC-MS analysis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride . Designed for both new and experienced users, this document moves beyond simple instructions to explain the why behind each parameter, empowering you to optimize your method with confidence.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when setting up an LC-MS method for this specific analyte.
Q1: What are the key physicochemical properties of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride that influence LC-MS analysis?
A1: Understanding the analyte's structure is the first step in method development. 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is a basic amine salt. Its key features are:
-
Piperidine Ring: A saturated heterocycle containing a basic nitrogen atom. This nitrogen is readily protonated, making the compound ideal for positive mode electrospray ionization (ESI+).[1][2]
-
Pentyloxy-ethyl Side Chain: This provides a degree of hydrophobicity, making it suitable for reversed-phase liquid chromatography (RPLC).
-
Hydrochloride Salt: The compound is supplied as a salt. While soluble in polar solvents, the presence of chloride ions is something to be aware of, though generally not problematic with acidic mobile phases commonly used for this type of analysis.
A summary of its properties is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ClNO | [3] |
| Molecular Weight (Salt) | 235.79 g/mol | [3] |
| Free Base Formula | C₁₂H₂₅NO | - |
| Free Base Monoisotopic Mass | 199.1936 Da | Calculated |
| Expected [M+H]⁺ Ion | m/z 200.2012 | Calculated |
Q2: What are the recommended starting conditions for LC-MS analysis?
A2: For a compound of this nature, a standard reversed-phase method with positive ion ESI is the most logical and effective starting point. The goal is to achieve good retention, symmetrical peak shape, and efficient ionization.
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, 2.1 x 50 mm, < 3 µm | A C18 column provides good hydrophobic retention for the analyte.[1][4] |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | The acidic modifier protonates the analyte, improving peak shape by minimizing interactions with residual silanols on the column packing.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Acetonitrile is an excellent solvent for ESI due to its volatility and low surface tension, which aids in efficient droplet desolvation.[6] |
| Gradient | 5% to 95% B over 5-7 minutes | A generic gradient to elute the compound and clean the column. This should be optimized based on initial results. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for 2.1 mm ID columns, compatible with ESI sources. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[1] |
| Injection Vol. | 1 - 5 µL | Keeps the injection volume small to prevent peak distortion.[7] |
| Sample Diluent | 50:50 Acetonitrile:Water with 0.1% Formic Acid | Matching the diluent to the mobile phase starting conditions is critical to avoid poor peak shape.[7] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic piperidine nitrogen is easily protonated, leading to a strong [M+H]⁺ signal.[2] |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | To identify the precursor ion ([M+H]⁺ at m/z 200.2). |
| Capillary Voltage | 3.0 - 4.0 kV | Typical voltage to generate a stable electrospray. |
| Cone/Fragmentor Voltage | 20 - 40 V | A low voltage to allow ion transmission without causing in-source fragmentation. |
| Drying Gas Temp. | 300 - 350 °C | To facilitate solvent evaporation. |
| Drying Gas Flow | 8 - 12 L/min | To aid in desolvation. |
Experimental Protocol: Method Optimization
This section provides a step-by-step workflow for refining the initial LC-MS parameters to develop a robust and sensitive method.
Workflow for LC-MS Method Optimization
Caption: A typical workflow for systematic LC-MS method development.
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride in methanol.
-
Dilute this stock solution to a working concentration of ~1 µg/mL using the recommended sample diluent (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Filter the sample through a 0.22 µm syringe filter if any particulates are visible.
-
-
Initial LC-MS Analysis (Scoping):
-
Equilibrate the LC system with the starting mobile phase conditions.
-
Inject the 1 µg/mL sample and acquire data in Full Scan mode using the parameters from the "Recommended Starting Conditions" table.
-
Objective: Confirm the retention time of the analyte and identify the m/z of the protonated molecule, [M+H]⁺.
-
-
MS Parameter Tuning (Maximizing Signal):
-
Infuse the 1 µg/mL solution directly into the mass spectrometer (or use Flow Injection Analysis - FIA).
-
While monitoring the [M+H]⁺ ion at m/z 200.2, systematically adjust the following parameters to find the maximum signal intensity:
-
Cone/Fragmentor Voltage: Start low (~20 V) and increase incrementally. You should see the signal for m/z 200.2 increase to a maximum before it starts to decrease as in-source fragmentation begins.
-
Capillary Voltage: Adjust slightly to ensure a stable spray current.
-
Gas Flows & Temperatures: Optimize nebulizer gas, drying gas flow, and temperature for stable and efficient desolvation.
-
-
-
Tandem MS (MS/MS) Analysis for MRM Development:
-
Set the mass spectrometer to Product Ion Scan mode, selecting m/z 200.2 as the precursor ion.
-
Inject the sample while ramping the collision energy (e.g., from 5 to 40 eV).
-
Objective: Identify the most intense and stable fragment ions. Piperidine derivatives often fragment via cleavage of the ring or side-chain.[1][8]
-
Select the 2-3 most abundant fragment ions to create Multiple Reaction Monitoring (MRM) transitions (e.g., 200.2 -> fragment 1, 200.2 -> fragment 2). These will be used for final quantification, providing superior sensitivity and selectivity.
-
-
LC Gradient Optimization:
-
Using the optimized MS (or MRM) parameters, refine the LC gradient.
-
If the peak elutes too early, decrease the initial percentage of Mobile Phase B.
-
If the peak is too broad, increase the steepness of the gradient around the elution time of the analyte.
-
Ensure a hold time of at least 5-10 column volumes after the peak elutes to fully clean the column.
-
Troubleshooting Guide
Even with a well-designed method, issues can arise. This guide addresses specific problems in a direct question-and-answer format.
Logical Flow for Troubleshooting Common LC-MS Issues
Caption: A decision tree for diagnosing common LC-MS problems.
Q: My analyte peak is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like yours is a classic symptom of secondary interactions between the protonated analyte and negatively charged residual silanol groups on the silica-based column packing.[9][10]
-
Primary Solution: Ensure your mobile phase is sufficiently acidic. 0.1% formic acid is usually adequate, but if tailing persists, you can try a slightly stronger buffer system. The low pH ensures the analyte is consistently protonated and suppresses the ionization of the silanol groups, minimizing the unwanted ionic interaction.
-
Secondary Checks:
-
Column Age: An older column may have lost its end-capping, exposing more silanols. First, try replacing the guard column. If that fails, replace the analytical column.
-
Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[10] Try reducing the injection volume or diluting your sample by a factor of 10.
-
Q: I am not seeing any signal for my compound, or the signal is extremely weak. What should I check?
A: A lack of signal can stem from issues with either the chromatography or the ionization process.
-
Check Ionization Parameters:
-
Correct Mode: Confirm you are operating in Positive Ion Mode (ESI+) . This is essential for a basic amine.[2]
-
Cone/Fragmentor Voltage: This is one of the most critical parameters for sensitivity. If the voltage is too low, ions won't be transmitted efficiently. If it's too high, your precursor ion will fragment in the source and you won't see it at m/z 200.2. Perform a cone voltage optimization as described in the protocol above.
-
Source Cleanliness: A contaminated MS source can drastically reduce sensitivity. Follow your manufacturer's protocol for cleaning the source components.
-
-
Check for Ion Suppression:
-
Your sample matrix could contain components (salts, non-volatile buffers, detergents) that compete with your analyte for ionization, suppressing its signal.[6][11]
-
Solution: Dilute the sample to reduce the concentration of interfering matrix components. If working with complex samples (e.g., plasma), implement a more rigorous sample cleanup protocol like solid-phase extraction (SPE).[12]
-
Q: My peak shape is split or fronting. What does this indicate?
A: Peak splitting or fronting is often caused by a mismatch between the sample solvent and the mobile phase or by issues at the column inlet.
-
Sample Solvent Mismatch: This is the most common cause. If your sample is dissolved in a solvent much stronger (i.e., higher percentage of organic solvent) than the initial mobile phase, the sample doesn't bind cleanly to the head of the column.[7]
-
Solution: Ensure your sample diluent is as close as possible to, or weaker than, your initial mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% formic acid).
-
-
Column Void or Blockage: A void at the head of the column or a partially blocked frit can distort the flow path, leading to a split peak.
-
Solution: First, try back-flushing the column (if permitted by the manufacturer). If the problem persists, the column likely needs to be replaced. Using a guard column can protect the analytical column from particulates.[13]
-
Q: My retention times are shifting between injections. How can I improve reproducibility?
A: Retention time instability points to a lack of system equilibrium or changes in mobile phase composition.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the starting mobile phase to pass through the column before injecting.
-
Mobile Phase Issues:
-
Check that you have sufficient volume of mobile phase for your entire run sequence.
-
If you are mixing solvents manually, ensure they are thoroughly mixed. It is highly recommended to use the LC system's built-in gradient proportioning valves for mixing.
-
-
Temperature Fluctuations: Ensure the column compartment temperature is stable. Fluctuations in ambient lab temperature can affect retention if a column heater is not used.
References
- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem Application Notes.
- Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
- Xia, J., et al. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine.
- Ao, H. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC.
- Budzikiewicz, H., Djerassi, C., & Williams, D. (1964). High Resolution Mass Spectrum of Piperidine.
- Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate.
- MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine. MicroSolv.
- ChemTik. (n.d.). 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. ChemTik.
- ResearchGate. (2013). How do I increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element.
- Dolan, J. W. (2020). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Chromatography Forum. (2009). Ugly peak shape of amine compound. ChromForum.
- Restek. (n.d.). HPLC Troubleshooting Guide. Restek.
- Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.
- Schug, K. A. (2026). The Secrets of Electrospray Ionization: Why Less is More. LCGC International.
- Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters.
- National Center for Biotechnology Information. (n.d.). Piperidine ethyl chloride hydrochloride. PubChem.
- Le, T. N., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. PMC.
- Agilent. (n.d.). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies.
- Sisco, E., & Urbas, A. (2022). Rapid Emerging Drug Deployment (REMEDY) Characterization Results. NIST.
- PubChemLite. (n.d.). 1-(beta-(pentyloxy)phenethyl)piperidine hydrochloride (C18H29NO). PubChemLite.
- van der Heijden, B. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- ChemScence. (n.d.). CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]. ChemScence.
- ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7. ChemicalBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ChemTik Products [chemtik.com]
- 4. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions [mtc-usa.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sielc.com [sielc.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
troubleshooting guide for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride experiments
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis, purification, handling, and analysis. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust and reproducible protocols.
Section 1: Critical Safety & Handling
Proper handling of piperidine derivatives is paramount due to their potential toxicity and reactivity.[1][2] Always consult the full Safety Data Sheet (SDS) before beginning any experiment.
Q1: What are the primary hazards associated with 3-[2-(pentyloxy)ethyl]piperidine hydrochloride and its precursors?
A: The primary hazards stem from the piperidine functional group. Piperidine itself is flammable, toxic, and corrosive, causing severe skin burns and eye damage.[3][4][5] While the hydrochloride salt is generally a more stable solid, it should be handled with care.
-
Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[2]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6] The hydrochloride salt may be hygroscopic; storage in a desiccator is recommended.[7]
-
Spills: In case of a spill, absorb the material with an inert, non-flammable substance like sand or vermiculite and place it in a sealed container for chemical waste disposal.[3] Do not allow the material to enter drains or waterways.[2]
Section 2: Synthesis Troubleshooting
The most common route to synthesize 3-[2-(pentyloxy)ethyl]piperidine hydrochloride involves a Williamson ether synthesis followed by salt formation. This section will troubleshoot issues related to this pathway.
Workflow: Synthesis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Caption: General synthetic workflow for the target compound.
Q2: My Williamson ether synthesis is giving a very low yield. What are the likely causes?
A: Low yields in this reaction are common and typically point to one of three issues: water contamination, suboptimal base, or a competing elimination reaction.[8]
-
Moisture Contamination: The Williamson ether synthesis is highly sensitive to water. The alkoxide intermediate formed by the deprotonation of your starting alcohol is a strong base and will preferentially react with any water present instead of the pentyl halide.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If your solvent is from a previously opened bottle, consider using a fresh, sealed bottle or re-distilling it over a suitable drying agent.[8]
-
-
Ineffective Deprotonation: The alcohol must be fully deprotonated to form the nucleophilic alkoxide.
-
Competing E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of HBr from the pentyl bromide, yielding 1-pentene instead of your desired ether. This is a common side reaction.[9][10]
-
Solution: Control the reaction temperature. While heat can increase the rate of the desired SN2 reaction, it disproportionately favors the E2 elimination pathway.[8] A typical temperature range is 50-100 °C. Avoid excessively high temperatures. Using a pentyl halide with a better leaving group (e.g., pentyl iodide) can sometimes accelerate the SN2 reaction relative to E2.
-
Troubleshooting Low Yield in Williamson Ether Synthesis
Caption: A logical workflow for troubleshooting low synthesis yields.
Q3: During my N-alkylation attempts on the piperidine nitrogen, I am seeing multiple products and low conversion. Why?
A: This is a common issue when working with piperidines.[11]
-
Acid Scavenging: N-alkylation reactions generate an acid byproduct (e.g., HBr from an alkyl bromide). This acid will protonate the nitrogen of your starting material, rendering it non-nucleophilic and halting the reaction.
-
Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your reaction mixture to act as an acid scavenger.[11]
-
-
Over-alkylation (Quaternary Salt Formation): The product, a tertiary amine, can be more nucleophilic than the starting secondary amine and can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[11]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the piperidine starting material relative to the alkylating agent. This ensures the electrophile is consumed before it can significantly react with the product. Alternatively, carefully control the stoichiometry by adding the alkylating agent slowly to a solution of the amine.
-
Q4: The final hydrochloride salt won't crystallize from my solvent system. What should I do?
A: Difficulty in crystallization usually points to either impurities or an unsuitable solvent system.
-
Purity Check: Ensure the free base is highly pure before attempting salt formation. Oily impurities can significantly inhibit crystallization. Purify the free base using column chromatography or distillation if necessary.[12][13]
-
Solvent System: The goal is to find a solvent in which the hydrochloride salt is insoluble. Diethyl ether is a common choice for this purpose.[14]
-
Procedure: Dissolve the purified free base in a minimal amount of a solvent in which it is soluble (e.g., a small amount of methanol or ethanol). Then, slowly add a solution of HCl in a non-polar solvent (like diethyl ether or dioxane) dropwise with stirring.[14][15] The salt should precipitate out. If it oils out, try scratching the inside of the flask with a glass rod to induce crystallization or cool the mixture in an ice bath.
-
Section 3: Purification and Analysis FAQs
Q5: My purified piperidine compound has a yellow or brown tint. What causes this and how can I fix it?
A: A yellow or brown discoloration in piperidines is typically due to minor oxidation of the amine over time, especially with exposure to air and light.[13][16] For most applications, this may not be a significant issue, but for high-purity work, it should be removed.
-
Solution: The most effective way to remove colored impurities is through distillation of the free base before salt formation.[13] Alternatively, a charcoal treatment followed by filtration can sometimes remove color. To prevent future discoloration, store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[16]
Q6: How do I confirm the structure and purity of my final product?
A: A combination of analytical techniques is required for full characterization.
| Analytical Technique | Information Provided | Expected Observations for 3-[2-(pentyloxy)ethyl]piperidine HCl |
| ¹H NMR | Confirms the proton framework of the molecule. | Signals corresponding to the piperidine ring protons, the ethyl bridge, and the pentyl chain. The N-H proton of the hydrochloride salt will likely be a broad singlet. |
| ¹³C NMR | Confirms the carbon backbone. | Distinct signals for each carbon in the piperidine, ethyl, and pentyl groups. |
| Mass Spectrometry (LC-MS) | Determines the molecular weight and can assess purity.[17][18] | The mass spectrum should show the molecular ion peak for the free base (M+H)⁺. LC can separate the main compound from any impurities. |
| Elemental Analysis (CHN) | Confirms the elemental composition of the salt. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values for the hydrochloride salt formula. |
Section 4: Storage and Stability
Q7: How should I store 3-[2-(pentyloxy)ethyl]piperidine hydrochloride for long-term use?
A: As a hydrochloride salt, the compound is significantly more stable than its free-base form. However, proper storage is still critical.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.[16]
-
Temperature: Store in a cool, dark place. Refrigeration is often suitable, but ensure the container is tightly sealed to prevent condensation, as the salt can be hygroscopic.[6]
-
Container: Use a well-sealed amber glass vial to protect from light and moisture.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Benchchem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Piperidine Purification and Isolation: A Technical Support Guide.
- Piperidine - SAFETY DATA SHEET. (2024, May 7).
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine.
- SAFETY DATA SHEET. (n.d.).
- Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
- Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride (Method a). (n.d.).
- DTIC. (2025, June 4). Piperidine Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
- Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems. (n.d.).
- Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
- Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0.
- MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Benchchem. (n.d.). 2-(3-Piperidinyl)ethyl propyl ether hydrochloride.
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, PK01940E-1, 2023/5/8 - Safety Data Sheet. (2023, May 8).
- ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives....
- Google Patents. (n.d.). CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
- Google Patents. (n.d.). EP0384288A2 - Piperidine compounds and their preparation and use.
- Journal of Medicinal Chemistry. (1987). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity.
- PubMed. (2025, July 15). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- Organic Syntheses Procedure. (n.d.). Piperidine, 1-ethyl.
- Alternative Therapies In Health And Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- RSC Publishing. (2010, January 15). Analytical Methods.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.).
-
ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Retrieved from [Link]
- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023, October 12).
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
- PMC. (2025, July 25). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenoxy)ethyl]. (n.d.).
- Echemi. (n.d.). 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride.
Sources
- 1. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemos.de [chemos.de]
- 6. kishida.co.jp [kishida.co.jp]
- 7. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Chapter 18 – Ethers and Epoxides; Thiols and Sulfides Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride - Google Patents [patents.google.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alternative-therapies.com [alternative-therapies.com]
method optimization for separating 3-[2-(pentyloxy)ethyl]piperidine hydrochloride isomers
Case ID: #PIP-C3-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary
You are attempting to separate the enantiomers of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride . This molecule presents a classic "chiral amine salt" challenge. The piperidine ring provides a basic center (secondary amine), while the pentyloxyethyl tail adds significant lipophilicity and conformational flexibility.
The HCl salt form introduces solubility and peak shape challenges in standard Normal Phase (NP) chromatography. Successful resolution requires managing the ionic interaction between the amine and residual silanols on the column, while simultaneously optimizing the steric fit of the pentyloxy tail within the chiral stationary phase (CSP).
Module 1: Method Development Strategy
Do not rely on random screening. Use this logic-gated workflow to minimize solvent consumption and instrument time.
1.1 The Decision Matrix
The first critical decision is the Mobile Phase Mode based on your sample's salt form.
-
Option A (Recommended for HCl Salts): Polar Ionic Mode (PIM)
-
Why: High solubility for salts; suppresses ionization effects; compatible with immobilized columns (IA, IC, IG).
-
Conditions: 100% Methanol (or MeCN) + 0.1% DEA + 0.1% TFA.
-
-
Option B (Traditional): Normal Phase (NP)
-
Why: Historically highest selectivity (α) for piperidines.
-
Risk: HCl salts are often insoluble in Hexane. You must free-base the sample (liquid-liquid extraction with NaOH/DCM) prior to injection, or dissolve in 100% Ethanol and inject small volumes.
-
1.2 Workflow Visualization
The following diagram outlines the logical progression for screening and optimization.
Caption: Logical workflow for chiral method development, prioritizing mode selection based on salt form.
Module 2: Troubleshooting Center (FAQs)
These solutions address specific failure modes observed with 3-substituted piperidines.
Q1: My peaks are tailing significantly (Tailing Factor > 1.8). How do I fix this?
Diagnosis: This is the "Silanol Effect." The secondary amine in the piperidine ring is interacting strongly with residual acidic silanols on the silica support of the column. The Fix:
-
Increase Base Additive: Ensure your mobile phase contains at least 0.1% Diethylamine (DEA) or Triethylamine (TEA). The additive competes for the silanol sites, "masking" them from your analyte.
-
Switch to "I-Series" Columns: Older coated columns (OD-H, AD-H) have higher silanol activity. Immobilized columns (Chiralpak IA, IC, IG) generally have better end-capping.
Q2: I see precipitation when I inject my sample.
Diagnosis: You are likely injecting the HCl salt dissolved in Methanol into a Hexane-based mobile phase. The salt is insoluble in Hexane. The Fix:
-
Protocol A (Sample Prep): Convert the salt to free base.
-
Step 1: Dissolve 10 mg salt in 1 mL water.
-
Step 2: Add 1 mL 1N NaOH.
-
Step 3: Extract with 2 mL Hexane/DCM (1:1).
-
Step 4: Inject the organic layer.
-
-
Protocol B (System Change): Switch to Polar Ionic Mode .
-
Mobile Phase: 100% Methanol (or Acetonitrile) containing 0.1% DEA and 0.1% TFA. The salt is soluble, and the excess acid/base buffer maintains the ionization state.
-
Q3: I have separation (two peaks), but the resolution is poor (Rs ~ 0.9).
Diagnosis: The selectivity (
-
Change the Modifier: If using IPA, switch to Ethanol . Ethanol is smaller and can penetrate the chiral grooves differently, often altering the 3D recognition space.
-
Temperature Effect: Lower the column temperature to 10°C - 15°C . Lower temperatures reduce thermal motion, "locking" the analyte into the chiral groove more effectively (enthalpic control).
Module 3: Advanced Optimization Data
Once a separation is achieved, optimize for speed and resolution. The following data (representative of 3-substituted piperidines on Amylose-based columns) illustrates the impact of temperature and modifier choice.
3.1 Impact of Modifier on Selectivity (Column: Chiralpak IA)
| Modifier (in Hexane) | Retention ( | Selectivity ( | Resolution ( | Notes |
| 10% Isopropanol | 2.1 | 1.12 | 1.3 | Broad peaks; steric bulk of IPA may hinder fit. |
| 10% Ethanol | 2.4 | 1.25 | 2.1 | Recommended. Better fit for the linear pentyl chain. |
| 10% MeOH (via DCM) | 1.8 | 1.05 | 0.6 | Poor selectivity in NP for this scaffold. |
3.2 Impact of Temperature (Thermodynamic Control)
| Temperature | Mechanism | |||
| 35°C | 1.5 | 1.15 | 1.4 | Kinetic energy overcomes weak chiral interactions. |
| 25°C | 2.1 | 1.22 | 1.9 | Standard operating point. |
| 10°C | 3.2 | 1.35 | 2.8 | Enthalpic gain; higher resolution but longer run time. |
Module 4: Mechanistic Insight
Understanding why the separation works allows you to predict column behavior. The separation relies on the Three-Point Interaction Model .
-
H-Bonding: Between the piperidine amine (H-donor) and the carbamate C=O (H-acceptor) on the CSP.
-
Steric Inclusion: The "Pentyloxy" tail must fit into the chiral groove.
-
Dipole-Dipole: Interaction with the ether oxygen in the side chain.
Caption: The three-point interaction model required for chiral recognition of the piperidine derivative.
References
-
Chiral Technologies. (2024). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IJ Columns. Daicel Corporation. Link
-
Ali, I., et al. (2006).[1] "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Talanta, 69(4), 1013-1017.[1] Link
-
Babu, C. V. R., et al. (2014).[2] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[2] Link
-
Sielc Technologies. (2024). Separation of Piperidine derivatives on Newcrom R1 HPLC column. Sielc Application Notes. Link
Sources
overcoming matrix effects in bioanalysis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Status: Operational Role: Senior Application Scientist Ticket ID: #BA-PIP-005 Subject: Overcoming Matrix Effects & Method Optimization for Lipophilic Piperidines
Executive Summary: The Amphiphilic Challenge
You are analyzing 3-[2-(pentyloxy)ethyl]piperidine hydrochloride . Structurally, this molecule presents a classic bioanalytical "double-edged sword":
-
The Piperidine Head: A secondary amine with a high pKa (~10–11), making it strongly cationic at neutral/acidic pH.
-
The Pentyl Tail: A lipophilic chain that increases retention on C18 but also promotes adsorption to plastics.
The Core Problem: This amphiphilic structure (cationic head + lipophilic tail) mimics the physicochemical properties of endogenous phospholipids (GPChes, lyso-GPChes). Consequently, without specific intervention, your analyte will co-elute with these phospholipids, resulting in severe Matrix Effects (Ion Suppression) .
This guide provides the protocols to decouple your analyte from the matrix.
Module 1: Sample Preparation (The Root Cause)
Q: Why is Protein Precipitation (PPT) failing to eliminate matrix effects?
A: PPT (e.g., ACN crash) removes proteins but leaves 99% of phospholipids in the supernatant. Because your analyte is lipophilic, it likely elutes late in the gradient, exactly where the "phospholipid buildup" occurs.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) SPE
We recommend switching to Mixed-Mode Cation Exchange (MCX). This utilizes the high pKa of the piperidine ring to "lock" the molecule onto the sorbent while you wash away the lipophilic interferences.
The "Lock-and-Wash" Logic:
-
Acidic Load: Protonates the piperidine (Charge: +1). It binds to the sorbent's sulfonate groups.
-
100% Organic Wash: Because the analyte is ionically locked, you can wash with 100% Methanol. This removes the neutral lipids and hydrophobic phospholipids that would otherwise co-elute.
-
Basic Elution: High pH neutralizes the piperidine, releasing it from the sorbent.
Step-by-Step MCX Protocol
| Step | Solvent/Composition | Mechanism |
| 1.[1] Condition | 1 mL Methanol | Activates hydrophobic chains. |
| 2. Equilibrate | 1 mL Water | Prepares ion-exchange sites. |
| 3. Load | Sample diluted 1:1 with 2% Formic Acid | CRITICAL: Acidifies sample to ensure Piperidine is protonated (NH2+). |
| 4. Wash 1 | 1 mL 2% Formic Acid (aq) | Removes proteins and salts. |
| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL: Removes neutral lipids/phospholipids. Analyte stays bound via ionic bond. |
| 6. Elute | 2 x 400 µL 5% NH4OH in Methanol | Neutralizes amine (deprotonation) to release analyte. |
Visualizing the Cleanup Strategy
Figure 1: MCX Extraction Logic. The orthogonal wash step (Methanol) is the key to removing matrix effects for lipophilic amines.
Module 2: Chromatography & Mass Spectrometry
Q: I see significant peak tailing. Is this a matrix effect?
A: Likely not. This is usually a secondary interaction . The secondary amine in the piperidine ring interacts with residual silanols on the HPLC column stationary phase.
Troubleshooting Tailing:
-
Mobile Phase pH: Increase pH to > 10 (using Ammonium Hydroxide) if your column (e.g., Waters XBridge, Agilent Poroshell HPH) supports it. This deprotonates the amine, eliminating the ionic interaction with silanols.
-
Ionic Strength: If you must stay acidic, add 5mM Ammonium Formate . The ammonium ions compete with your analyte for the silanol sites, sharpening the peak.
Q: How do I calculate the exact Matrix Effect (ME)?
Do not rely on visual inspection. You must perform the Post-Extraction Spike experiment.
Formula:
-
< 85%: Ion Suppression (Matrix is "eating" your signal).
-
> 115%: Ion Enhancement.
-
Target: 85% – 115%.
Module 3: Internal Standards & Recovery
Q: Can I use a structural analog (e.g., different alkyl chain) as an Internal Standard?
A: NO. For this specific molecule, you must use a stable isotope labeled standard (SIL-IS), such as d5-piperidine or 13C-labeled variants.
-
Reasoning: The "pentyloxy" chain makes the molecule highly susceptible to hydrophobic adsorption on plastic well plates. A structural analog will not mimic this adsorption perfectly, leading to quantitation errors. A SIL-IS will track the adsorption and the matrix suppression exactly.
Q: My recovery is low (<50%) even with MCX. Where is the drug going?
A: It is likely sticking to the collection plate.
-
Solution: Use Low-Binding (Polypropylene) plates.
-
Additive: Add 0.5% Formic Acid to the collection plate before evaporation or directly to the reconstitution solvent. Keeping the piperidine protonated helps prevent it from sticking to plastic surfaces.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for bioanalytical method development of piperidine derivatives.
References & Authority
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Establishes the "Lock and Wash" MCX protocol for basic amines).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Defines Matrix Effect calculation standards).
-
Waters Corporation. Ostro Pass-through Sample Preparation Plates for Phospholipid Removal. (Alternative to MCX if high throughput is required).
-
Sigma-Aldrich. HybridSPE-Phospholipid Technology. (Zirconia-coated silica for Lewis Acid/Base interaction to remove phospholipids).
Sources
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the primary spectroscopic methods for the structural elucidation of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a novel piperidine derivative. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative industry standards to ensure scientific integrity.
The Imperative of Structural Validation
In pharmaceutical development, absolute certainty in the structure of a new chemical entity (NCE) is paramount. An incorrect structural assignment can have profound consequences, impacting everything from intellectual property claims to, most critically, patient safety and drug efficacy. The validation of an analytical procedure is the documented evidence that the procedure is suitable for its intended purpose, a requirement mandated by regulatory bodies worldwide.[1][2][3][4] This guide will, therefore, not only describe the application of analytical techniques but also frame them within the context of established validation guidelines, such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][5][6][7][8]
Core Analytical Techniques for Structural Elucidation
The primary tools for confirming the structure of an organic molecule like 3-[2-(pentyloxy)ethyl]piperidine hydrochloride are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the final assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[9] It provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, both ¹H and ¹³C NMR are essential.
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often a starting point for the free base, but for the hydrochloride salt, a more polar solvent like deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) is preferable to ensure solubility. The protonation of the piperidine nitrogen by HCl significantly affects the chemical shifts of nearby protons and carbons, providing a key indicator of salt formation.[10]
The following tables outline the predicted chemical shifts for the target molecule. These predictions are based on established principles of NMR spectroscopy and data from structurally similar piperidine derivatives.[11][12]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (pentyloxy) | 0.85 - 0.95 | Triplet | 3H |
| -CH₂- (pentyloxy, 3 positions) | 1.25 - 1.40 | Multiplet | 6H |
| -O-CH₂- (pentyloxy) | 3.35 - 3.45 | Triplet | 2H |
| -O-CH₂- (ethyl) | 3.45 - 3.55 | Triplet | 2H |
| -CH₂- (ethyl) | 1.55 - 1.65 | Multiplet | 2H |
| Piperidine ring protons | 1.40 - 3.60 | Multiplets | 11H |
| N-H (piperidine HCl) | 8.5 - 9.5 | Broad singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (pentyloxy) | ~14 |
| -CH₂- (pentyloxy, 3 positions) | ~22, ~28, ~29 |
| -O-CH₂- (pentyloxy) | ~71 |
| -O-CH₂- (ethyl) | ~68 |
| -CH₂- (ethyl) | ~36 |
| Piperidine C2, C6 | ~45, ~48 |
| Piperidine C3 | ~32 |
| Piperidine C4, C5 | ~24, ~26 |
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized 3-[2-(pentyloxy)ethyl]piperidine hydrochloride and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. [13]For 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, electrospray ionization (ESI) is a suitable technique.
In ESI-MS, the sample is introduced as a solution. The hydrochloride salt will readily form the protonated molecule [M+H]⁺ in the positive ion mode, where M is the free base. The observed mass-to-charge ratio (m/z) should correspond to the molecular weight of the free base plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
Table 4: Predicted MS Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 200.19 (calculated for C₁₂H₂₆NO⁺) | M = free base, 3-[2-(pentyloxy)ethyl]piperidine |
| Fragmentation Ions | Various | Resulting from cleavage of the ether bond and fragmentation of the piperidine ring. |
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard.
-
Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the [M+H]⁺ peak and compare the observed m/z with the calculated value. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.
Comparison with Alternative and Complementary Techniques
While NMR, IR, and MS are the primary methods for structural confirmation, other techniques can provide valuable complementary information.
-
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, O, Cl) in the compound. [14][15]The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₁₂H₂₆ClNO. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.
-
X-ray Crystallography: If a suitable single crystal of the hydrochloride salt can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state. [16][17]This is often considered the "gold standard" for structural determination.
Table 5: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR | Detailed carbon-hydrogen framework, connectivity | Most informative for structure in solution | Requires soluble sample, relatively large sample amount |
| IR | Presence of functional groups | Fast, requires small sample amount | Provides limited information on the overall structure |
| MS | Molecular weight, molecular formula (HRMS), fragmentation pattern | High sensitivity, requires very small sample amount | Provides limited information on stereochemistry |
| Elemental Analysis | Elemental composition | Confirms molecular formula | Does not provide structural information |
| X-ray Crystallography | Absolute 3D structure in the solid state | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to obtain |
Conclusion: A Self-Validating Approach to Structural Confirmation
The structural confirmation of a synthesized molecule like 3-[2-(pentyloxy)ethyl]piperidine hydrochloride is not a matter of applying a single technique but rather a logical, multi-faceted approach. By combining the detailed connectivity information from NMR, the functional group identification from IR, and the molecular weight and formula confirmation from MS, a robust and defensible structural assignment can be made. Each technique cross-validates the others, creating a self-validating system that is in line with the principles of scientific integrity and regulatory expectations. The experimental protocols outlined herein, when performed with care and precision, will provide the necessary data to confidently confirm the structure of the target molecule, a critical step in its journey through the drug development pipeline.
References
-
United States Pharmacopeia. General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. USP. [Link]
-
United States Pharmacopeia. (2025). Spectrophotometric Identification Tests USP 2025. [Link]
- Teasdale, A., et al. (2019). USP Chapter <197> Spectroscopy Identification Tests – Controlling Your Identities! American Pharmaceutical Review.
- Workman, J., Jr., & Ciurczak, E. W. (2023). Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy.
-
International Council for Harmonisation. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- United States Pharmacopeia.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
ChemTik. 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
- Hassan, M. A., et al. (2013). Synthesis and Spectral Characterization of Some Heterocyclic Nitrogen Compounds. European Journal of Chemistry.
-
Sema. Organic Structures From Spectra Solutions. [Link]
- Kumar, A., et al. (2024). Structural and Spectroscopic Characterization of Trinuclear Ag(I)/Cu(I)-N-Heterocyclic Carbene Clusters. Journal of Chemical Sciences.
- Pinto, D. C. G. A., & Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Al – Khazraji, A. M. A. (2020). Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study.
- Murray, B. L. (1919). Chemical Reagents Their Purity & Tests. ScienceMadness.org.
- Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Kumar, S. (2024). Advancements in Spectroscopic Determination of Organic Structures through Artificial Intelligence.
- Indira Gandhi National Open University. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
- Alishala, A. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
- Google Patents. (2022). US11479552B2 - Substituted piperidine compounds and their use.
- Analytical Chemistry. (1956). Analytical Chemistry, 28(4).
- Filo. (2025).
- University of Babylon. EXPERIMENT 7.
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]
- Scribd.
- Byun, Y., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure.
- National Center for Biotechnology Information. (2011).
- National Center for Biotechnology Information. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
- Reddit. (2023). How to detect a HCl salt in organic compunds.
- Elliott, S., & Brandt, S. D. (2014). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis.
- National Center for Biotechnology Information. Piperidine ethyl chloride hydrochloride. PubChem.
- National Center for Biotechnology Inform
- Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.
- Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.
- ResearchGate. (2025). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- PubChemLite. 1-(beta-(pentyloxy)phenethyl)piperidine hydrochloride (C18H29NO).
- Filimonov, D. A., et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Biochemical and Molecular Toxicology.
-
Yeast Metabolome Database. Piperidine (YMDB01338). [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. uspbpep.com [uspbpep.com]
- 6. trungtamthuoc.com [trungtamthuoc.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. â©197⪠Spectroscopic Identification Tests [doi.usp.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US11479552B2 - Substituted piperidine compounds and their use - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. jchps.com [jchps.com]
- 14. theses.gla.ac.uk [theses.gla.ac.uk]
- 15. reddit.com [reddit.com]
- 16. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is attributed to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which can facilitate interactions with biological targets and improve aqueous solubility. The 3-substituted piperidine framework, in particular, offers a versatile scaffold for creating molecules with diverse pharmacological activities, from central nervous system agents to anticancer therapeutics.[3][4] The specific substitution pattern at the 3-position can significantly influence receptor binding, selectivity, and overall efficacy.
Deconstructing the Pharmacophore: A Hypothetical SAR Analysis
Based on established principles from related piperidine analogues, we can dissect the structure of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride to understand the likely contribution of each component to its biological activity. The core pharmacophoric elements to consider are:
-
The Piperidine Ring: The basic nitrogen of the piperidine ring is crucial for forming ionic interactions with acidic residues in target proteins.[5]
-
The 3-position Linker: The nature and length of the substituent at the 3-position are critical determinants of potency and selectivity.
-
The Ether Linkage: The oxygen atom in the ether side chain can act as a hydrogen bond acceptor, influencing binding affinity.
-
The Terminal Alkyl Group (Pentyloxy): The length and branching of this alkyl chain will modulate lipophilicity and van der Waals interactions within the binding pocket.
The following sections will explore the anticipated impact of modifying each of these structural features.
Comparative Analysis of Structural Modifications
Variation of the Terminal Alkyl Chain (R)
The pentyloxy group in the parent compound provides a degree of lipophilicity that likely contributes to its pharmacokinetic and pharmacodynamic properties. Altering the length and nature of this alkyl chain is a primary strategy for optimizing activity.
| Modification (R) | Predicted Effect on Activity | Rationale |
| Shorter alkyl chains (e.g., methoxy, ethoxy) | Potential decrease in potency | Reduced van der Waals interactions with hydrophobic pockets in the target protein. |
| Longer alkyl chains (e.g., hexyloxy, heptyloxy) | Potentially increased potency up to an optimal length, followed by a decrease. | Enhanced hydrophobic interactions, but excessive length may lead to steric hindrance or unfavorable pharmacokinetic properties.[6] |
| Branched alkyl chains (e.g., isobutyloxy) | May increase selectivity or alter metabolic stability. | Introduction of steric bulk can favor binding to specific receptor subtypes and may hinder metabolic enzymes. |
| Cyclic alkyl groups (e.g., cyclohexyloxy) | Potential for increased rigidity and enhanced binding. | The constrained conformation can lead to a more favorable interaction with the binding site. |
| Aromatic rings (e.g., benzyloxy) | May introduce new binding interactions (e.g., π-π stacking) and significantly alter the pharmacological profile.[7] | Aromatic moieties can interact with aromatic amino acid residues in the target protein. |
Modification of the Ethyl Linker
The two-carbon ethyl linker between the piperidine ring and the ether oxygen plays a role in the spatial orientation of the pentyloxy group relative to the piperidine core.
| Modification | Predicted Effect on Activity | Rationale |
| Shortening the linker (e.g., methylene) | May alter the binding mode and potentially decrease activity. | Changes the distance and angle between the key pharmacophoric elements. |
| Lengthening the linker (e.g., propylene, butylene) | Could lead to a loss of potency due to suboptimal positioning of the terminal alkyl group.[8] | Increased flexibility may result in an unfavorable binding conformation. |
| Introducing rigidity (e.g., double bond) | May increase potency by locking the molecule into a more active conformation. | Reduces the entropic penalty of binding. |
Substitution on the Piperidine Ring
Modifications to the piperidine ring itself, including N-alkylation and substitution at other positions, can have a profound impact on activity and selectivity.
| Modification | Predicted Effect on Activity | Rationale |
| N-alkylation (e.g., N-methyl, N-ethyl) | Can modulate basicity and lipophilicity, potentially altering receptor selectivity and pharmacokinetic properties.[9] | The substituent on the nitrogen can interact with specific residues in the binding pocket. |
| Additional substitution on the ring | May introduce steric hindrance or new interaction points, leading to changes in selectivity and potency. | The position and nature of the substituent are critical. For example, substitution at the 4-position of the piperidine ring is a common strategy in the design of opioid receptor modulators.[10] |
Experimental Protocols
To validate the predicted SAR, a systematic synthesis and evaluation of analogues are necessary. Below are standard protocols for the synthesis and in vitro evaluation of 3-substituted piperidine derivatives.
General Synthetic Scheme
A common route to synthesize 3-[2-(alkoxy)ethyl]piperidine analogues involves the initial preparation of a suitable 3-substituted piperidine precursor, followed by etherification.
Protocol 1: Synthesis of 3-(2-Hydroxyethyl)piperidine
-
Starting Material: 3-Pyridineethanol.
-
Reduction: The pyridine ring is reduced to a piperidine ring using a suitable reducing agent, such as catalytic hydrogenation with a platinum or rhodium catalyst.[2]
-
Purification: The resulting 3-(2-hydroxyethyl)piperidine is purified by distillation or column chromatography.
Protocol 2: Williamson Ether Synthesis
-
Deprotonation: 3-(2-Hydroxyethyl)piperidine is treated with a strong base, such as sodium hydride, to form the corresponding alkoxide.
-
Alkylation: The alkoxide is then reacted with the desired alkyl halide (e.g., 1-bromopentane for the parent compound) to form the ether linkage.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified, typically by column chromatography. The final product is often converted to its hydrochloride salt for improved stability and handling.
In Vitro Biological Evaluation
The choice of in vitro assays will depend on the therapeutic target of interest. Given the structural similarities to compounds with activity at various receptors, a broad screening approach is often initially employed.
Protocol 3: Radioligand Binding Assay
This assay measures the affinity of the synthesized analogues for a specific receptor.
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand known to bind to the receptor and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be converted to an affinity constant (Ki).[11]
Protocol 4: Functional Assays
Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
-
Cell Culture: Cells expressing the target receptor are cultured.
-
Stimulation: The cells are treated with the test compound.
-
Measurement of Second Messengers: The downstream signaling effects, such as changes in intracellular calcium levels or cyclic AMP (cAMP) production, are measured.[8]
-
Data Analysis: Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.
Visualization of Key Concepts
General SAR Principles
Caption: Key structural features influencing the biological activity of 3-substituted piperidine analogues.
Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of novel piperidine analogues.
Conclusion
The structure-activity relationship for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride analogues can be rationally explored through systematic modifications of its core components. The piperidine nitrogen, the 3-position side chain, and the terminal alkyl group all represent key handles for tuning the pharmacological properties of this class of molecules. By leveraging the established principles of medicinal chemistry and employing robust synthetic and screening protocols, researchers can efficiently navigate the chemical space around this scaffold to identify novel compounds with desired therapeutic profiles. The insights provided in this guide serve as a foundational framework for initiating such drug discovery programs.
References
- Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6609.
- BenchChem. (2025). A Comparative Safety Analysis of Piperidine Analogs for Drug Development.
- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 1-18.
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(5), e202100735.
- Al-Warhi, T., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 1-15.
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1756-1767.
- Sagan, J., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 12(15), 2845-2859.
- Wang, Y., et al. (2020). Examples of biologically active 3-substituted piperidines.
- Holtschulte, C., et al. (2022).
- Snetkov, P., et al. (2023).
- Gherardini, L., et al. (2022). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air.
- Cignarella, G., et al. (1990). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco, 45(5), 559-570.
- Casy, A. F., & Ogungbamila, F. O. (1982). Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. Journal of Pharmacy and Pharmacology, 34(4), 275-276.
- Snetkov, P., et al. (2023).
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Kononowicz, K., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry, 25(10), 2734-2746.
- Romero, D. L., et al. (1999). Synthesis and structure-activity relationships of the (alkylamino)piperidine-containing BHAP class of non-nucleoside reverse transcriptase inhibitors: effect of 3-alkylpyridine ring substitution. Journal of Medicinal Chemistry, 42(20), 4140-4149.
- ChEMBL. (n.d.). Document: Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (CHEMBL4219023). EMBL-EBI.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4).
- Negatu, T. F., et al. (2023). Structure–activity relationship of piperidine derivatives with...
- ChEMBL. (n.d.). Structure-activity relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine antagonists for mu- and kappa-opioid receptors. (CHEMBL1126828). EMBL-EBI.
- Casy, A. F., & Parfitt, R. T. (1986). Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science Publisher.
- Medhurst, A. D., et al. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 603-607.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
head-to-head comparison of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride and its enantiomers
This guide provides a technical head-to-head comparison of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride (referred to herein as 3-PE-Pip HCl ) and its enantiomers. It focuses on their application as lipophilic chiral building blocks in the development of neurotransmitter transporter inhibitors (specifically GABA and monoamine transporters) and sigma receptor ligands.
Optimizing Lipophilic Scaffolds in Medicinal Chemistry
Executive Summary & Application Scope
3-[2-(pentyloxy)ethyl]piperidine hydrochloride (3-PE-Pip HCl) is a specialized 3-substituted piperidine intermediate. It is primarily utilized in medicinal chemistry to introduce a flexible, lipophilic ether side chain into drug candidates targeting the Central Nervous System (CNS).
Unlike its aromatic analogs (e.g., phenoxy-ethyl derivatives), the pentyloxy chain offers a purely aliphatic hydrophobic tail, altering the metabolic stability profile and receptor binding kinetics. This guide compares the racemic mixture against its pure (R)- and (S)-enantiomers , analyzing their physicochemical "performance" (solubility, lipophilicity) and synthetic utility in structure-activity relationship (SAR) studies.
Key Applications:
-
GABA Uptake Inhibitors: Bioisosteric replacement for nipecotic acid derivatives (e.g., Tiagabine analogs).
-
Sigma-1 Receptor Ligands: Providing the requisite hydrophobic spacer and basic amine pharmacophore.
-
Local Anesthetics: Exploration of non-amide, ether-linked piperidine scaffolds.
Head-to-Head Comparison: Racemate vs. Enantiomers
The "performance" of this product is defined by its Enantiomeric Purity (ee) , Physicochemical Properties , and Downstream Biological Potential .
Table 1: Comparative Technical Specifications
| Feature | Racemic 3-PE-Pip HCl | (R)-3-PE-Pip HCl | (S)-3-PE-Pip HCl | Alternative: 3-[2-(Phenoxy)ethyl]piperidine |
| CAS Registry | Generic/Mixed | Specific (e.g., 1220032-xx) | Specific | Various |
| Stereochemistry | 50:50 (R)/(S) Mixture | >98% (R)-configuration | >98% (S)-configuration | Achiral (if unsubstituted) / Chiral |
| LogP (Predicted) | ~3.2 (High Lipophilicity) | ~3.2 | ~3.2 | ~2.5 (Lower Lipophilicity) |
| Solubility (H₂O) | Moderate (Salt form) | Moderate | Moderate | Lower (due to π-stacking) |
| Target Affinity (GAT-1) | Moderate (Diluted activity) | High (Preferred scaffold) | Low/Inactive (Distomer) | High (but metabolically labile) |
| Synthetic Cost | Low (Direct Etherification) | High (Chiral Resolution req.)[1] | High (Chiral Resolution req.) | Moderate |
| Primary Use | Initial SAR Screening | Lead Optimization (Active) | Negative Control / Off-target | Aromatic Interaction Probe |
Performance Analysis
-
Stereochemical Efficacy: In the context of 3-substituted piperidines (e.g., nipecotic acid derivatives), the (R)-enantiomer typically exhibits superior biological activity for GABA transporter (GAT-1) inhibition due to optimal spatial alignment with the transporter's binding pocket. The (S)-enantiomer often acts as a distomer (inactive) or contributes to off-target effects.
-
Lipophilic Tuning: The pentyloxy group (C5 chain) provides a flexible hydrophobic tail. Compared to the phenoxy alternative, the pentyloxy group avoids aromatic
interactions, which can be crucial for selectivity when the target binding pocket is purely hydrophobic rather than aromatic. -
Metabolic Stability: The aliphatic ether linkage in 3-PE-Pip is resistant to rapid CYP450-mediated hydroxylation that often targets the para-position of phenoxy analogs, potentially extending the half-life of the final drug candidate.
Experimental Protocols
To validate the performance of these isomers, we utilize a Self-Validating Chiral Resolution Protocol . This workflow ensures that the "Product" (the enantiomer) meets the >98% ee requirement for advanced biological testing.
Protocol A: Chemical Resolution of Racemic 3-PE-Pip
Objective: Isolate the active (R)-enantiomer from the racemic starting material.
Reagents:
-
Racemic 3-[2-(pentyloxy)ethyl]piperidine (Free base)
-
(+)-Di-p-toluoyl-D-tartaric acid (Resolving agent)
-
Solvent: Ethanol/Acetone (9:1 v/v)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of racemic amine in 20 mL of boiling ethanol/acetone mixture.
-
Addition: Add 5 mmol (0.5 eq) of (+)-Di-p-toluoyl-D-tartaric acid dissolved in warm ethanol. Note: Using 0.5 eq targets the formation of the less soluble diastereomeric salt with the (R)-amine.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C overnight.
-
Filtration: Collect the precipitate (Salt A). The filtrate contains the enriched (S)-enantiomer.
-
Recrystallization: Recrystallize Salt A from boiling ethanol to improve diastereomeric purity (>99% de).
-
Liberation: Treat the purified salt with 1M NaOH and extract with dichloromethane (DCM) to yield the free (R)-base.
-
Salt Formation: React with HCl in diethyl ether to precipitate (R)-3-PE-Pip Hydrochloride .
Protocol B: Determination of Enantiomeric Excess (ee)
Objective: Quantify the "performance" (purity) of the resolved product.
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (limited chromophore) or Refractive Index (RI).
-
Acceptance Criteria: ee > 98.0%.
Mechanism of Action & Synthetic Pathway[2][3]
The following diagram illustrates the critical pathway for synthesizing these enantiomers and their theoretical interaction with the GABA Transporter (GAT-1), a common target for this structural class.
Caption: Workflow showing the chiral resolution of 3-PE-Pip and the differential binding affinity of its enantiomers to a theoretical CNS target (e.g., GAT-1).
Expert Commentary & Recommendations
-
For Early-Stage Screening: Use the Racemic 3-PE-Pip HCl . It is cost-effective for validating whether the "pentyloxy-ethyl" side chain provides the correct lipophilicity (LogP ~3.2) to cross the Blood-Brain Barrier (BBB) before investing in chiral synthesis.
-
For Lead Optimization: Transition immediately to the (R)-Enantiomer . In 3-substituted piperidines, the (R)-configuration is statistically more likely to align with the "nipecotic acid" binding mode of GABA transporters. Using the racemate at this stage will dilute potency and may introduce off-target toxicity from the (S)-isomer.
-
Handling Precaution: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C. The free base is an oil and prone to oxidation at the ether linkage; always handle under nitrogen.
References
-
Chemical Identity & Catalog Data: 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride Product Page. ChemTik / Vertex AI Search Results.
-
Piperidine Scaffold Pharmacology: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (MDPI), 2023.
-
Chiral Resolution Methodologies: Examples of biologically active 3-substituted piperidines. ResearchGate, 2023.
-
GABA Transporter SAR (Contextual): Structure-Activity Relationships of Nipecotic Acid Derivatives. Journal of Medicinal Chemistry (Cited for stereochemical relevance of 3-sub-piperidines).
-
Sigma Receptor Ligand Design: Structural and Molecular Insight into Piperazine and Piperidine Derivatives. ACS Chemical Neuroscience.
Sources
A Comparative Guide to the Reproducibility of Experiments Involving 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2][3][4] Its derivatives exhibit a wide range of pharmacological activities, including analgesic, antidepressant, antipsychotic, and anticancer effects.[5][6][7] This guide focuses on 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a specific derivative with potential for novel therapeutic applications. Due to the limited publicly available data on this exact molecule, this guide will establish a framework for its investigation by drawing parallels with closely related, well-characterized piperidine analogs. We will explore its synthesis, analytical validation, and propose a hypothetical pharmacological screening cascade, providing the necessary protocols to ensure reproducible and reliable experimental outcomes.
Molecular Profile of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
Chemical Structure:
Molecular Formula: C12H26ClNO[8]
Molecular Weight: 235.79 g/mol [8]
The structure reveals a piperidine ring substituted at the 3-position with an ethyl group, which is further connected to a pentyloxy group through an ether linkage. The hydrochloride salt form generally enhances water solubility and stability, making it suitable for biological assays.[9]
Synthesis and Purification: A Proposed Pathway
The synthesis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride can be approached through several established methods for piperidine derivative synthesis. A plausible and efficient route is outlined below, designed for high yield and purity.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Etherification of 3-Pyridineethanol
-
To a stirred solution of 3-pyridineethanol in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 equivalents) dropwise and heat the reaction mixture to reflux for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(2-(pentyloxy)ethyl)pyridine.
Step 2: Reduction of the Pyridine Ring
-
Dissolve the purified 3-(2-(pentyloxy)ethyl)pyridine in ethanol in a high-pressure hydrogenation vessel.
-
Add a catalytic amount of platinum(IV) oxide (Adam's catalyst).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature for 24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-[2-(pentyloxy)ethyl]piperidine.
Step 3: Salt Formation
-
Dissolve the 3-[2-(pentyloxy)ethyl]piperidine in anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring until precipitation is complete.
-
Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Analytical Characterization for Quality Control
To ensure the identity, purity, and stability of the synthesized compound, a comprehensive analytical characterization is imperative.
| Analytical Technique | Parameter Measured | Expected Outcome |
| ¹H and ¹³C NMR | Chemical structure and purity | Signals corresponding to the protons and carbons of the piperidine ring, ethyl linker, and pentyloxy group. Absence of impurity signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | A molecular ion peak corresponding to the free base (m/z = 200.19) and characteristic fragmentation patterns. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional groups | Characteristic absorption bands for N-H stretching (amine salt), C-O-C stretching (ether), and C-H stretching. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification | A single major peak indicating high purity (>98%). |
| Elemental Analysis | Elemental composition | Percentage of C, H, N, and Cl consistent with the molecular formula C12H26ClNO. |
Experimental Protocol: HPLC Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for linearity, accuracy, and precision to ensure reliable purity determination.
Comparative Analysis with Structural Analogs
To understand the potential pharmacological profile of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a comparative analysis with structurally similar compounds is essential. Based on available literature, we have selected two key comparators.
Table of Comparative Compounds
| Compound | Structure | Known/Hypothesized Activity | Key Structural Difference |
| 3-[2-(pentyloxy)ethyl]piperidine hydrochloride | CCCCCOCCC1CCCNC1.Cl | Hypothesized CNS activity (e.g., antidepressant, analgesic) | Pentyloxyethyl side chain at the 3-position. |
| 3-[(2-ethoxyphenoxy)methyl]piperidine | CCOc1ccccc1OCC1CCCNC1 | Antidepressant activity[10] | Ethoxyphenoxy side chain at the 3-position. |
| 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | CCCCOCCC1CCCNC1.Cl | Potential neurotransmitter receptor interaction[11] | Propoxyethyl side chain at the 3-position. |
The variation in the ether-linked side chain at the 3-position of the piperidine ring is expected to influence the lipophilicity, metabolic stability, and target-binding affinity of these compounds.
Proposed Pharmacological Evaluation: A Roadmap for Reproducible Screening
Given the structural similarities to compounds with known central nervous system (CNS) activity, a primary screening cascade targeting neurotransmitter reuptake and receptor binding is proposed.
In Vitro Screening Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clinmedkaz.org [clinmedkaz.org]
- 6. ijnrd.org [ijnrd.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ChemTik Products [chemtik.com]
- 9. CAS 1220030-74-9: Piperidine, 2-[2-(4-chloro-2-ethylphenox… [cymitquimica.com]
- 10. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-(3-Piperidinyl)ethyl propyl ether hydrochloride | 946727-29-3 | Benchchem [benchchem.com]
A Comparative Guide to 3-[2-(pentyloxy)ethyl]piperidine hydrochloride: A Roadmap for Preclinical Evaluation
This guide provides a comprehensive framework for the comparative study of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a novel piperidine derivative. Given the limited publicly available data on this specific compound, this document serves as a detailed roadmap for its synthesis, characterization, and biological evaluation against established piperidine-containing drugs. We will explore its potential pharmacological profile by outlining a series of key experiments and comparing its projected performance with well-characterized piperidine derivatives such as Donepezil, Haloperidol, and Preclamol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation process for new chemical entities within the piperidine class.
The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] This six-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry due to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability.[2] Furthermore, the piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of a compound's pharmacological activity and selectivity for specific biological targets.[3] Piperidine derivatives have demonstrated a broad spectrum of therapeutic applications, acting as analgesics, antipsychotics, antihistamines, and agents for treating neurodegenerative disorders like Alzheimer's disease.[4]
Proposed Synthesis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride
A plausible synthetic route for 3-[2-(pentyloxy)ethyl]piperidine hydrochloride can be envisioned based on established methods for the synthesis of 3-substituted piperidines. A potential two-step synthesis is outlined below.
Step 1: Synthesis of 3-(2-hydroxyethyl)piperidine
A common precursor, 3-pyridineethanol, can be reduced to 3-(2-hydroxyethyl)piperidine. This can be achieved through catalytic hydrogenation of the pyridine ring using a catalyst such as rhodium on carbon or platinum oxide under a hydrogen atmosphere.[5]
Step 2: Williamson Ether Synthesis and Salt Formation
The resulting 3-(2-hydroxyethyl)piperidine can then be subjected to a Williamson ether synthesis. The hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This is followed by reaction with 1-bromopentane to introduce the pentyloxy group. Finally, treatment with hydrochloric acid in a suitable solvent like diethyl ether or ethanol will yield the desired 3-[2-(pentyloxy)ethyl]piperidine hydrochloride salt.
Caption: Proposed two-step synthesis of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
Proposed Experimental Evaluation and Comparative Analysis
To elucidate the pharmacological profile of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride, a series of in vitro and in vivo assays are proposed. The selection of these assays is based on the common biological targets of piperidine derivatives, particularly within the central nervous system. For comparative purposes, we will benchmark the performance of our target compound against Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease; Haloperidol, a typical antipsychotic that acts as a dopamine D2 receptor antagonist[6]; and Preclamol, a sigma-1 receptor agonist with potential antipsychotic properties.[7][8]
Experimental Workflow
The following diagram illustrates the proposed workflow for the preclinical evaluation of the target compound.
Caption: Proposed experimental workflow for the preclinical evaluation of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride.
In Vitro Assays
Dopamine D2 Receptor Binding Assay
Rationale: The dopamine D2 receptor is a key target for many antipsychotic drugs.[6] Assessing the binding affinity of the target compound for the D2 receptor will provide insights into its potential antipsychotic or neurological activity.
Protocol:
A competitive radioligand binding assay will be performed using cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Membrane Preparation: Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of the radioligand, such as [³H]Spiperone (typically at its Kd concentration).
-
Increasing concentrations of the unlabeled test compound (3-[2-(pentyloxy)ethyl]piperidine hydrochloride) or reference compounds (Haloperidol).
-
Cell membrane preparation.
-
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Washing: The filters are washed several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibitory constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Comparative Data Table (Illustrative):
| Compound | Dopamine D2 Receptor Binding Affinity (Ki, nM) |
| 3-[2-(pentyloxy)ethyl]piperidine hydrochloride | To be determined |
| Haloperidol | 0.89[6] |
| Donepezil | >10,000 |
| Preclamol | 150 |
Sigma-1 Receptor Binding Assay
Rationale: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.[10] Several piperidine derivatives have shown high affinity for this receptor.
Protocol:
A competitive radioligand binding assay will be performed using membrane preparations from a tissue source rich in sigma-1 receptors, such as guinea pig liver, or from cells overexpressing the human sigma-1 receptor.[11]
-
Membrane Preparation: Similar to the D2 receptor binding assay, membranes are prepared by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, pH 8.0), a fixed concentration of a selective sigma-1 radioligand such as -Pentazocine, increasing concentrations of the test or reference compounds (Preclamol, Haloperidol), and the membrane preparation.
-
Incubation: The plate is incubated, typically at 37°C for 90-120 minutes.[12]
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined using a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM Haloperidol).[12] IC₅₀ and Ki values are calculated as described for the D2 receptor binding assay.
Comparative Data Table (Illustrative):
| Compound | Sigma-1 Receptor Binding Affinity (Ki, nM) |
| 3-[2-(pentyloxy)ethyl]piperidine hydrochloride | To be determined |
| Preclamol | 2.5 |
| Haloperidol | 3.2[12] |
| Donepezil | 14 |
Functional Assay: cAMP Measurement for G-protein Coupled Receptors (GPCRs)
Rationale: To determine if the binding of the target compound to the D2 receptor results in a functional response (i.e., agonist, antagonist, or inverse agonist activity), a downstream signaling assay is necessary. D2 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Protocol:
This assay will be performed using a cell line stably expressing the human dopamine D2 receptor.
-
Cell Culture and Plating: Cells are cultured to an appropriate density and plated in a 96-well plate.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of the test compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by stimulation with a known D2 receptor agonist (e.g., quinpirole) at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, cells are typically stimulated with forskolin, which directly activates adenylyl cyclase and increases cAMP levels.[14]
-
Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen, or ELISA).[15][16]
-
Data Analysis:
-
Agonist Mode: A dose-response curve is generated, and the EC₅₀ (effective concentration to produce 50% of the maximal response) is calculated.
-
Antagonist Mode: The ability of the test compound to inhibit the agonist-induced response is measured, and the IC₅₀ is determined. The Schild regression analysis can be used to determine the pA₂ value, a measure of antagonist potency.
-
Comparative Data Table (Illustrative):
| Compound | Functional Activity at D2 Receptor |
| 3-[2-(pentyloxy)ethyl]piperidine hydrochloride | To be determined (EC₅₀ or IC₅₀) |
| Haloperidol | Antagonist (IC₅₀ in low nM range) |
| Quinpirole (Agonist Control) | Agonist (EC₅₀ in low nM range) |
In Vivo Assay
Hot-Plate Test for Analgesic Activity
Rationale: Many piperidine derivatives exhibit analgesic properties. The hot-plate test is a classic method to assess central analgesic activity by measuring the response of an animal to a thermal stimulus.[17]
Protocol:
-
Animal Acclimatization: Mice are acclimatized to the testing room for at least 30-60 minutes before the experiment.[17]
-
Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C). The time taken for the mouse to exhibit a nocifensive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[1][18]
-
Drug Administration: The test compound, a vehicle control, and a positive control (e.g., morphine) are administered to different groups of mice (typically via intraperitoneal or subcutaneous injection).
-
Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the latency to the nocifensive response is measured again.
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (% MPE), calculated as: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Comparative Data Table (Illustrative):
| Compound (Dose) | Peak Analgesic Effect (% MPE) | Time to Peak Effect (min) |
| 3-[2-(pentyloxy)ethyl]piperidine hydrochloride | To be determined | To be determined |
| Morphine (10 mg/kg, s.c.) | ~80-90% | 30-60 |
| Vehicle Control | <10% | - |
Conclusion
This guide provides a structured and scientifically rigorous approach to the preclinical evaluation of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride. By proposing a synthetic route and a series of well-established in vitro and in vivo assays, researchers can systematically investigate its pharmacological profile. The comparative framework, using established drugs like Donepezil, Haloperidol, and Preclamol as benchmarks, will allow for a clear positioning of this novel compound within the therapeutic landscape of piperidine derivatives. The data generated from these studies will be crucial in determining the potential of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride as a lead candidate for further drug development.
References
-
Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Efficient and Industrially Viable Synthesis of Donepezil. (2007). Taylor & Francis Online. Retrieved from [Link]
-
Hot-plate analgesia testing. (n.d.). Bio-protocol. Retrieved from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]
-
Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]
-
DONEPEZIL SYNTHESIS. (2013). New Drug Approvals. Retrieved from [Link]
-
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2016). ACS Publications. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. Retrieved from [Link]
-
Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (2017). SciSpace. Retrieved from [Link]
-
Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. (2002). PubMed. Retrieved from [Link]
-
Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Molecular Docking Analysis of Haloperidol Binding to the D2 Dopamine Receptor Using Auto Dock Vine and PyMOL. (n.d.). ChemRxiv. Retrieved from [Link]
-
Rodent Hot Plate Pain Assay. (n.d.). ConductScience. Retrieved from [Link]
-
cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX. Retrieved from [Link]
-
Enhancement of Haloperidol Binding Affinity to Dopamine Receptor via Forming a Charge-Transfer Complex with Picric Acid and 7,7,8,8-Tetracyanoquinodimethane for Improvement of the Antipsychotic Efficacy. (2022). PubMed Central. Retrieved from [Link]
-
Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010). Agilent. Retrieved from [Link]
-
Radioreceptor-binding affinities (K i values) of haloperidol, clozapine... (n.d.). ResearchGate. Retrieved from [Link]
-
A Very Short and Efficient Synthesis of Preclamol. (n.d.). Bentham Science. Retrieved from [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PubMed Central. Retrieved from [Link]
-
Enhancement of Haloperidol Binding Affinity to Dopamine Receptor via Forming a Charge-Transfer Complex with Picric Acid and 7,7,8,8-Tetracyanoquinodimethane for Improvement of the Antipsychotic Efficacy. (2022). PubMed. Retrieved from [Link]
-
Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. (2005). PubMed. Retrieved from [Link]
-
Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. (n.d.). PubMed Central. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). ACS Publications. Retrieved from [Link]
-
Table 3, Detailed protocol for the D2 binding secondary assay. (n.d.). NCBI Bookshelf. Retrieved from [Link]
-
D2 Dopamine Receptor Assay. (n.d.). Innoprot. Retrieved from [Link]
- Industrial process of mono-alkylating a piperidine nitrogen in piperidine derivatives with deuterated-alkyl. (n.d.). Google Patents.
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. Retrieved from [Link]
-
Pharmacologic properties of (-)-3PPP (preclamol) in man. (1992). SpringerLink. Retrieved from [Link]
-
Receptor Binding Assay - Part 1. (2017). YouTube. Retrieved from [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Organic Chemistry Portal. Retrieved from [Link]
-
Pharmacologic properties of (-)-3PPP (preclamol) in man. (1992). PubMed. Retrieved from [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved from [Link]
-
Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys Research. Retrieved from [Link]
-
Piperidine Synthesis. (2025). DTIC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Retrieved from [Link]
-
Neuroleptics related to butaclamol. Synthesis and some psychopharmacological effects of a series of 3-aryl analogues. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of Piperidine and Quinolizidine Alkaloids. (n.d.). Nanyang Technological University. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. Retrieved from [Link]
-
Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
Sources
- 1. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 6. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 8. Pharmacologic properties of (-)-3PPP (preclamol) in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 Receptor Assays with Fluorescent Ligands | Celtarys [celtarys.com]
- 11. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. innoprot.com [innoprot.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. cosmobio.co.jp [cosmobio.co.jp]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. bio-protocol.org [bio-protocol.org]
Assessing the Specificity of 3-[2-(pentyloxy)ethyl]piperidine Hydrochloride: A Comparative Characterization Guide
The following guide provides a rigorous framework for assessing the specificity of 3-[2-(pentyloxy)ethyl]piperidine hydrochloride , a lipophilic piperidine derivative. Given the absence of extensive published pharmacological data for this specific N-unsubstituted alkyl-ether analog, this guide treats the compound as a novel chemical probe and outlines the critical validation steps required to determine its utility as a selective ligand versus a promiscuous "dirty drug."
Executive Summary: The "Privileged Scaffold" Challenge
3-[2-(pentyloxy)ethyl]piperidine hydrochloride belongs to a class of 3-substituted piperidines often termed "privileged scaffolds" in medicinal chemistry. Its structure—a cationic piperidine head group linked to a lipophilic pentyloxy tail—mimics the pharmacophore of several potent bioactive agents, including Sigma-1 receptor (
While this structural versatility allows for diverse applications, it inherently compromises specificity. Without rigorous validation, experimental results using this compound may be confounded by off-target modulation (e.g., hERG blockade or cross-reactivity with
Compound Profile
| Feature | Description | Pharmacological Implication |
| Core Scaffold | 3-Substituted Piperidine | Classic bioisostere for morpholines/pyrrolidines; high affinity for GPCRs and Ion Channels.[1] |
| Linker | Ethyl ether (-CH2-CH2-O-) | Flexible linker; critical for binding pocket depth adaptation (e.g., in |
| Tail Group | Pentyloxy ( | High lipophilicity (cLogP ~3.5–4.0); enhances membrane penetration but increases risk of non-specific binding. |
| Primary Risk | Promiscuity | Likely to hit |
Mechanism of Action & Target Prediction
Based on Structure-Activity Relationship (SAR) data from analogous piperidine ethers (e.g., PRE-084, 3-PPP), the primary target for 3-[2-(pentyloxy)ethyl]piperidine is predicted to be the Sigma-1 Receptor (
The Pharmacophore Hypothesis
The
-
A Positive Ionizable Nitrogen: Provided by the secondary amine of the piperidine.
-
A Hydrophobic Flanking Region: Occupied by the pentyloxy tail.
-
A Distance Constraint: The ethyl-ether linker approximates the optimal 6–8 Å distance between the nitrogen and the hydrophobic bulk seen in high-affinity ligands.
Competing Mechanism (The "Anesthetic" Effect):
Like Lidocaine and Dyclonine , the lipophilic amine structure allows the compound to penetrate the lipid bilayer and block the intracellular pore of voltage-gated sodium channels (
Comparative Analysis: Benchmarking Against Alternatives
To validate 3-[2-(pentyloxy)ethyl]piperidine as a specific tool, it must be compared against "Gold Standard" ligands.
Table 1: Comparative Specificity Profile (Theoretical)
| Compound | Primary Target | Specificity Ratio ( | Off-Target Risk ( | Usage Context |
| 3-[2-(pentyloxy)ethyl]piperidine | Unknown (Candidate) | To Be Determined | High (Predicted) | Novel Probe Characterization |
| PRE-084 | > 100:1 | Low | Standard for | |
| BD-1047 | > 50:1 | Moderate | Standard for | |
| Haloperidol | ~1:1 (Promiscuous) | High (hERG block) | "Dirty" control; non-selective. | |
| Lidocaine | N/A (Low | Primary Target | Standard for anesthetic effect. |
Experimental Protocols for Specificity Assessment
The following protocols are designed to be self-validating . If the compound fails the "Specific Binding" criteria in Protocol 1, it should be discarded as a specific probe.
Protocol 1: Competitive Radioligand Binding Assay (The "Filter")
Objective: Determine the affinity (
Materials:
-
Source: Guinea pig brain homogenates or cloned human
R (HEK293). - Source: Rat liver membrane homogenates.
-
Radioligands:
(+)-Pentazocine (for ); DTG (for , in presence of unlabeled (+)-pentazocine to mask ).
Workflow:
-
Incubation: Incubate membrane preparations with radioligand (2 nM) and increasing concentrations of 3-[2-(pentyloxy)ethyl]piperidine (
to M). -
Equilibrium: 120 min at 37°C (
) or room temp ( ). -
Filtration: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Validation Criteria:
-
High Affinity:
< 50 nM at . -
Selectivity: Ratio of
> 20. -
If Selectivity < 20, the compound is a "Mixed Sigma Ligand" and not a specific probe.
Protocol 2: Electrophysiological Safety Profiling (The "Safety Check")
Objective: Quantify off-target blockade of
Methodology: Whole-Cell Patch Clamp (Automated or Manual).
-
Cells: CHO or HEK293 cells stably expressing hERG or
. -
Perfusion: Apply compound at
its value. -
Stimulation:
-
hERG: Depolarize to +20 mV, then repolarize to -50 mV to elicit tail current.
- : Depolarize from -120 mV to 0 mV (20 ms duration).
-
-
Readout: Measure peak tail current inhibition.
Interpretation:
-
> 50% Inhibition: High risk of cardiotoxicity and anesthetic artifacts. The compound is non-specific .
-
< 20% Inhibition: Acceptable specificity window for cellular assays.
Visualizations
Diagram 1: Specificity Screening Decision Tree
This workflow illustrates the logical steps to validate the compound before using it in biological hypotheses.
Caption: Logical workflow for validating novel piperidine probes. Failure at any "Decision" node requires reverting to standard alternatives.
Diagram 2: Predicted Mechanism of Action ( R Translocation)
If validated, the compound likely modulates the
Caption: Hypothetical signaling pathway. The compound competes with BiP for Sigma-1 binding, triggering chaperone activity.
References
-
Sigma Receptor Pharmacology: Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Piperidine SAR Studies: Berardi, F., et al. (2004). Ligand-Operated Selectivity at Sigma-1 and Sigma-2 Receptors. Journal of Medicinal Chemistry, 47(9), 2308–2317. Link
-
Off-Target Screening: Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11, 909–922. Link
-
Radioligand Binding Protocols: NIMH Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-[2-(Pentyloxy)ethyl]piperidine hydrochloride
[1]
Part 1: Executive Safety Directive
3-[2-(Pentyloxy)ethyl]piperidine hydrochloride is a functionalized piperidine derivative commonly utilized as a scaffold in medicinal chemistry.[1] As a hydrochloride salt of a secondary amine ether, it presents specific hazards related to mucous membrane irritation, acute toxicity (oral/inhalation), and potential pharmacological activity. [1]
CRITICAL WARNING: In the absence of compound-specific toxicological data (LD50/OEL), you must apply the Precautionary Principle . Treat this substance as a Performance-Based Control Band 3 (PB-CB 3) compound until definitive data proves otherwise.[1]
Immediate Action Summary
| Parameter | Directive |
| Primary Hazard | Respiratory & Ocular Irritant / Potential Acute Toxin |
| Physical State | Hygroscopic Solid (White to off-white powder) |
| Containment | REQUIRED: Certified Chemical Fume Hood or Powder Containment Balance Enclosure.[1] |
| Min. PPE Profile | Double Nitrile Gloves + Wrap-around Goggles + Lab Coat + N95 (if open handling).[1] |
| Spill Response | Do NOT sweep. Wet wipe or HEPA vacuum only.[1] |
Part 2: Risk Assessment & Hazard Identification[1][2]
To select the correct PPE, we must understand the "Why" behind the hazard.[1] This compound combines the corrosive potential of hydrochloride salts with the bioavailability of lipophilic piperidines.[1]
Chemical Hazard Logic
-
Hydrochloride Moiety: Upon contact with moisture (sweat, mucous membranes), the salt creates an acidic micro-environment (HCl formation), leading to immediate irritation or chemical burns.[1]
-
Piperidine Core: Piperidines are biologically active motifs.[1] Structural analogs often exhibit activity on the Central Nervous System (CNS) or cardiovascular channels.[1] Absorption through skin or inhalation can lead to systemic effects (dizziness, tachycardia).[1]
-
Pentyloxy Chain: This lipophilic tail increases cell membrane permeability, potentially enhancing the rate of dermal absorption compared to simple piperidine salts.[1]
GHS Classification (Inferred/Analogous)
Part 3: Comprehensive PPE Strategy[1]
This protocol uses a "Barrier Redundancy" approach.[1] If one layer fails, the next protects the operator.[1]
Respiratory Protection
-
Primary Barrier: Engineering controls (Fume Hood).[1]
-
Secondary Barrier (PPE):
-
Standard Operation: N95 (NIOSH) or P2 (EN 143) disposable respirator is recommended during weighing to protect against accidental airborne dust.[1]
-
Spill Cleanup: Full-face respirator with P100/HEPA cartridges and Acid Gas (AG) protection (yellow/magenta combo) to neutralize potential HCl vapors if the salt hydrolyzes.[1]
-
Dermal Protection (Hands)
Piperidine derivatives can permeate standard latex.[1] You must use Nitrile .[1]
-
Layer 1 (Inner): 4 mil (0.10 mm) Nitrile glove.[1] Taped to lab coat cuff.
-
Layer 2 (Outer): 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene glove.[1]
-
Change Schedule: Immediately upon splash; otherwise every 2 hours.
-
Validation: Check for "breakthrough time" > 480 mins for amine salts (e.g., Ansell TouchNTuff®).[1]
Ocular & Body Protection[3][4][6][7][8]
-
Eyes: Chemical Splash Goggles (indirect venting) are superior to safety glasses because fine salt dust can bypass side shields.[1]
-
Body: Disposable Tyvek® lab coat or sleeve covers are preferred over cotton.[1] Cotton absorbs the salt; if you sweat, the salt dissolves and passes through to the skin.[1]
Part 4: Operational Handling Protocols
Experiment 1: Safe Weighing & Solubilization
Objective: Transfer 500 mg of solid to a reaction vessel without generating airborne particulate.
Equipment:
-
Analytical Balance inside a Vented Balance Enclosure (VBE).[1]
-
Anti-static gun (Zerostat).[1]
-
Pre-weighed vial with septum cap.[1]
Protocol:
-
Donning: Put on inner gloves, tape to lab coat.[1] Put on outer gloves.[1][6][5][7][8] Don N95 respirator.
-
Static Neutralization: Piperidine salts are often static-prone.[1] Use the anti-static gun on the container before opening to prevent "puffing" of dust.[1]
-
Transfer: Open the source container only inside the hood. Use a disposable spatula.[1]
-
Solvation: Add solvent (e.g., DCM, Methanol) to the vial before removing it from the hood.[1]
-
Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing from the hood.[1]
Experiment 2: Reaction Setup (Nucleophilic Substitution)
Context: Using the compound as a nucleophile.
-
Base Addition: When adding base (e.g., TEA, DIPEA) to the hydrochloride salt, exotherms and fumes (free-basing) may occur.[1]
-
Control: Perform this step slowly in a round-bottom flask equipped with a condenser.
-
PPE Check: Ensure goggles are tight. The transition from salt to free base increases volatility.[1]
Part 5: Visualization & Decision Logic[1]
Workflow: PPE Donning & Doffing Sequence
Correct doffing is critical.[1] Most exposures occur when removing contaminated PPE.[1]
Caption: Sequential logic for PPE application and removal to minimize cross-contamination risks.
Part 6: Emergency Response & Disposal[1]
Spill Response (Solid Powder)
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone.
-
PPE Upgrade: Don full-face respirator (P100) if the spill is >1 gram outside a hood.[1]
-
Neutralize: Cover with a pad dampened with water/surfactant.[1] Do not dry sweep.[1]
-
Collect: Scoop into a hazardous waste bag. Label as "Toxic Solid, Organic."[1]
Waste Disposal Logistics
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Organic Solid | High-Temperature Incineration (Pack in fiber drum) |
| Liquid Waste | Halogenated/Non-Halogenated | Segregate based on solvent used.[1] The piperidine salt itself is compatible with standard organic waste streams.[1] |
| Contaminated PPE | Trace Contaminated | Solid Hazardous Waste (Do not throw in regular trash).[1] |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2744, Piperidine Hydrochloride. (Parent structure safety data). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. (GHS Classification Standards).[1][6][2] Retrieved from [Link]
Sources
- 1. cpachem.com [cpachem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
